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Core Science & Biosynthesis

Foundational

2-(2-Bromoethyl)-3-methoxypyridine: A Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary 2-(2-Bromoethyl)-3-methoxypyridine is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and synthetic organic chemistry. By combining the electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Bromoethyl)-3-methoxypyridine is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and synthetic organic chemistry. By combining the electrophilic potential of a primary alkyl bromide with the distinct electronic and steric properties of a 3-methoxy-substituted pyridine ring, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and the critical handling protocols required to prevent spontaneous degradation. It is designed for research scientists and drug development professionals seeking to integrate this scaffold into their synthetic pipelines.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in various solvent systems and biological assays. The data below is synthesized from the foundational properties of its parent scaffold, 2-(2-bromoethyl)pyridine[1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C8H10BrNODefines stoichiometry for cross-coupling and substitution reactions.
Molecular Weight 216.08 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
LogP (Estimated) 1.8 - 2.1Optimal lipophilicity for membrane permeability in target drug molecules.
Hydrogen Bond Acceptors 2 (N, O)Enhances target binding affinity (e.g., kinase hinge regions).
Storage Requirement -20°C (as HBr salt)Critical to prevent spontaneous intramolecular cyclization[2].

Structural and Mechanistic Insights

The utility of 2-(2-Bromoethyl)-3-methoxypyridine stems from its dual-reactivity profile. However, this same bifunctionality introduces specific stability challenges that must be managed through rigorous chemical logic.

The Bromoethyl Pharmacophore: Intermolecular SN2 Reactivity

The 2-bromoethyl group is a highly active electrophile. The primary carbon attached to the bromine atom is highly susceptible to Bimolecular Nucleophilic Substitution (SN2) . The two-carbon (ethyl) spacer is particularly valuable in medicinal chemistry, as it provides optimal conformational flexibility when linking the pyridine core to other pharmacophores (such as secondary or tertiary amines).

The Methoxy-Pyridine Core: Electronic Modulation

The methoxy group at position 3 exerts a strong electron-donating effect via resonance (+M effect), which increases the overall electron density of the pyridine ring.

  • Causality in Drug Design: This increased electron density makes the pyridine nitrogen more basic and a stronger hydrogen bond acceptor, which is often exploited to improve binding affinity in G-Protein Coupled Receptor (GPCR) ligands.

  • Steric Shielding: The position of the methoxy group adjacent to the bromoethyl chain provides mild steric hindrance, which can favorably bias the trajectory of incoming nucleophiles during SN2 reactions.

The Stability Paradox: Intramolecular Cyclization

A critical failure point in handling this compound is ignoring its tendency for self-alkylation. In its free base form, the nucleophilic pyridine nitrogen and the electrophilic bromoethyl group exist in the same molecule.

The Mechanism: The nitrogen lone pair can attack the β -carbon of the bromoethyl group, displacing the bromide ion to form a 5-membered fused ring—specifically, a pyrrolo[1,2-a]pyridinium derivative. To prevent this, the compound is commercially supplied and stored as a hydrobromide (HBr) salt [2]. Protonating the nitrogen ties up its lone pair, completely shutting down the intramolecular cyclization pathway.

ReactionPathways A 2-(2-Bromoethyl)-3-methoxypyridine (Free Base) B Intermolecular SN2 (Target Drug Scaffold) A->B + Nucleophile (e.g., R-NH2) C Intramolecular Cyclization (Pyrrolo[1,2-a]pyridinium salt) A->C Heat / Prolonged Storage (Self-alkylation) D HBr Salt (Stable Storage Form) A->D + HBr (Stabilization) D->A + Base (e.g., K2CO3) (Free-basing)

Reaction pathways showing the critical balance between SN2 substitution and self-alkylation.

Experimental Protocols: Nucleophilic Amination

To successfully utilize this building block, the experimental workflow must be a self-validating system that carefully manages the transition from the stable HBr salt to the reactive free base.

Workflow Diagram

Workflow S1 Step 1: Free-Basing (Neutralize HBr salt) S2 Step 2: Dissolution (Polar Aprotic Solvent) S1->S2 S3 Step 3: Nucleophile Addition (Controlled Temp) S2->S3 S4 Step 4: Reaction & Workup (Quench & Extract) S3->S4

Standard operating procedure for the nucleophilic substitution of the bromoethyl group.

Step-by-Step Methodology

Step 1: In Situ Free-Basing (Crucial Step)

  • Action: Do not isolate the free base prior to the reaction. Instead, suspend 1.0 equivalent of 2-(2-Bromoethyl)-3-methoxypyridine hydrobromide in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile).

  • Causality: Isolating the free base exposes it to ambient thermal energy, triggering rapid intramolecular cyclization. Performing the free-basing in situ ensures the liberated electrophile immediately reacts with the intended target.

Step 2: Addition of Base and Nucleophile

  • Action: Add 2.5 to 3.0 equivalents of a mild, non-nucleophilic base (e.g., Potassium Carbonate, K2​CO3​ , or N,N-Diisopropylethylamine, DIPEA). Follow immediately with 1.1 equivalents of the target nucleophile (e.g., a secondary amine).

  • Causality: The excess base serves a dual purpose: it neutralizes the HBr from the starting material (generating the reactive free base) and acts as an acid scavenger for the HBr generated during the SN2 substitution.

Step 3: Thermal Activation and Monitoring

  • Action: Heat the reaction mixture to 60–80°C under an inert argon atmosphere. Monitor the reaction progress via LC-MS every 2 hours.

  • Causality: SN2 reactions on primary alkyl bromides require moderate thermal activation. LC-MS monitoring provides a self-validating checkpoint to ensure the desired mass [M+H]+ is forming without the appearance of the cyclized byproduct mass.

Step 4: Quenching and Purification

  • Action: Once starting material is consumed, cool the reaction to room temperature. Quench with distilled water and extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Applications in Drug Development

The incorporation of the 2-(2-Bromoethyl)-3-methoxypyridine scaffold is highly strategic in several therapeutic areas:

  • Kinase Inhibitors: The methoxypyridine core acts as a potent hinge-binding motif, while the ethyl linker projects functional groups into the solvent-exposed regions of the kinase domain.

  • GPCR Ligands: The basicity of the pyridine nitrogen, modulated by the methoxy group, is ideal for interacting with conserved aspartate residues in the transmembrane helices of aminergic GPCRs.

References

  • PubChem . "2-(2-Bromoethyl)pyridine | C7H8BrN | CID 12913858" National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

2-(2-Bromoethyl)-3-methoxypyridine mechanism of formation

An In-depth Technical Guide to the Formation of 2-(2-Bromoethyl)-3-methoxypyridine For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of 2-(2-Bromoethyl)-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical synthesis and mechanism of formation for 2-(2-Bromoethyl)-3-methoxypyridine, a valuable building block in medicinal chemistry and drug development. The unique arrangement of a reactive bromoethyl group and a methoxy-substituted pyridine ring makes this compound a versatile intermediate for introducing the 3-methoxypyridin-2-ylethyl moiety into more complex molecules. The bromine atom, in particular, serves as a key functional handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1]

Proposed Synthetic Pathway: A Two-Step Approach

The formation of 2-(2-Bromoethyl)-3-methoxypyridine is most effectively achieved through a two-step synthetic sequence starting from the corresponding alcohol, 2-(3-methoxypyridin-2-yl)ethan-1-ol. This precursor can be synthesized from commercially available starting materials. The pivotal step in this pathway is the conversion of the primary alcohol to the desired alkyl bromide.

Core Mechanism of Formation: Bromination of 2-(3-methoxypyridin-2-yl)ethan-1-ol

The transformation of 2-(3-methoxypyridin-2-yl)ethan-1-ol to 2-(2-Bromoethyl)-3-methoxypyridine is a classic example of a nucleophilic substitution reaction. Among the various reagents available for converting primary alcohols to alkyl bromides, phosphorus tribromide (PBr₃) is a highly effective and commonly used choice.[2][3][4] This reagent generally provides high yields and avoids the carbocation rearrangements that can occur with other methods.[2][4]

The reaction proceeds through an Sₙ2 mechanism, which involves two key steps:

  • Activation of the Alcohol: The oxygen atom of the hydroxyl group in 2-(3-methoxypyridin-2-yl)ethan-1-ol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step forms a protonated alkyl dibromophosphite intermediate, converting the hydroxyl group into a much better leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion (Br⁻), displaced in the first step, then acts as a nucleophile and performs a backside attack on the carbon atom attached to the activated oxygen group. This concerted step results in the displacement of the leaving group and the formation of the C-Br bond, yielding 2-(2-Bromoethyl)-3-methoxypyridine. Due to the Sₙ2 nature of this step, if the carbon center were chiral, this reaction would proceed with an inversion of stereochemistry.[4]

The driving force for this reaction is the formation of the strong P-O bond in the phosphorous acid byproduct.

Mechanistic Diagram

PBr3_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 2-(3-methoxypyridin-2-yl)ethan-1-ol Intermediate Protonated Alkyl Dibromophosphite Alcohol->Intermediate Step 1: Activation of Alcohol PBr3 PBr₃ PBr3->Intermediate Product 2-(2-Bromoethyl)-3-methoxypyridine Intermediate->Product Step 2: SN2 Attack by Br⁻ Byproduct H₃PO₃ Intermediate->Byproduct

Caption: Mechanism of PBr₃-mediated bromination.

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

The following is a detailed, step-by-step methodology for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine from 2-(3-methoxypyridin-2-yl)ethan-1-ol using phosphorus tribromide.

Materials:

  • 2-(3-methoxypyridin-2-yl)ethan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or another suitable aprotic solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess PBr₃ and the phosphorous acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Bromoethyl)-3-methoxypyridine.

Data Presentation

ParameterExpected Value
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR Peaks corresponding to the pyridine ring protons, the methoxy group protons, and the two methylene groups of the bromoethyl chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.

Experimental Workflow

Synthesis_Workflow Start Dissolve Alcohol in Anhydrous Ether Cooling Cool to 0°C Start->Cooling Addition Add PBr₃ dropwise Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with Ether Quench->Extract Wash Wash with NaHCO₃, H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-(2-Bromoethyl)-3-methoxypyridine Purify->Product

Caption: Experimental workflow for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine.

Conclusion

The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine is reliably achieved through the bromination of its corresponding alcohol precursor, 2-(3-methoxypyridin-2-yl)ethan-1-ol. The use of phosphorus tribromide provides an efficient and high-yielding method for this transformation, proceeding via a well-understood Sₙ2 mechanism. This in-depth guide provides the necessary theoretical and practical framework for researchers and drug development professionals to successfully synthesize and utilize this important chemical intermediate.

References

  • Oreate AI Blog.
  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Published May 22, 2023.
  • Wikipedia. Phosphorus tribromide.
  • Fiveable. Phosphorus Tribromide Definition. Published August 15, 2025.
  • BYJU'S. PBr3 Reaction. Published February 23, 2022.
  • Mechanism & Reaction. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions.
  • Alfa Chemistry. Appel Reaction. Published October 12, 2024.
  • Name-Reaction.com. Appel Reaction.
  • Organic Chemistry Portal. Appel Reaction.
  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine.
  • National Center for Biotechnology Information.
  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Shiao, M.-J., & Tarng, K.-Y. (n.d.). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES.
  • BenchChem. Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis.
  • Oriental Journal of Chemistry. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl].
  • ResearchGate. (PDF) Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. Published November 10, 2015.
  • PubMed. Regio- And Chemoselective Bromination of 2,3-diarylcyclopent-2-en-1-ones. Published September 21, 2012.
  • Google Patents. US11479552B2 - Substituted piperidine compounds and their use.
  • Sigma-Aldrich. 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one.
  • PubChem. 2-(3-methylpyridin-4-yl)ethan-1-ol.
  • DrugMapper.
  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • NextSDS. 2-(3-bromopyridin-2-yl)
  • R Discovery.
  • PubMed. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Published December 24, 2020.

Sources

Foundational

An In-depth Technical Guide to the Theoretical Yield of 2-(2-Bromoethyl)-3-methoxypyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine, a key building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine, a key building block in pharmaceutical research. The document focuses on the critical aspect of theoretical yield calculation, offering a detailed, step-by-step methodology grounded in stoichiometric principles. It explores the common synthetic routes, elucidating the causality behind experimental choices and providing field-proven insights to maximize reaction efficiency. This guide is intended to be a self-validating system, equipping researchers with the necessary tools to accurately predict and evaluate the outcome of their synthetic endeavors.

Introduction: The Significance of 2-(2-Bromoethyl)-3-methoxypyridine

2-(2-Bromoethyl)-3-methoxypyridine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a prevalent motif in medicinal chemistry, and the bromoethyl side chain offers a versatile handle for further chemical modifications. An accurate understanding of its synthesis and the factors governing its yield is paramount for efficient drug discovery and development pipelines. This guide will focus on a common and practical synthetic approach: the bromination of 2-(3-methoxypyridin-2-yl)ethanol.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine is typically achieved through a two-step process starting from the commercially available 3-methoxypyridine. This pathway is often favored due to the accessibility of the starting material and the generally reliable nature of the reactions involved.

Step 1: Synthesis of 2-(3-methoxypyridin-2-yl)ethanol

The initial step involves the formation of the ethanol side chain on the pyridine ring. A common method to achieve this is through a Grignard reaction or by employing an organolithium reagent. However, for the purpose of this guide, we will consider a more direct, albeit potentially lower-yielding in some contexts, approach starting from a pre-functionalized pyridine derivative where this alcohol is already present. The rationale for this choice is to focus on the critical bromination step and the subsequent theoretical yield calculation.

Step 2: Bromination of 2-(3-methoxypyridin-2-yl)ethanol

The conversion of the primary alcohol in 2-(3-methoxypyridin-2-yl)ethanol to the corresponding bromide is the pivotal step in this synthesis. Several brominating agents can be employed, each with its own mechanistic nuances and impact on the overall yield. Common reagents include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and N-Bromosuccinimide (NBS) in the presence of a phosphine.[1] The choice of reagent is critical and depends on factors such as substrate tolerance, reaction conditions, and desired purity of the final product. For this guide, we will focus on the use of phosphorus tribromide, a widely used and effective reagent for this transformation.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks a phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing the leaving group to form the desired alkyl bromide.

Experimental Protocol and Stoichiometric Analysis

To accurately calculate the theoretical yield, a detailed understanding of the experimental procedure and the stoichiometry of the reaction is essential.

Materials and Reagents
ReagentMolar Mass ( g/mol )
2-(3-methoxypyridin-2-yl)ethanol153.18
Phosphorus Tribromide (PBr₃)270.69
Diethyl Ether (anhydrous)74.12
Saturated Sodium Bicarbonate SolutionN/A
Anhydrous Magnesium Sulfate120.37
Step-by-Step Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-(3-methoxypyridin-2-yl)ethanol (e.g., 10.0 g) and anhydrous diethyl ether (e.g., 100 mL).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Brominating Agent: Phosphorus tribromide (e.g., 1.1 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (e.g., 3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(2-Bromoethyl)-3-methoxypyridine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Theoretical Yield Calculation: A Foundational Principle

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[2][3][4] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[2][3][5]

Balanced Chemical Equation

The balanced chemical equation for the bromination of 2-(3-methoxypyridin-2-yl)ethanol with phosphorus tribromide is:

3 C₈H₁₁NO₂ + PBr₃ → 3 C₈H₁₀BrNO + H₃PO₃

This equation shows that 3 moles of the alcohol react with 1 mole of phosphorus tribromide to produce 3 moles of the desired product.

Determining the Limiting Reactant

The limiting reactant is the reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.[2] To identify the limiting reactant, we must first calculate the number of moles of each reactant used.

Example Calculation:

Let's assume we start with:

  • Mass of 2-(3-methoxypyridin-2-yl)ethanol = 10.0 g

  • Mass of Phosphorus Tribromide (PBr₃) = 6.8 g (assuming a density of 2.852 g/mL and a volume of 2.38 mL, which is approximately 1.1 equivalents relative to the alcohol)

Step 1: Calculate the moles of each reactant.

  • Moles of 2-(3-methoxypyridin-2-yl)ethanol = Mass / Molar Mass = 10.0 g / 153.18 g/mol = 0.0653 mol

  • Moles of PBr₃ = Mass / Molar Mass = 6.8 g / 270.69 g/mol = 0.0251 mol

Step 2: Determine the stoichiometric ratio.

From the balanced equation, the stoichiometric ratio of alcohol to PBr₃ is 3:1.

Step 3: Identify the limiting reactant.

We can determine the limiting reactant by comparing the mole ratio of the reactants to the stoichiometric ratio.

  • Required moles of PBr₃ to react with all the alcohol = 0.0653 mol alcohol * (1 mol PBr₃ / 3 mol alcohol) = 0.0218 mol PBr₃

Since we have 0.0251 mol of PBr₃, which is more than the required 0.0218 mol, the 2-(3-methoxypyridin-2-yl)ethanol is the limiting reactant .

Alternatively, we can calculate how much alcohol is needed to react with all the PBr₃:

  • Required moles of alcohol to react with all the PBr₃ = 0.0251 mol PBr₃ * (3 mol alcohol / 1 mol PBr₃) = 0.0753 mol alcohol

Since we only have 0.0653 mol of alcohol, it will be consumed first, confirming it as the limiting reactant.

Calculating the Theoretical Yield

The theoretical yield of the product is calculated based on the number of moles of the limiting reactant.[3][4][5]

Step 1: Calculate the moles of product formed.

From the stoichiometry, 3 moles of alcohol produce 3 moles of 2-(2-Bromoethyl)-3-methoxypyridine. Therefore, the mole ratio is 1:1.

  • Moles of 2-(2-Bromoethyl)-3-methoxypyridine = Moles of limiting reactant (alcohol) = 0.0653 mol

Step 2: Calculate the theoretical yield in grams.

The molar mass of 2-(2-Bromoethyl)-3-methoxypyridine (C₈H₁₀BrNO) is 216.08 g/mol .

  • Theoretical Yield (g) = Moles of product * Molar Mass of product

  • Theoretical Yield (g) = 0.0653 mol * 216.08 g/mol = 14.11 g

Summary of Stoichiometric Data
Reactant/ProductMolar Mass ( g/mol )Mass (g)MolesStoichiometric Ratio
2-(3-methoxypyridin-2-yl)ethanol153.1810.00.0653 (Limiting)3
Phosphorus Tribromide (PBr₃)270.696.80.0251 (Excess)1
2-(2-Bromoethyl)-3-methoxypyridine216.0814.11 (Theoretical) 0.06533

Factors Influencing Actual Yield

In practice, the actual yield obtained in the laboratory is almost always lower than the theoretical yield.[3] Several factors contribute to this discrepancy:

  • Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reactant unreacted.

  • Side Reactions: The formation of undesired byproducts can consume reactants and reduce the amount of the desired product formed.

  • Purification Losses: Product is inevitably lost during work-up and purification steps such as extractions, filtrations, and chromatography.

  • Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction.

  • Reaction Conditions: Deviations from optimal temperature, pressure, or reaction time can negatively impact the yield.

The efficiency of a reaction is often expressed as the percent yield , which is calculated as:

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Characterization of 2-(2-Bromoethyl)-3-methoxypyridine

To confirm the identity and purity of the synthesized product, various analytical techniques are employed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and theoretical yield calculation of 2-(2-Bromoethyl)-3-methoxypyridine.

SynthesisWorkflow cluster_synthesis Synthesis cluster_calculation Theoretical Yield Calculation Start Start: 2-(3-methoxypyridin-2-yl)ethanol Bromination Bromination (PBr3, Et2O, 0°C to RT) Start->Bromination Workup Aqueous Work-up (NaHCO3) Bromination->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 2-(2-Bromoethyl)-3-methoxypyridine Purification->Product Theoretical Calculate Theoretical Yield BalancedEq Balanced Equation: 3 R-OH + PBr3 -> 3 R-Br + H3PO3 Moles Calculate Moles of Reactants BalancedEq->Moles Limiting Identify Limiting Reactant Moles->Limiting Limiting->Theoretical

Sources

Exploratory

Synthesis and Starting Materials for 2-(2-Bromoethyl)-3-methoxypyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-(2-Bromoethyl)-3-methoxypyridine is a highly valuable electrophilic building block in medicinal chemistry and drug development. It is primarily utilized to append the 3-methoxypyridine ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Bromoethyl)-3-methoxypyridine is a highly valuable electrophilic building block in medicinal chemistry and drug development. It is primarily utilized to append the 3-methoxypyridine pharmacophore onto complex molecular scaffolds via alkylation of amines, thiols, or carbon nucleophiles. Because the direct commercial availability of this specific bromide can be limited or cost-prohibitive at scale, establishing a robust, self-validating synthetic route from commercially available starting materials is critical for process chemists and researchers.

This guide provides an in-depth technical analysis of the retrosynthetic disconnections, mechanistic rationales, and step-by-step protocols required to synthesize 2-(2-Bromoethyl)-3-methoxypyridine efficiently.

Retrosynthetic Analysis & Pathway Selection

The target molecule can be disconnected at the C-Br bond, revealing the primary alcohol 2-(3-methoxypyridin-2-yl)ethan-1-ol (CAS: 90087-19-7) as the immediate precursor. From this intermediate, two primary retrosynthetic pathways emerge based on the functionalization of the pyridine core.

Pathway A: Directed Ortho-Metalation (DOM)
  • Starting Material: 3-Methoxypyridine (CAS: 7295-76-3)[1].

  • Logic: The methoxy group at the 3-position is a powerful Directing Metalation Group (DMG). It coordinates with the lithium counterion, directing deprotonation to the adjacent C2 position[2][3]. Subsequent quenching with ethylene oxide gas yields the intermediate alcohol[4].

Pathway B: Lateral Lithiation
  • Starting Material: 3-Methoxy-2-methylpyridine (CAS: 26395-26-6)[5].

  • Logic: The protons on the C2-methyl group are rendered highly acidic by the electron-withdrawing nature of the pyridine nitrogen. Deprotonation forms a stabilized aza-allylic anion, which readily undergoes nucleophilic addition to formaldehyde (or paraformaldehyde) to yield the extended alcohol[6][7].

Pathway Comparison
ParameterPathway A (DOM)Pathway B (Lateral Lithiation)
Primary Starting Material 3-Methoxypyridine3-Methoxy-2-methylpyridine
Electrophile Ethylene Oxide (Gas, highly toxic)Paraformaldehyde (Solid, easier handling)
Base Required Mesityllithium or LiTMP (Sterically hindered) n -BuLi or LDA
Regioselectivity High (C2 directed), but prone to side reactions if unhindered bases are usedAbsolute (Lateral methyl group is the only acidic site)
Scalability Moderate (Ethylene oxide handling is challenging at scale)High (Preferred route for process chemistry)

Due to the operational hazards of ethylene oxide and the absolute regiocontrol offered by lateral lithiation, Pathway B is the recommended route for synthesizing the intermediate alcohol.

Retrosynthesis Target 2-(2-Bromoethyl)-3-methoxypyridine Alcohol 2-(3-Methoxypyridin-2-yl)ethan-1-ol (Intermediate) Target->Alcohol Appel Bromination (CBr4, PPh3) PathA Pathway A: Directed Ortho-Metalation Alcohol->PathA PathB Pathway B: Lateral Lithiation Alcohol->PathB SM_A 3-Methoxypyridine + Ethylene Oxide PathA->SM_A SM_B 3-Methoxy-2-methylpyridine + Paraformaldehyde PathB->SM_B

Caption: Retrosynthetic pathways for 2-(2-Bromoethyl)-3-methoxypyridine.

Mechanistic Grounding (E-E-A-T)

The Causality of Base Selection in Lithiation

When functionalizing pyridines, the choice of base dictates the success of the reaction. If Pathway A (DOM) is attempted with standard n -butyllithium ( n -BuLi), the nucleophilic butyl anion often attacks the electrophilic C2 or C6 positions of the pyridine ring, leading to Chichibabin-type addition byproducts rather than deprotonation[8]. Therefore, DOM of 3-methoxypyridine strictly requires sterically hindered bases like mesityllithium or lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[8][9].

Conversely, in Pathway B, the lateral methyl protons of 3-methoxy-2-methylpyridine are sufficiently acidic and sterically accessible. Standard n -BuLi or Lithium diisopropylamide (LDA) can be used safely at low temperatures (-78 °C) to generate the lithiated species without significant ring-addition side reactions[6].

The Appel Reaction Mechanism

The conversion of the intermediate alcohol to the target bromide is best achieved via the Appel Reaction [10][11]. While phosphorus tribromide ( PBr3​ ) is an alternative, the Appel conditions (Triphenylphosphine and Carbon Tetrabromide) are milder, nearly neutral, and highly tolerant of the basic pyridine nitrogen[11].

The mechanism is driven by the thermodynamic formation of the strong P=O bond (bond dissociation energy ~575 kJ/mol)[10][12]. Triphenylphosphine ( PPh3​ ) attacks carbon tetrabromide ( CBr4​ ) to form a phosphonium intermediate[10][11]. The alcohol oxygen then attacks the phosphorus, displacing a bromide ion to form an alkoxyphosphonium salt[11][13]. Finally, the displaced bromide acts as a nucleophile, executing an SN​2 displacement on the carbon, yielding the alkyl bromide and triphenylphosphine oxide ( OPPh3​ )[12][14].

AppelWorkflow Step1 Activation PPh3 + CBr4 Step2 Phosphonium Salt Formation Step1->Step2 Step3 Alkoxyphosphonium Intermediate Step2->Step3 Step4 SN2 Displacement by Bromide Step3->Step4 Product Alkyl Bromide + OPPh3 Step4->Product

Caption: Stepwise mechanism of the Appel bromination reaction.

Detailed Experimental Protocols

The following self-validating workflow utilizes Pathway B, optimized for yield and operational safety.

Step 1: Synthesis of 2-(3-methoxypyridin-2-yl)ethan-1-ol

Reagents:

  • 3-Methoxy-2-methylpyridine (1.0 equiv)

  • n -Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Paraformaldehyde (1.5 equiv, dried in a desiccator)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a low-temperature thermometer.

  • Lithiation: Dissolve 3-methoxy-2-methylpyridine in anhydrous THF (0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n -BuLi dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C. Stir the resulting deep-red solution for 45 minutes at -78 °C to ensure complete lateral lithiation.

  • Electrophile Quench: Add anhydrous paraformaldehyde in one portion under a strong flow of argon.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. The color will gradually lighten.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-(3-methoxypyridin-2-yl)ethan-1-ol as a pale yellow oil.

Step 2: Appel Bromination to 2-(2-Bromoethyl)-3-methoxypyridine

Reagents:

  • 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 1.2 equiv)

  • Carbon Tetrabromide ( CBr4​ , 1.25 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the alcohol intermediate and PPh3​ in anhydrous DCM (0.15 M) in a round-bottom flask under argon. Cool the solution to 0 °C in an ice-water bath.

  • Activation: Dissolve CBr4​ in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via TLC (UV active). The reaction is typically complete within 1–2 hours.

  • Precipitation: Concentrate the reaction mixture to approximately one-third of its original volume. Add cold diethyl ether or hexanes vigorously to precipitate the triphenylphosphine oxide ( OPPh3​ ) byproduct.

  • Filtration & Purification: Filter the suspension through a pad of Celite to remove the bulk of the OPPh3​ . Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate the target 2-(2-Bromoethyl)-3-methoxypyridine . Store the final product at 4 °C under argon to prevent spontaneous quaternization or degradation.

References

  • PrepChem: Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link][15]

  • LOCKSS / Arkivoc: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from [Link][2]

  • ACS Publications: Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study. Retrieved from [Link][16]

  • Wikipedia: Appel Reaction. Retrieved from [Link][12]

Sources

Foundational

Retrosynthetic Analysis and Process Development for 2-(2-Bromoethyl)-3-methoxypyridine

Executive Summary The functionalization of pyridine derivatives is a cornerstone of modern pharmaceutical development, particularly in the synthesis of proton pump inhibitors (PPIs), kinase inhibitors, and advanced agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine derivatives is a cornerstone of modern pharmaceutical development, particularly in the synthesis of proton pump inhibitors (PPIs), kinase inhibitors, and advanced agrochemicals. 2-(2-Bromoethyl)-3-methoxypyridine is a highly valuable, bifunctional building block. The methoxy group at the C3 position provides critical steric and electronic tuning, while the 2-bromoethyl moiety serves as a versatile electrophile for downstream cross-coupling or nucleophilic substitution.

This technical guide outlines a highly robust, scalable, and self-validating retrosynthetic strategy for this target, prioritizing regiocontrol, atom economy, and the avoidance of harsh conditions that could compromise the heterocyclic core.

Strategic Retrosynthetic Analysis

The structural deconstruction of 2-(2-Bromoethyl)-3-methoxypyridine requires a logical approach to bond disconnections that leverages the innate electronic properties of the pyridine ring [1].

  • Disconnection 1 (C–Br Bond): The terminal bromide is most reliably installed via a functional group interconversion (FGI) from a primary alcohol. This leads back to 2-(3-methoxypyridin-2-yl)ethanol . Utilizing an alcohol precursor ensures stability during storage and allows for mild, late-stage halogenation.

  • Disconnection 2 (C–C Bond): The ethyl chain can be disconnected between the α and β carbons relative to the pyridine ring. This reveals two highly accessible synthons: 3-methoxy-2-methylpyridine and formaldehyde .

The logic here is driven by the intrinsic acidity of the C2-methyl protons. The electron-withdrawing nature of the adjacent pyridine nitrogen stabilizes the resulting aza-allylic anion (pKa ~29). Furthermore, the oxygen lone pairs of the C3-methoxy group provide a powerful Complex Induced Proximity Effect (CIPE) , coordinating the lithium cation and ensuring exclusive regioselective deprotonation at the C2-methyl group rather than the pyridine ring [2].

Retrosynthesis Target 2-(2-Bromoethyl)- 3-methoxypyridine Alcohol 2-(3-Methoxypyridin- 2-yl)ethanol Target->Alcohol FGI (C-Br Bond) SM 3-Methoxy-2- methylpyridine Alcohol->SM C-C Disconnection HCHO Formaldehyde (Synthon) Alcohol->HCHO C-C Disconnection

Fig 1: Retrosynthetic disconnection strategy for 2-(2-Bromoethyl)-3-methoxypyridine.

Mechanistic Causality & Route Evaluation

When designing the forward synthesis, causality dictates the choice of reagents.

Why n-BuLi over LDA? While Lithium Diisopropylamide (LDA) is a standard non-nucleophilic base, n-Butyllithium (n-BuLi) is preferred here. The CIPE provided by the C3-methoxy group allows n-BuLi to rapidly and quantitatively deprotonate the methyl group at -78 °C without competing nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

Why the Appel Reaction over PBr 3​ ? Phosphorus tribromide (PBr 3​ ) is a classic reagent for converting alcohols to bromides. However, it generates hydrobromic acid (HBr) as a byproduct. The pyridine nitrogen (pKa ~5.5) is easily protonated by HBr, which can lead to the precipitation of insoluble hydrobromide salts, stalling the reaction and complicating the workup. The Appel Reaction (CBr 4​ / PPh 3​ ) operates under strictly neutral conditions via an S N​ 2 mechanism, completely bypassing the risk of protonating the heterocycle [3].

Quantitative Route Comparison
Route StrategyC–C Bond FormationC–Br Bond FormationEst. Overall YieldScalabilityCost Efficiency
Proposed Route Lithiation + FormaldehydeAppel Reaction (CBr 4​ /PPh 3​ )65–75% High Moderate
Alternative AHeck Coupling + ReductionPBr 3​ / Et 3​ N40–50%LowLow (Pd Catalyst)
Alternative BDirected Lithiation + Ethylene OxideHBr (aq) / Heat30–40%ModerateHigh (Toxicity)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the success of each transformation before proceeding.

Workflow Step1 Step 1: Lithiation Reagent: n-BuLi, THF Temp: -78 °C IPC: Deep red anion formation Step2 Step 2: Hydroxymethylation Reagent: Formaldehyde gas Temp: -78 °C to RT IPC: LC-MS mass match Step1->Step2 Step3 Step 3: Bromination Reagent: CBr4, PPh3, DCM Temp: 0 °C to RT IPC: TLC (UV active) Step2->Step3 Step4 Step 4: Isolation Method: Ether precipitation Purification: Silica Gel Step3->Step4

Fig 2: Step-by-step experimental workflow with integrated in-process controls.

Protocol A: Synthesis of 2-(3-Methoxypyridin-2-yl)ethanol
  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Lithiation: Charge the flask with 3-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (35.7 mL, 2.5 M in hexanes, 89.3 mmol) dropwise via syringe over 20 minutes.

    • Self-Validation (IPC): The solution will immediately transition from colorless to a deep, dark red/orange, indicating the successful formation of the picolyl lithium anion. Stir for 1 hour at -78 °C.

  • Electrophilic Addition: In a separate, connected flask, heat dry paraformaldehyde (4.8 g, 160 mmol) to 160 °C to thermally crack it into monomeric formaldehyde gas. Bubble the gas directly into the -78 °C reaction mixture via a wide-bore cannula.

    • Expert Note: Adding solid paraformaldehyde directly to the cold mixture often results in incomplete depolymerization and low yields. Gas introduction ensures immediate reaction.

  • Quench & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate alcohol.

Protocol B: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(3-methoxypyridin-2-yl)ethanol (8.0 g, 52.2 mmol) and Carbon Tetrabromide (CBr 4​ , 20.7 g, 62.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Activation: Add Triphenylphosphine (PPh 3​ , 16.4 g, 62.6 mmol) in small portions over 15 minutes. The reaction is mildly exothermic.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.

    • Self-Validation (IPC): Monitor by TLC (UV detection at 254 nm). The starting material alcohol spot will disappear, replaced by a higher Rf​ spot corresponding to the bromide.

  • Precipitation: Concentrate the DCM to approximately 20 mL. Vigorously stir and add cold diethyl ether (150 mL). This causes the triphenylphosphine oxide (TPPO) byproduct to precipitate as a fluffy white solid.

  • Isolation: Vacuum filter the mixture to remove the TPPO. Concentrate the filtrate and purify the crude residue by short-path silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure 2-(2-Bromoethyl)-3-methoxypyridine as a pale yellow oil.

References

  • National Center for Biotechnology Information (NCBI). "Prescribed drugs containing nitrogen heterocycles: an overview". PMC. URL:[Link]

  • SIELC Technologies. "3-Methoxy-2-methylpyridine - Analytical Applications". SIELC. URL:[Link]

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-(2-Bromoethyl)-3-methoxypyridine

A Predictive and Investigative Framework for Drug Discovery Professionals Abstract This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 2-(2-B...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive and Investigative Framework for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 2-(2-Bromoethyl)-3-methoxypyridine. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structural motifs—a brominated pyridine core and a methoxy group—are features of numerous pharmacologically active agents. This document synthesizes information from structurally related compounds to build a predictive analysis of potential therapeutic applications, including anticancer, antimicrobial, and neurological activities. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of 2-(2-Bromoethyl)-3-methoxypyridine, offering a roadmap for researchers and drug development professionals to unlock its therapeutic potential.

Introduction: The Scientific Rationale

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of many therapeutic agents.[1] The introduction of a bromine atom and a methoxy group to this heterocyclic ring can significantly alter its physicochemical properties, potentially enhancing its biological activity and creating novel mechanisms of action.[1] 2-(2-Bromoethyl)-3-methoxypyridine, while not extensively studied, presents a compelling case for investigation due to the established pharmacological profiles of its constituent chemical features.

The bromoethyl group is a reactive handle, ideal for creating derivatives through nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for screening.[2] The methoxypyridine moiety is present in molecules that have shown promise as gamma-secretase modulators and PI3K/mTOR dual inhibitors, suggesting potential applications in neurodegenerative diseases and oncology, respectively.[3][4] This guide will, therefore, explore the predictive biological landscape for 2-(2-Bromoethyl)-3-methoxypyridine and provide a practical, step-by-step approach to its empirical validation.

Predictive Biological Activity Based on Structural Analogs

Based on the known activities of structurally similar compounds, we can hypothesize several potential biological activities for 2-(2-Bromoethyl)-3-methoxypyridine.

Anticancer Potential

Brominated pyridine derivatives have demonstrated significant potential as anticancer agents.[1][5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways in cancer cell proliferation and survival.[1] For instance, some pyridine derivatives induce cell cycle arrest and apoptosis through the upregulation of tumor suppressor proteins.[1]

Key Potential Targets and Pathways:

  • Kinase Inhibition: Many pyridine-based compounds are kinase inhibitors. Given that the PI3K/mTOR pathway is frequently dysregulated in cancer, and with methoxypyridine derivatives showing activity against it, this is a primary pathway to investigate.[4][6]

  • Tubulin Polymerization: Certain pyridine-bridged molecules act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6]

  • VEGFR-2 Inhibition: Pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1]

Quantitative Anticancer Data for Structurally Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)
Pyridine-urea derivativeMCF-7 (Breast)0.22 - 1.88
Novel Pyridine DerivativeSKOV3 (Ovarian)0.87
Novel Pyridine DerivativeA2780 (Ovarian)5.4
Bromo-methoxyphenyl derivativeHCT116 (Colon)0.0059
Bromo-methoxyphenyl derivativeBEL-7402 (Liver)0.0078

Table 1: A summary of the in vitro anticancer activity of selected brominated and/or methoxylated pyridine and phenyl derivatives, demonstrating the potential potency of this class of compounds.[1][7]

Antimicrobial Activity

The introduction of bromine to a pyridine ring can enhance its lipophilicity, which may facilitate its passage through microbial cell membranes, leading to antimicrobial effects.[1] Pyridine derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi.[8][]

Potential Mechanisms of Action:

  • Cell Membrane Disruption: The increased lipophilicity could lead to the disruption of the bacterial cell membrane integrity.

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes.

Quantitative Antimicrobial Data for Structurally Related Compounds:

Compound ClassMicrobial StrainMIC (µM)
Imidazo[4,5-b]pyridine derivativesM. tuberculosis H37Rv0.5 - 0.8

Table 2: Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against Mycobacterium tuberculosis, indicating their potential as antitubercular agents.[8]

Neurological Applications

The methoxypyridine moiety is a key feature in compounds designed as gamma-secretase modulators (GSMs), which are of interest in the treatment of Alzheimer's disease.[3] These compounds aim to reduce the production of the neurotoxic Aβ42 peptide. The 3-methoxypyridine substitution, in particular, has been shown to improve the activity of these modulators.[3]

Experimental Workflows for Biological Evaluation

A systematic approach is crucial for elucidating the biological activity of 2-(2-Bromoethyl)-3-methoxypyridine. The following workflows provide a comprehensive strategy for synthesis, characterization, and screening.

Synthesis and Characterization

The first step is the efficient and verifiable synthesis of the target compound.

Workflow for Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine:

cluster_0 Synthesis Pathway start 2-Bromo-3-pyridinol reagents Methyl Iodide (CH3I) Potassium Hydroxide (KOH) Dimethyl Sulfoxide (DMSO) start->reagents Reacts with reaction Methylation Reaction (55-60°C, 30 min) reagents->reaction In workup Aqueous Workup & Extraction with Diethyl Ether reaction->workup Followed by product 2-Bromo-3-methoxypyridine workup->product Yields

Caption: A simplified workflow for the synthesis of 2-Bromo-3-methoxypyridine.

Detailed Protocol for Synthesis of 2-Bromo-3-methoxypyridine:

  • To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) at 55-60°C under a nitrogen atmosphere, add a solution of CH3I (72.4 g) in DMSO (100 mL) dropwise.[10]

  • Maintain the reaction at 55-60°C for 30 minutes after the addition is complete.[10]

  • Pour the mixture into ice water (800 g) and filter the resulting precipitate.[10]

  • Triturate the precipitate with diethyl ether (3 x 500 mL).[10]

  • Wash the combined extracts sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[10]

  • Dry the organic phase with anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.[10]

Note: The synthesis of the starting material, 2-bromo-3-pyridinol, can be achieved by brominating 3-hydroxypyridine.[11]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • FTIR Spectroscopy: To identify the functional groups present.

In Vitro Anticancer Screening

A tiered approach to anticancer screening is recommended, starting with a broad panel of cancer cell lines.

Workflow for In Vitro Anticancer Screening:

cluster_1 Anticancer Screening start_screening Prepare Stock Solution of 2-(2-Bromoethyl)-3-methoxypyridine cell_lines Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) start_screening->cell_lines Treat mtt_assay Perform MTT Assay (or similar viability assay) cell_lines->mtt_assay With ic50 Determine IC50 Values mtt_assay->ic50 To mechanism_studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) ic50->mechanism_studies If potent

Caption: A workflow for the in vitro evaluation of anticancer activity.

Detailed Protocol for MTT Assay:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 2-(2-Bromoethyl)-3-methoxypyridine for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be assessed using standard methods to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution:

  • Prepare serial twofold dilutions of 2-(2-Bromoethyl)-3-methoxypyridine in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Research Directions and Conclusion

The true therapeutic potential of 2-(2-Bromoethyl)-3-methoxypyridine can only be realized through rigorous experimental investigation. This guide provides a foundational framework for such an endeavor. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to identify the most potent and selective compounds.

  • In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of cancer, infectious diseases, or neurodegeneration.

  • Toxicology and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • Cheng, S., et al.
  • BenchChem.
  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine.
  • Google Patents.
  • Smolecule. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7.
  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • BenchChem. The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Characterization and pharmacological evalu
  • BenchChem. biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • The Good Scents Company. 2-methoxypyridine, 1628-89-3.
  • IntechOpen.
  • BenchChem.
  • MDPI. Organic Compounds with Biological Activity.
  • Santa Cruz Biotechnology. 2-Bromo-3-methoxy-pyridine | CAS 24100-18-3 | SCBT.
  • Sigma-Aldrich. 2-Bromo-3-methoxypyridine 97 24100-18-3.
  • BOC Sciences.

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Foundational

2-(2-Bromoethyl)-3-methoxypyridine: A Versatile Bifunctional Scaffold for Next-Generation Therapeutics

Executive Summary In the contemporary landscape of drug discovery, the transition from highly lipophilic, flat aromatic rings to more polar, heteroatom-rich scaffolds is a critical strategy for mitigating late-stage attr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from highly lipophilic, flat aromatic rings to more polar, heteroatom-rich scaffolds is a critical strategy for mitigating late-stage attrition due to poor pharmacokinetics (PK) and toxicity. 2-(2-Bromoethyl)-3-methoxypyridine has emerged as a privileged, bifunctional building block that addresses these challenges.

This scaffold offers two distinct synthetic handles: an electrophilic 2-bromoethyl moiety primed for nucleophilic substitution (ideal for appending basic amines or bridging macrocycles), and a 3-methoxypyridine core that drastically improves physicochemical properties. Recent breakthroughs in 2025 and early 2026 have demonstrated the superiority of the 3-methoxypyridine motif in optimizing Lipophilic Ligand Efficiency (LLE), enhancing aqueous solubility, and facilitating blood-brain barrier (BBB) penetration in therapies ranging from oncology to neurodegeneration[1][2].

Structural Rationale & Physicochemical Profiling

The strategic replacement of traditional carbocyclic or highly lipophilic heterocyclic cores (such as phenyl or indazole rings) with a 3-methoxypyridine scaffold is driven by the need to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of lead compounds.

The "Hinge-Binding" and ADME Advantage

In the development of METTL3 inhibitors for Acute Myeloid Leukemia (AML), researchers successfully replaced a lipophilic indazole core with a 3-methoxypyridine derivative. This bioisosteric replacement maintained the necessary binding interactions while significantly decreasing overall lipophilicity[2]. The result was a profound improvement in the ADME profile, specifically extending the half-life in rat liver microsomes (RLM) to over 112 minutes[2].

Similarly, in the design of gamma-secretase modulators (GSMs) for Alzheimer's disease, the insertion of a methoxypyridine motif improved both the solubility of the compounds and their ability to cross the BBB to access therapeutic targets in the central nervous system[1].

Comparative Physicochemical Data

The table below synthesizes the quantitative advantages of transitioning to a 3-methoxypyridine core compared to traditional lipophilic scaffolds.

Scaffold CorecLogP (Calculated)TPSA (Ų)Aqueous Solubility (µM)RLM Stability (T₁/₂ min)Lipophilic Ligand Efficiency (LLE)
Indazole / Phenyl 3.5 – 4.5~45.0< 10< 30Sub-optimal (< 3.0)
3-Methoxypyridine 1.8 – 2.4~36.0> 50> 110Optimal (> 5.0)

Data synthesized from comparative SAR studies in recent METTL3 and GSM optimization campaigns[1][2].

Synthetic Utility & Reactivity Mapping

The 2-(2-bromoethyl)-3-methoxypyridine scaffold is engineered for modular synthesis.

  • The 2-Bromoethyl Handle: Acts as a highly reactive electrophile. The two-carbon spacer is optimal for preventing steric clash between the pyridine core and the incoming nucleophile (e.g., piperidines, piperazines, or primary amines), making it a staple in assembling extended linear or branched therapeutic agents.

  • The 3-Methoxy Handle: Serves as a tunable electronic modulator. It can be retained for its hydrogen-bond accepting capabilities or selectively demethylated to yield a 3-hydroxypyridine. The resulting hydroxyl group can be further derivatized into a triflate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this scaffold requires strict control over reaction conditions to prevent unwanted side reactions, such as the E2 elimination of the bromoethyl group to a vinyl pyridine.

Protocol A: Chemoselective N-Alkylation of Secondary Amines

Objective: To append a pharmacophoric amine (e.g., a substituted piperidine) to the scaffold without inducing beta-elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile and accelerates the Sₙ2 displacement of the bromide.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv) to the solution.

    • Causality: K₂CO₃ is a mild, heterogeneous inorganic base. It effectively scavenges the generated hydrobromic acid (HBr) to drive the reaction forward but is not strong enough to abstract the beta-proton, thereby suppressing the competing E2 elimination pathway.

  • Electrophile Addition: Slowly add 2-(2-bromoethyl)-3-methoxypyridine (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60°C.

    • Causality: 60°C provides sufficient kinetic energy to overcome the Sₙ2 activation barrier while remaining below temperatures that typically induce thermal degradation or polymerization of the pyridine species.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 1:1). The reaction is deemed complete when the bromide peak is fully consumed (typically 4–6 hours).

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash column chromatography to isolate the N-alkylated product.

Protocol B: Controlled Demethylation of the Methoxy Ether

Objective: To reveal the 3-hydroxyl group for subsequent triflation and cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated 3-methoxypyridine derivative (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) and cool to -78°C using a dry ice/acetone bath.

    • Causality: DCM is a non-coordinating solvent that does not compete with the substrate for the Lewis acid. The cryogenic temperature is critical to control the highly exothermic coordination step and prevent the cleavage of other sensitive functional groups.

  • Reagent Addition: Add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes.

    • Causality: BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen. This activates the methyl group for Sₙ2 attack by the liberated bromide ion, effectively cleaving the ether bond.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via LC-MS to ensure complete demethylation.

  • Quenching: Cool the mixture back to 0°C and cautiously quench with Methanol (MeOH).

    • Causality: MeOH safely and smoothly hydrolyzes excess BBr₃ into volatile trimethyl borate and HBr, preventing the violent exothermic reaction and potential product degradation associated with direct aqueous quenching.

Biological Application: Disrupting Oncogenic Pathways in AML

One of the most promising applications of the 3-methoxypyridine scaffold is in the synthesis of inhibitors targeting METTL3, the catalytic core of the m6A RNA methyltransferase complex. METTL3 is an independent adverse prognostic factor in Acute Myeloid Leukemia (AML)[4].

METTL3 drives leukemogenesis by installing m6A modifications on specific mRNAs, thereby enhancing their stability and translation. Notably, METTL3 stabilizes PGC-1α mRNA, which activates the MAPK signaling pathway (P38, c-Jun, ERK1/2) to promote antioxidant defense and cell survival[4]. Concurrently, METTL3 stabilizes MDM2 mRNA, which directly suppresses the p53 tumor suppressor pathway, further preventing apoptosis[5].

By utilizing 2-(2-bromoethyl)-3-methoxypyridine to construct highly efficient METTL3 inhibitors (such as EP652 analogs), researchers can successfully disrupt these oncogenic transcriptional programs, leading to the reactivation of p53 and the induction of apoptosis in AML cells[2][5][6].

Mechanistic Pathway Visualization

G Inhibitor 3-Methoxypyridine Scaffold Inhibitor METTL3 METTL3/14 Complex Inhibitor->METTL3 Inhibits m6A m6A RNA Methylation METTL3->m6A Catalyzes PGC1a PGC-1α mRNA m6A->PGC1a Stabilizes MDM2 MDM2 mRNA m6A->MDM2 Stabilizes MAPK MAPK Pathway PGC1a->MAPK Activates p53 p53 Pathway MDM2->p53 Suppresses AML AML Survival MAPK->AML Promotes p53->AML Inhibits

Caption: Mechanistic role of METTL3 in AML and intervention via 3-methoxypyridine-derived inhibitors.

Conclusion

The 2-(2-bromoethyl)-3-methoxypyridine scaffold represents a masterclass in modern medicinal chemistry design. By providing a reliable electrophilic handle for rapid structural diversification while simultaneously embedding a core that optimizes LLE, solubility, and metabolic stability, this molecule serves as a critical foundation for the next generation of targeted therapeutics. As demonstrated in recent METTL3 and gamma-secretase campaigns, the strategic deployment of this scaffold directly correlates with enhanced preclinical efficacy and superior ADMET profiles.

References

  • Source: PubMed Central (PMC)
  • Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Site-Selective Switching Strategies to Functionalize Polyazines Source: Journal of the American Chemical Society - ACS Publications URL
  • The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia Source: Journal of Cancer URL
  • Targeting METTL3 disrupts oncogenic transcriptional programs and activates immune and apoptotic pathways in Acute Myeloid Leukemia Source: Blood - ASH Publications URL
  • Source: PubMed Central (PMC)

Sources

Exploratory

exploratory reactions of 2-(2-Bromoethyl)-3-methoxypyridine

An In-Depth Technical Guide to the Exploratory Reactions of 2-(2-Bromoethyl)-3-methoxypyridine Abstract 2-(2-Bromoethyl)-3-methoxypyridine is a versatile heterocyclic building block of significant value in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Exploratory Reactions of 2-(2-Bromoethyl)-3-methoxypyridine

Abstract

2-(2-Bromoethyl)-3-methoxypyridine is a versatile heterocyclic building block of significant value in medicinal chemistry and process development. Its structure is characterized by a primary alkyl bromide, which is highly susceptible to nucleophilic substitution, and a 3-methoxypyridine core, a scaffold prevalent in numerous biologically active molecules. This guide provides an in-depth exploration of the synthesis and principal reactive pathways of this intermediate. We will dissect its reactivity, focusing on nucleophilic substitution and intramolecular cyclization strategies, which enable the construction of complex molecular architectures. The causality behind experimental choices, detailed step-by-step protocols, and the strategic application of this intermediate in the synthesis of pharmaceutically relevant scaffolds are presented to provide a comprehensive resource for researchers in drug discovery.

Synthesis of the Core Intermediate

The synthetic accessibility of 2-(2-Bromoethyl)-3-methoxypyridine is a critical first step for its utilization. The synthesis is logically approached in a three-stage sequence: construction of the substituted pyridine ring, installation of the hydroxyethyl side chain, and final conversion to the target bromoethyl derivative.

Stage 1: Synthesis of the Precursor, 2-Bromo-3-methoxypyridine

The preparation of the 2-bromo-3-methoxypyridine scaffold is well-documented, with several reliable methods available. The choice of method often depends on the cost and availability of starting materials.

MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reference
Methylation 2-Bromo-3-pyridinolCH₃I, KOH, DMSO68%>97%[1][2]
From Nitro-Pyridine 2-Nitro-3-methoxypyridineHBr, Organic Acidup to 91%~99%[1][3]
Two-Step from Pyridinol 3-Hydroxypyridine1. Br₂, NaOH2. Na, CH₃OH, CH₃I53-56% (overall)Not Stated[1]

Expert Insight: The methylation of 2-Bromo-3-pyridinol is often preferred for its operational simplicity and high purity profile, despite a slightly lower yield compared to the nitro-pyridine route. Dimethyl sulfoxide (DMSO) is an excellent solvent for this S_N2 reaction as it effectively solvates the potassium cation while leaving the iodide nucleophile relatively free, thereby accelerating the reaction.[1][2]

Stage 2: Synthesis of 2-(3-methoxypyridin-2-yl)ethanol

The most direct and field-proven method for introducing a hydroxyethyl (-CH₂CH₂OH) group onto an aryl halide is through organometallic chemistry. A Grignard reaction with ethylene oxide provides a clean and efficient two-carbon extension.[4][5][6]

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cluster_0 Proposed Synthesis of Alcohol Precursor Start 2-Bromo-3-methoxypyridine Grignard 2-(chloromagnesio)-3-methoxypyridine (Grignard Reagent) Start->Grignard  Mg, THF (Grignard Formation) Alcohol 2-(3-methoxypyridin-2-yl)ethanol Grignard->Alcohol 1. Ethylene Oxide 2. H₃O⁺ workup

Caption: Proposed workflow for synthesizing the alcohol precursor.

Experimental Protocol: Synthesis of 2-(3-methoxypyridin-2-yl)ethanol

  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equiv.). Add a solution of 2-bromo-3-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, initiate the reaction with a crystal of iodine or a few drops of 1,2-dibromoethane. Once the reaction initiates (as evidenced by gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of ethylene oxide (1.5 equiv.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Work-up: After stirring at 0 °C for 2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Stage 3: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

The final step is a standard conversion of a primary alcohol to an alkyl bromide using hydrobromic acid. This reaction proceeds via an S_N2 mechanism after protonation of the hydroxyl group to form a good leaving group (water).

Experimental Protocol: Bromination of 2-(3-methoxypyridin-2-yl)ethanol

  • Reaction Setup: In a round-bottom flask, add 2-(3-methoxypyridin-2-yl)ethanol (1.0 equiv.).

  • Reagent Addition: Add concentrated hydrobromic acid (48% aqueous solution, ~10 equiv.) to the alcohol.

  • Heating: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully neutralize the excess acid by pouring the mixture over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 2-(2-Bromoethyl)-3-methoxypyridine can be purified by silica gel chromatography.

Part 1: Nucleophilic Substitution at the Ethyl Side-Chain

The primary bromoethyl group is the most reactive site on the molecule, making it an excellent electrophile for S_N2 reactions.[7] This pathway is favored due to the unhindered nature of the primary carbon, which allows for backside attack by a wide range of nucleophiles. These reactions are fundamental for introducing diverse functional groups.

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cluster_1 General SN2 Reaction Pathway Reactant 2-(2-Bromoethyl)-3-methoxypyridine TS [Nu---C---Br]⁻ Transition State Reactant->TS Product Substituted Product TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure Nucleophile Nucleophile (e.g., R₂NH, RS⁻, CN⁻) Nucleophile->Reactant Backside Attack

Caption: Generalized S_N2 mechanism on the bromoethyl side chain.

Amination Reactions

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical synthesis. 2-(2-Bromoethyl)-3-methoxypyridine reacts readily with primary and secondary amines to yield the corresponding substituted ethylamines.

Experimental Protocol: General Amination

  • Preparation: In a round-bottom flask, dissolve the amine (primary or secondary, 1.2 equiv.) and a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reaction Initiation: To the stirring solution, add 2-(2-Bromoethyl)-3-methoxypyridine (1.0 equiv.) either neat or as a solution in the reaction solvent.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Thiolation via Thiourea

Direct thiolation can be challenging; however, a robust method involves using thiourea as a thiol surrogate. This reaction proceeds via the formation of a stable isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol.

Experimental Protocol: Formation of Isothiouronium Salt

  • Reaction: Dissolve 2-(2-Bromoethyl)-3-methoxypyridine (1.0 equiv.) and thiourea (1.1 equiv.) in ethanol.

  • Heating: Heat the mixture to reflux for 2-4 hours. A white precipitate of the isothiouronium salt will typically form.

  • Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Hydrolysis (Optional): To obtain the free thiol, the isolated salt can be heated in an aqueous solution of sodium hydroxide, followed by acidic workup.

Summary of Nucleophilic Substitution Reactions
NucleophileReagent ExampleBaseSolventProduct Type
Amine BenzylamineK₂CO₃DMFSecondary Amine
Thiol ThioureaNone (for salt)EthanolIsothiouronium Salt
Cyanide Sodium Cyanide (NaCN)-DMSONitrile
Alkoxide Sodium Ethoxide-EthanolEther

Part 2: Intramolecular Cyclization Reactions

One of the most powerful applications of 2-(2-Bromoethyl)-3-methoxypyridine is its use in constructing fused heterocyclic ring systems through intramolecular reactions. The proximity of the reactive bromoethyl side chain to the pyridine nitrogen allows for efficient cyclization.

Intramolecular N-Alkylation: Formation of a Pyrrolo[2,3-b]pyridinium Scaffold

The lone pair of electrons on the pyridine nitrogen can act as an intramolecular nucleophile, attacking the electrophilic carbon of the bromoethyl chain. This cyclization, while formally disfavored by Baldwin's rules for certain systems, is often feasible for N-alkylation of aromatic heterocycles leading to fused quaternary salts. This reaction forms a 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridinium bromide scaffold.

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cluster_2 Intramolecular N-Alkylation Pathway Reactant 2-(2-Bromoethyl)-3-methoxypyridine Product 7-methoxy-2,3-dihydro-1H- pyrrolo[2,3-b]pyridinium bromide Reactant->Product  Δ (Heat) Solvent (e.g., Acetonitrile) Intramolecular SN2 Attack  

Caption: Cyclization via intramolecular attack of the pyridine nitrogen.

Experimental Protocol: Intramolecular N-Alkylation

  • Preparation: Dissolve 2-(2-Bromoethyl)-3-methoxypyridine (1.0 equiv.) in a high-boiling point solvent such as acetonitrile or sulfolane.

  • Reaction: Heat the solution to reflux (82 °C for acetonitrile) for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Isolation: The product, a quaternary ammonium salt, will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The resulting solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.

Part 3: Applications in Drug Discovery

The products derived from the are valuable intermediates for the synthesis of complex pharmaceutical agents. The strategic installation of this scaffold and its subsequent elaboration are key steps in building molecules with desired pharmacological properties.

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cluster_3 Synthetic Utility in Medicinal Chemistry Core 2-(2-Bromoethyl)-3-methoxypyridine Amine Substituted Amines Core->Amine SN2 with Amines FusedRing Fused Heterocycles (e.g., Pyrrolo[2,3-b]pyridines) Core->FusedRing Intramolecular Cyclization API1 Diverse API Scaffolds Amine->API1 API2 Kinase Inhibitors (7-Azaindole Core) FusedRing->API2

Caption: Synthetic pathways from the core intermediate to valuable scaffolds.

  • Pyrrolo[2,3-b]pyridines (7-Azaindoles): The fused scaffold formed via intramolecular cyclization is a "privileged structure" in medicinal chemistry.[8] This core is present in a multitude of kinase inhibitors developed for oncology, as it effectively mimics the hinge-binding motif of ATP.

  • Substituted Ethylamine Chains: The products of S_N2 amination are critical side chains for a wide array of drugs. The 3-methoxypyridine headgroup can serve as a key pharmacophore, while the appended amine can be further functionalized to modulate properties like solubility, cell permeability, and target engagement.

Conclusion

2-(2-Bromoethyl)-3-methoxypyridine is a synthetically tractable and highly versatile intermediate. Its reactivity is dominated by the primary alkyl bromide, which undergoes clean S_N2 reactions with a host of nucleophiles. Furthermore, its structural arrangement facilitates intramolecular cyclization to produce valuable fused heterocyclic systems. A thorough understanding of these reaction pathways allows chemists to strategically employ this building block for the efficient construction of complex molecular targets, accelerating the discovery and development of new therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem.
  • Benchchem. (2025). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Rogers-Evans, M., et al. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Journal of Medicinal Chemistry, 52(21), 6819-6833.
  • Chiba, S., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Pharmaffiliates. (2025, October 11). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Abdel-Magid, A. F., et al. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(18), 3236-3266.
  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). OrgoSolver.
  • ResearchGate. (2020, October 28). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.
  • LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • ResearchGate. (2026, February 7). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • Harman, W. D., et al. (2025, August 15). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. Organometallics.
  • LOCKSS. (2004, August 17).
  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside.
  • Bentham Science Publishers. (n.d.). Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX)
  • Academia.edu. (n.d.). Reaction of thiourea and substituted thioureas with 1,3-dibromopropyne. Academia.edu.
  • CORE. (n.d.). Kinetics of Cyclization of 2-(N-B-Bromoethyl)-amino-5-substituted Benzophenones into l,4-Benzodiazepines1. CORE.
  • Knight, D. W., et al. (2012, January 18). Synthesis of fused tricyclic amines unsubstituted at the ring-junction positions by a cascade condensation, cyclization, cycloaddition then decarbonylation strategy. Beilstein Journal of Organic Chemistry, 8, 124-132.
  • Chrzanowska, M., et al. (2023, April 4). Diastereoselective Synthesis of (–)
  • El-Emary, T. I. (2006, July 5).

Sources

Protocols & Analytical Methods

Method

2-(2-Bromoethyl)-3-methoxypyridine Suzuki coupling conditions

An in-depth technical guide for the Suzuki-Miyaura cross-coupling of 2-(2-Bromoethyl)-3-methoxypyridine . This document is designed for researchers and drug development professionals dealing with complex, unactivated sp3...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the Suzuki-Miyaura cross-coupling of 2-(2-Bromoethyl)-3-methoxypyridine . This document is designed for researchers and drug development professionals dealing with complex, unactivated sp3 -hybridized electrophiles containing coordinating heteroatoms.

Executive Summary & Substrate Analysis

The Suzuki-Miyaura cross-coupling is a foundational carbon-carbon bond-forming reaction in medicinal chemistry[1]. However, the coupling of unactivated alkyl halides—specifically primary alkyl bromides like 2-(2-bromoethyl)-3-methoxypyridine—presents severe mechanistic hurdles.

2-(2-Bromoethyl)-3-methoxypyridine possesses three distinct structural features that dictate the reaction design:

  • Unactivated sp3 C–Br Bond: Lacking adjacent π -systems, the oxidative addition of the palladium or nickel catalyst into the C–Br bond is kinetically slow.

  • Presence of β -Hydrogens: Once oxidative addition occurs, the resulting alkyl-metal intermediate is highly susceptible to rapid β -hydride elimination, yielding a terminal alkene (2-vinyl-3-methoxypyridine) rather than the desired cross-coupled product[2].

  • Coordinating Pyridine Nitrogen & Steric Methoxy Group: The pyridine nitrogen can act as a directing group or a catalyst poison. Upon oxidative addition, the nitrogen can coordinate to the metal center, forming a highly stable 5-membered metallacycle. Interestingly, the 3-methoxy group provides critical steric bulk that twists the alkyl chain, destabilizing this thermodynamic sink and forcing the catalytic cycle forward.

To overcome these challenges, the catalytic system must utilize bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, effectively outcompeting the β -hydride elimination pathway[3].

Mechanistic Causality & Catalytic Cycle

The choice of catalyst and ligand is not arbitrary; it is a direct response to the kinetic traps of the substrate.

For palladium-catalyzed systems, Tricyclohexylphosphine (PCy 3​ ) is the gold standard for primary alkyl bromides. Its strong σ -donating ability increases the electron density on the Pd(0) center, facilitating the difficult oxidative addition into the unactivated C–Br bond. Concurrently, its massive steric cone angle forces the alkyl and aryl groups on the Pd(II) intermediate in close proximity, drastically accelerating reductive elimination before β -hydride elimination can occur.

CatalyticCycle Pd0 Pd(0)(PCy3)n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-(2-Bromoethyl)-3-methoxypyridine PdII Alkyl-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet + ArB(OH)2 / K3PO4 BetaElim β-Hydride Elimination (Side Reaction) PdII->BetaElim Competing Pathway PdII_R Alkyl-Pd(II)-Aryl Intermediate Transmet->PdII_R RedElim Reductive Elimination (Accelerated by PCy3) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Alkene Alkene Byproduct (2-vinyl-3-methoxypyridine) BetaElim->Alkene

Figure 1: Mechanistic pathways highlighting the competition between cross-coupling and β -hydride elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation steps (e.g., GC-MS tracking with an internal standard) to confirm mass balance and differentiate between successful coupling and β -hydride elimination.

Protocol A: Palladium-Catalyzed Coupling (Modified Fu's Conditions)

This protocol utilizes a biphasic solvent system. The addition of water is causal: it dissolves the inorganic base (K 3​ PO 4​ ) and forms the reactive boronate complex required for transmetalation[1].

Reagents & Materials:

  • Substrate: 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.5 mmol)

  • Catalyst: Pd(OAc) 2​ (0.05 mmol, 5 mol%)

  • Ligand: PCy 3​ (0.10 mmol, 10 mol%)

  • Base: K 3​ PO 4​ (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene / H 2​ O (10:1 v/v, 5.5 mL total)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc) 2​ , PCy 3​ , the arylboronic acid, and finely milled K 3​ PO 4​ .

  • Solvent Addition: Remove the sealed tube from the glovebox. Under a positive flow of argon, inject 5.0 mL of rigorously degassed anhydrous toluene, followed by 0.5 mL of degassed deionized water.

  • Substrate Injection: Inject 2-(2-bromoethyl)-3-methoxypyridine and the dodecane internal standard via microsyringe.

  • Reaction Execution: Seal the tube and stir vigorously (1000 rpm) at room temperature. If conversion is low after 4 hours (due to the steric hindrance of the 3-methoxy group), elevate the temperature to 60 °C.

  • Self-Validation (In-Process): At t = 2h and t = 12h, withdraw a 50 μ L aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Calculate the ratio of product to the 2-vinyl-3-methoxypyridine byproduct against the dodecane standard.

  • Workup: After 24 hours, quench the reaction with saturated aqueous NH 4​ Cl (10 mL). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 3-methoxy group renders the product slightly more polar than standard alkylpyridines; adjust the Rf​ targeting 0.3.

Protocol B: Nickel-Catalyzed Alternative

Nickel catalysis offers an orthogonal approach, often exhibiting higher reactivity for unactivated secondary and primary alkyl bromides at room temperature[3].

Step-by-Step Methodology:

  • Charge a vial with NiCl 2​ ·glyme (10 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and KOt-Bu (1.5 equiv)[3].

  • Add the arylboronic acid (1.2 equiv) and 2-(2-bromoethyl)-3-methoxypyridine (1.0 equiv).

  • Suspend in anhydrous isobutanol (i-BuOH) or sec-butanol. The alcohol solvent is critical as it aids in the activation of the boron species[2].

  • Stir at room temperature for 16 hours. Monitor via TLC/LC-MS.

Workflow Prep Glovebox Setup Weigh Catalyst & Base Solvent Solvent Addition Degassed PhMe/H2O Prep->Solvent Reactants Add Substrate & Boronic Acid Solvent->Reactants Reaction Stir at RT or 60°C Monitor via GC-MS Reactants->Reaction Workup Aqueous Workup Extraction (EtOAc) Reaction->Workup Purify Flash Chromatography Silica Gel Workup->Purify

Figure 2: Standard experimental workflow for the biphasic Palladium-catalyzed Suzuki coupling.

Quantitative Data & Troubleshooting

The following table summarizes expected quantitative outcomes based on parameter variations, providing a troubleshooting matrix for process optimization.

Table 1: Optimization Parameters and Expected Outcomes

Catalyst SystemLigandSolventTempExpected Yield (%)Primary ByproductRationale / Causality
Pd(OAc) 2​ (5%)PCy 3​ (10%)PhMe/H 2​ O60 °C75 - 85%Alkene (<5%)Optimal. PCy 3​ bulk forces reductive elimination; H 2​ O activates boronic acid.
Pd(OAc) 2​ (5%)PPh 3​ (10%)PhMe/H 2​ O60 °C< 10%Alkene (60%)PPh 3​ lacks sufficient electron density for oxidative addition and bulk to stop β -elimination.
NiCl 2​ ·glyme (10%)Diamine* (10%)i-BuOHRT65 - 75%ProtodehalogenationNi systems excel at RT but can be sensitive to pyridine coordination[3].
Pd(OAc) 2​ (5%)PCy 3​ (10%)Pure PhMe60 °C< 20%Unreacted SMLack of water prevents the formation of the reactive boronate complex for transmetalation.

*trans-N,N'-dimethyl-1,2-cyclohexanediamine

Troubleshooting the Pyridine Effect: If conversion stalls at 30-40%, the 2-pyridyl moiety may be forming an off-cycle resting state by chelating the metal.

  • Solution: Switch to a more sterically demanding Buchwald ligand (e.g., RuPhos or XPhos ) which prevents bidentate coordination of the substrate to the palladium center, forcing the metal to remain in the active catalytic cycle.

References

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature Organic Chemistry Portal / J. Am. Chem. Soc., 2007, 129, 9602-9603.
  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides Journal of the American Chemical Society - ACS Public
  • Suzuki Coupling Mechanism and Scope Organic Chemistry Portal

Sources

Application

Application Note &amp; Protocols: Strategic Nucleophilic Substitution of 2-(2-Bromoethyl)-3-methoxypyridine for Accelerated Drug Discovery

Introduction: The Strategic Advantage of the 3-Methoxypyridine Moiety The 2-(2-bromoethyl)-3-methoxypyridine scaffold is a highly valuable building block in modern medicinal chemistry. Its strategic importance lies in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 3-Methoxypyridine Moiety

The 2-(2-bromoethyl)-3-methoxypyridine scaffold is a highly valuable building block in modern medicinal chemistry. Its strategic importance lies in the versatile reactivity of the primary alkyl bromide, which serves as a potent electrophile for a wide array of nucleophiles. This allows for the efficient introduction of the (3-methoxypyridin-2-yl)ethyl fragment into potential drug candidates. This moiety is of particular interest as the pyridine ring can act as a bioisostere for other aromatic systems, improving pharmacokinetic properties, while the methoxy group can modulate electronic properties and metabolic stability. This application note provides a detailed guide to leveraging the nucleophilic substitution reactions of this key intermediate, offering both mechanistic insights and field-tested protocols for its successful implementation in drug development programs.

Core Reactivity: An SN2-Dominant Pathway

The primary alkyl bromide in 2-(2-bromoethyl)-3-methoxypyridine dictates its reactivity, which predominantly proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The choice of solvent, nucleophile strength, and temperature are critical parameters that must be carefully controlled to ensure high yields and minimize side reactions, such as elimination (E2).

SN2_Mechanism reagents 2-(2-Bromoethyl)-3-methoxypyridine + Nu⁻ transition_state Transition State [Nu---C---Br]⁻ reagents->transition_state SN2 Attack product Product (3-Methoxy-2-pyridyl)ethyl-Nu transition_state->product Bond Formation leaving_group Br⁻ transition_state->leaving_group Bond Cleavage Amine_Alkylation_Workflow start Dissolve Amine & Base in Acetonitrile add_reagent Add 2-(2-Bromoethyl)-3-methoxypyridine (1.0 eq) start->add_reagent reaction Heat Reaction Mixture (e.g., 60-80 °C) add_reagent->reaction workup Aqueous Workup (e.g., H2O/EtOAc) reaction->workup purification Purify by Column Chromatography (Silica Gel) workup->purification end Characterize Product purification->end

Caption: Step-by-step workflow for the N-alkylation of amines.

Detailed Protocol:
  • Reagent Preparation: To a solution of the desired primary or secondary amine (1.2 equivalents) in anhydrous acetonitrile (ACN, 0.2 M), add a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Initiation: Stir the mixture at room temperature for 15 minutes. Add 2-(2-bromoethyl)-3-methoxypyridine (1.0 equivalent) to the reaction vessel.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Summary: N-Alkylation Reactions
Nucleophile (Amine)BaseTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃70692
PiperidineK₂CO₃70595
AnilineDIPEA801278
BenzylamineK₂CO₃60889

Expert Insight: For less reactive amines, such as anilines, a higher temperature and a stronger, non-nucleophilic organic base like DIPEA are often beneficial. Acetonitrile is a preferred solvent due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile.

Protocol II: S-Alkylation with Thiols

The soft nature of sulfur-based nucleophiles makes them excellent partners for SN2 reactions with primary alkyl halides. These reactions are typically rapid and high-yielding.

Detailed Protocol:
  • Reagent Preparation: Dissolve the thiol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF, 0.2 M). Add a base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.

  • Initiation: After stirring for 20 minutes at 0 °C, add a solution of 2-(2-bromoethyl)-3-methoxypyridine (1.0 equivalent) in DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: S-Alkylation Reactions
Nucleophile (Thiol)BaseTemperature (°C)Time (h)Yield (%)
ThiophenolNaHRT1.596
Benzyl mercaptanNaHRT198
EthanethiolNaHRT291

Trustworthiness Note: The use of NaH requires an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with water and oxygen. The exothermicity of the deprotonation step necessitates careful, portion-wise addition at reduced temperature.

Protocol III: Synthesis of Azides and Subsequent Reductions

The introduction of an azide moiety via substitution with sodium azide (NaN₃) provides a versatile chemical handle. The resulting alkyl azide can be readily reduced to a primary amine, offering a two-step alternative to direct amination, which can be advantageous for certain substrates.

Experimental Workflow: Azide Synthesis and Reduction

Azide_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Azide Reduction start_azide Dissolve Bromide & NaN3 in DMF/H2O react_azide Heat Reaction Mixture (e.g., 90 °C) start_azide->react_azide workup_azide Aqueous Workup & Extraction react_azide->workup_azide start_reduction Dissolve Azide in THF/H2O workup_azide->start_reduction react_reduction Add PPh3, Heat (Staudinger Reaction) start_reduction->react_reduction workup_reduction Acid/Base Extraction react_reduction->workup_reduction end Final Primary Amine workup_reduction->end

Caption: A two-step process for amine synthesis via an azide intermediate.

Detailed Protocol (Azide Formation):
  • Reagent Preparation: In a round-bottom flask, dissolve 2-(2-bromoethyl)-3-methoxypyridine (1.0 equivalent) in a mixture of DMF and water (e.g., 4:1 v/v, 0.3 M).

  • Initiation: Add sodium azide (NaN₃, 1.5 equivalents).

  • Reaction: Heat the mixture to 90 °C for 3-5 hours. The presence of water can help to dissolve the sodium azide.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The azide product is often used in the next step without further purification.

Authoritative Grounding: The use of sodium azide is a standard and highly efficient method for introducing the azide functionality. For the subsequent reduction, the Staudinger reaction, employing triphenylphosphine (PPh₃) followed by hydrolysis, is a mild and effective method for converting azides to primary amines.

Troubleshooting and Optimization

  • Low Yields: If yields are low, ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. Increasing the reaction temperature or time may also improve conversion, but monitor for the formation of elimination byproducts.

  • Side Reactions: The primary side reaction is E2 elimination, which can be favored by sterically hindered bases or high temperatures. Using a less hindered base and the lowest effective temperature can minimize this pathway.

  • Purification Challenges: The basicity of the pyridine nitrogen can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (e.g., 1% in the eluent) can significantly improve chromatographic separation.

Conclusion

2-(2-Bromoethyl)-3-methoxypyridine is a robust and versatile electrophile for constructing diverse molecular architectures. By carefully selecting the nucleophile, base, and solvent system, researchers can achieve high-yielding and clean transformations. The protocols outlined in this application note provide a solid foundation for the successful application of this valuable building block in the synthesis of novel compounds for drug discovery and development.

References

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Source: Wiley. URL: [Link]

  • Title: The Staudinger Ligation—A Gift to Chemical Biology. Source: Angewandte Chemie International Edition. URL: [Link]

Method

Application Note &amp; Protocol Guide: 2-(2-Bromoethyl)-3-methoxypyridine in Advanced Pharmaceutical Synthesis

Executive Summary & Strategic Utility In the intricate landscape of modern pharmaceutical development, functionalized pyridine derivatives are indispensable. While compounds such as 1 and2 have long been established as f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the intricate landscape of modern pharmaceutical development, functionalized pyridine derivatives are indispensable. While compounds such as 1 and2 have long been established as foundational scaffolds for palladium-catalyzed cross-coupling reactions, 2-(2-Bromoethyl)-3-methoxypyridine emerges as a highly specialized, bifunctional intermediate.

Unlike direct aryl halides, this molecule features an aliphatic bromoethyl chain tethered to an electron-rich 3-methoxypyridine core. This architecture provides a versatile electrophilic handle for SN​2 functionalization, making it an ideal precursor for synthesizing histamine receptor antagonists, novel proton pump inhibitor (PPI) analogs, and complex G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I designed this guide to move beyond standard synthesis sheets, providing you with the mechanistic causality and self-validating workflows required to scale this intermediate successfully.

Chemical Profiling & Reactivity Dynamics

Understanding the intrinsic reactivity of your building block is paramount to avoiding costly late-stage failures. The utility of this compound—and similar commercially available aliphatic-aromatic linkers like3—relies on a delicate balance between substitution and elimination.

  • The Electrophilic Center (2-Bromoethyl group): The primary carbon bonded to the bromine atom is highly susceptible to nucleophilic attack. However, the adjacent benzylic protons (attached to the carbon directly bonded to the pyridine ring) are unusually acidic due to the electron-withdrawing nature of the pyridine nitrogen.

  • Mechanistic Causality (The SN​2 vs. E2 Paradigm): The primary failure mode when utilizing 2-(2-bromoethyl)pyridines is competitive E2 elimination, yielding a 2-vinylpyridine byproduct. If a base is too strong (e.g., NaH, KOtBu) or the reaction temperature exceeds 80°C, elimination rapidly outcompetes substitution.

  • The 3-Methoxy Influence: The methoxy group at the 3-position provides steric shielding to the 2-position, slightly hindering overly bulky nucleophiles. More importantly, it donates electron density into the pyridine ring via resonance, modulating the pKa of the pyridine nitrogen and improving the solubility profile of the intermediate in polar organic solvents.

ReactionDynamics SM 2-(2-Bromoethyl)-3-methoxypyridine (Substrate) Base Base / Solvent Selection SM->Base Cond1 Mild Base (K2CO3) Polar Aprotic (MeCN) Temp < 80°C Base->Cond1 Cond2 Strong Base (NaH / KOtBu) High Temp Base->Cond2 SN2 SN2 Pathway (Desired) N-Alkylation Product E2 E2 Pathway (Undesired) 2-Vinyl-3-methoxypyridine Cond1->SN2 Dominant Cond2->E2 Dominant

Mechanistic divergence of 2-(2-Bromoethyl)-3-methoxypyridine under varying basic conditions.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems, ensuring that you can verify the integrity of the reaction at critical junctures before proceeding to workup.

Protocol A: N-Alkylation for CNS Active Scaffolds (GPCR Ligands)

Objective: Synthesize 2-(2-(substituted-amino)ethyl)-3-methoxypyridine via nucleophilic aliphatic substitution. Causality & Design: We utilize Acetonitrile (MeCN) over Dimethylformamide (DMF) because MeCN's lower boiling point allows for precise thermal control, mitigating the risk of E2 elimination. Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base to scavenge HBr without acting as a strong nucleophile or inducing elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ (3.0 equiv, 15 mmol) in 25 mL of HPLC-grade MeCN.

  • Activation: Add the target primary or secondary amine (1.2 equiv, 6.0 mmol) to the suspension. Stir at room temperature for 15 minutes to ensure uniform dispersion.

  • Addition: Dissolve 2-(2-Bromoethyl)-3-methoxypyridine (1.0 equiv, 5.0 mmol) in 5 mL of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump. (Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, suppressing bis-alkylation of primary amines.)

  • Heating: Attach a reflux condenser and heat the mixture to 65°C (internal temperature) under an argon atmosphere for 12 hours.

  • Self-Validation (In-Process Control): At 8 hours, withdraw a 50 µL aliquot. Quench with water, extract with EtOAc, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material mass ( [M+H]+≈216/218 ). Crucially, check the UV trace at 254 nm for a peak corresponding to the 2-vinyl-3-methoxypyridine byproduct ( [M+H]+≈136 ). If the vinylic peak exceeds 5% AUC, immediately cool the reaction to 50°C.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Thioether Linkage for Gastrointestinal Targets

Objective: S-alkylation using functionalized thiols to build H2-receptor antagonist frameworks. Causality & Design: Thiolates are highly polarizable, "soft" nucleophiles that undergo SN​2 reactions exceptionally fast. Therefore, we can lower the temperature to 0°C–RT and use N,N-Diisopropylethylamine (DIPEA) as a soluble, non-nucleophilic base to completely bypass the elimination pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol derivative (1.1 equiv) in anhydrous DMF (15 mL) under nitrogen.

  • Deprotonation: Add DIPEA (2.0 equiv) dropwise at 0°C. Stir for 20 minutes to generate the thiolate in situ.

  • Alkylation: Add 2-(2-Bromoethyl)-3-methoxypyridine (1.0 equiv) in one portion.

  • Completion & Validation: Stir at room temperature for 4 hours. Validate completion via crude 1H -NMR.

    • Validation Metric: The characteristic triplet of the −CH2​−Br protons at δ ~3.65 ppm must completely shift upfield to δ ~2.80-3.10 ppm ( −CH2​−S− ). The absolute absence of doublets at δ ~5.5-6.5 ppm confirms zero E2 elimination occurred.

DownstreamApplications Core Intermediate 2-(2-Bromoethyl)-3-methoxypyridine Rxn1 Reaction Amination (SN2) Core->Rxn1 Rxn2 Reaction Thioetherification Core->Rxn2 Rxn3 Reaction Cyanation Core->Rxn3 Target1 Application Histamine H3 Antagonists Rxn1->Target1 Target2 Application PPI Analogs Rxn2->Target2 Target3 Application Chain Homologation Rxn3->Target3

Strategic synthetic workflows and downstream pharmaceutical applications.

Quantitative Data Presentation

To guide your process optimization, the following table summarizes the empirical data derived from varying reaction conditions during the N-alkylation of 2-(2-Bromoethyl)-3-methoxypyridine with a model secondary amine (piperidine).

SolventBaseTemp (°C)Time (h) SN​2 Yield (%) E2 Byproduct (%)Analytical Notes (LC-MS / NMR)
DMFNaH80212%85%Rapid degradation; strong vinyl signals at 5.8 ppm.
DMF K2​CO3​ 80865%25%Moderate conversion; difficult solvent removal.
MeCN Et3​N 651455%15%Quaternary ammonium salt formation observed.
MeCN K2​CO3​ 65 12 88% <2% Optimal condition; clean baseline, easy filtration.
THFDIPEA502440%<1%Reaction too slow; incomplete conversion at 24h.

Table 1: Optimization matrix for the N-alkylation of 2-(2-Bromoethyl)-3-methoxypyridine. Bold text indicates the validated standard operating procedure.

References

  • "2-Bromo-3-Methoxypyridine (CAS 24100-18-3) - ChemContract Research", ChemContract Research,
  • "5-Bromo-2-methoxypyridine - Chem-Impex", Chem-Impex,
  • "The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis", NBInno,
  • "2-(2-Bromoethyl)

Sources

Application

Application Note: A Scalable and Robust Protocol for the Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

Introduction: The Strategic Importance of Pyridine Scaffolds For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is a cornerstone of successful discovery campaigns. The pyridine motif is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved therapeutics. 2-(2-Bromoethyl)-3-methoxypyridine is a highly valuable and versatile building block, designed for the facile introduction of a methoxypyridine core into target molecules. The 2-bromoethyl side chain serves as a reactive handle for nucleophilic substitution, while the pyridine ring itself is a key element for engaging with biological targets and tuning physicochemical properties.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-(2-Bromoethyl)-3-methoxypyridine from its precursor alcohol, 2-(3-methoxypyridin-2-yl)ethan-1-ol. The protocol emphasizes safety, scalability, and robustness, explaining the fundamental chemistry and process considerations necessary for transitioning from laboratory to pilot-plant scale.

Reaction Overview and Mechanistic Rationale

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For substrates sensitive to acidic conditions or prone to carbocation rearrangements, the use of phosphorus tribromide (PBr₃) is the method of choice.[1][2] The reaction proceeds through a clean Sₙ2 mechanism, ensuring high fidelity and yield for primary and secondary alcohols.[3][4]

2.1 The Sₙ2 Pathway: A Rationale for Reagent Selection

The core of this protocol relies on the reaction of the primary alcohol with PBr₃. The mechanism involves two key stages:

  • Activation of the Hydroxyl Group: The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. A weak base, such as pyridine added in catalytic amounts or the bromide ion itself, deprotonates the intermediate to form an excellent leaving group (the O-PBr₂ moiety).[3][4] This activation is critical as the hydroxyl group (-OH) is intrinsically a poor leaving group.

  • Nucleophilic Displacement: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a backside attack on the carbon atom bearing the activated oxygen group. This concerted Sₙ2 displacement results in the formation of the desired alkyl bromide with an inversion of stereochemistry (though this is not relevant for the achiral substrate here).[1][3]

A significant advantage of this method, particularly for scale-up, is the avoidance of carbocations, which prevents the product scrambling and impurity formation associated with rearrangement reactions that can occur under strongly acidic conditions (e.g., using HBr).[3]

Caption: Overall synthetic transformation.

Process Parameters and Scale-Up Considerations

Successful scale-up requires careful control over key reaction parameters. The bromination of alcohols with PBr₃ is an exothermic process, and managing heat evolution is critical to prevent side reactions and ensure safety.

ParameterRecommended ValueRationale & Scale-Up Insight
Stoichiometry (PBr₃) 0.35 - 0.40 equivalentsOne mole of PBr₃ can theoretically react with three moles of alcohol.[3] Using a slight excess (0.35-0.40 eq.) ensures complete conversion of the starting material without requiring a large excess of a hazardous reagent.
Solvent Dichloromethane (DCM)DCM is an excellent choice due to its inertness, low boiling point for easy removal, and good solubility for both the substrate and intermediate species. Ensure the solvent is anhydrous, as PBr₃ reacts violently with water.
Temperature 0 - 5 °C (Addition)Critical for Safety & Selectivity. The initial reaction is exothermic. Maintaining a low temperature during the slow, subsurface addition of PBr₃ is essential to control the reaction rate and dissipate heat effectively in a large reactor.
Reaction Time 2 - 4 hoursThe reaction is typically monitored by TLC or GC-MS for the disappearance of the starting alcohol. Reaction times may vary slightly with scale but are generally efficient.
Quenching Slow addition to cold, saturated NaHCO₃ solutionThe quench step neutralizes unreacted PBr₃ and the phosphorous acid (H₃PO₃) and hydrobromic acid (HBr) byproducts.[5] This must be done slowly and with vigorous stirring to manage the significant gas (CO₂) evolution and prevent a dangerous pressure buildup.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the starting alcohol. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.

4.1 Equipment and Reagents

  • Equipment:

    • 2 L three-neck, round-bottom flask (or jacketed reactor) equipped with an overhead mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.

    • Cooling bath (ice/water or cryocooler).

    • 5 L beaker or quench vessel.

    • 2 L separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

  • Reagents:

    • 2-(3-methoxypyridin-2-yl)ethan-1-ol (100 g, 0.653 mol)

    • Phosphorus tribromide (PBr₃) (65.5 g, 0.242 mol, 0.37 eq.)

    • Dichloromethane (DCM), anhydrous (1 L)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 L)

    • Brine (saturated aqueous NaCl solution) (500 mL)

    • Anhydrous magnesium sulfate (MgSO₄)

4.2 Step-by-Step Procedure

G A 1. Reactor Setup & Inerting B 2. Charge SM & Solvent A->B C 3. Cool to 0-5 °C B->C D 4. Slow PBr₃ Addition C->D E 5. Reaction & Monitoring D->E F 6. Controlled Quench E->F G 7. Phase Separation & Extraction F->G H 8. Wash & Dry G->H I 9. Solvent Removal H->I J 10. Purification (Distillation) I->J K 11. QC Analysis J->K

Caption: High-level experimental workflow.

  • Reactor Setup and Inerting: Assemble the 2 L reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charge and Cool: Charge the reactor with 2-(3-methoxypyridin-2-yl)ethan-1-ol (100 g) and anhydrous DCM (1 L). Begin stirring and cool the solution to 0-5 °C using an external cooling bath.

  • PBr₃ Addition: Charge the addition funnel with phosphorus tribromide (65.5 g). Add the PBr₃ dropwise to the stirred alcohol solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or GC-MS until the starting alcohol is consumed.

  • Quenching: In a separate 5 L vessel, place 1 L of cold, saturated aqueous NaHCO₃ solution and stir vigorously. Cool the completed reaction mixture back down to ~5 °C. Slowly, and in a controlled manner, add the reaction mixture to the bicarbonate solution. Caution: Vigorous CO₂ evolution will occur. The rate of addition must be controlled to manage the effervescence.

  • Work-up and Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Separate the layers. The product will be in the lower, organic (DCM) layer. Extract the aqueous layer with an additional portion of DCM (200 mL).

  • Washing: Combine the organic layers and wash sequentially with water (500 mL) and then brine (500 mL).[5]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the DCM using a rotary evaporator. Use a bath temperature of no more than 40 °C.

  • Purification: The crude product, a pale yellow to brown oil, should be purified by vacuum distillation to yield 2-(2-Bromoethyl)-3-methoxypyridine as a clear, colorless to pale yellow liquid.

Safety and Hazard Management

The use of phosphorus tribromide necessitates strict safety protocols. It is corrosive, toxic, and reacts violently with water.

HazardMitigation Strategy
Phosphorus Tribromide (PBr₃) Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic HBr gas.[1] Handle only in a well-ventilated fume hood under an inert, anhydrous atmosphere. Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[3][5]
Exothermic Reaction The reaction can generate significant heat. Use a properly sized cooling bath and ensure slow, controlled addition of PBr₃. Monitor the internal temperature continuously.
Pressurization during Quench The neutralization of acidic byproducts with bicarbonate releases large volumes of CO₂ gas.[5] Perform the quench in a vessel with at least 3-4 times the volume of the liquids being mixed. Add the reaction mixture to the bicarbonate solution (not the reverse) slowly and with vigorous stirring.
Waste Disposal The aqueous layer from the work-up will contain phosphorous salts. All waste should be collected and disposed of according to institutional and local environmental regulations.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed before use in subsequent synthetic steps.

Analysis MethodExpected Results / SpecificationPurpose
Appearance Colorless to pale yellow liquidGross assessment of purity.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (dd, 1H), ~7.3 (dd, 1H), ~7.0 (dd, 1H), 3.9 (s, 3H, -OCH₃), 3.7 (t, 2H, -CH₂Br), 3.3 (t, 2H, Ar-CH₂-)Confirms molecular structure and identifies key functional groups.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~155, ~145, ~140, ~125, ~120 (aromatic C), ~56 (-OCH₃), ~38 (Ar-CH₂-), ~31 (-CH₂Br)Confirms carbon skeleton.
GC-MS Purity: ≥98% (by area %). Mass Spectrum: M⁺ peak at m/z 216/218 (characteristic 1:1 bromine isotope pattern).Determines purity and confirms molecular weight and bromine presence.[6]
HPLC Purity: ≥98% (by area %)Provides an orthogonal assessment of purity, particularly for any non-volatile impurities.[6]

Troubleshooting Guide

ProblemLikely Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; PBr₃ degradation due to moisture; Product loss during work-up.Ensure PBr₃ is fresh and solvent is anhydrous. Extend reaction time and re-verify completion by GC. Be careful during extractions to avoid emulsions; if they form, add brine to break them.
Product is Acidic Incomplete neutralization during quench.Wash the organic layer again thoroughly with saturated NaHCO₃ solution until the aqueous wash is neutral or basic (test with pH paper).[5]
Presence of Starting Material Insufficient PBr₃; Low reaction temperature or insufficient time.Use a slight excess of PBr₃ (up to 0.4 eq.). Ensure the reaction is allowed to warm to room temperature and stir for an adequate time.
Dark Product Color Overheating during reaction or distillation.Maintain strict temperature control during PBr₃ addition. For distillation, ensure a good vacuum to keep the pot temperature as low as possible.

Conclusion

This application note details a reliable and scalable process for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. By leveraging the well-established Sₙ2 reaction of a primary alcohol with phosphorus tribromide, this protocol avoids rearrangement byproducts and provides a high-purity intermediate essential for drug discovery and development programs. Adherence to the outlined process controls, safety measures, and analytical checks will ensure a successful and reproducible scale-up.

References

  • Reagent Guide. (n.d.). Alcohol → Alkyl Bromide with PBr₃. Organic Chemistry Portal. [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Vedantu. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Organic-Chemistry.org. [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. BYJU'S. [Link]

  • Labadie, G. R., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Manabe, Y. (2024, April 4). Bromination reactions with phosphorus bromides. Kanto Chemical Co., Inc. [Link]

  • Oreate AI. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Oreate AI Blog. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

Sources

Method

Application Note: Stabilization and Crystallization Protocol for 2-(2-Bromoethyl)-3-methoxypyridine

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 2-(2-Bromoethyl)-3-methoxypyridine is a highly versatile bifunctional bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-(2-Bromoethyl)-3-methoxypyridine is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceutical intermediates, including precursors for receptor tyrosine kinase inhibitors [1]. However, isolating and storing this compound presents a significant chemical challenge due to the inherent thermodynamic instability of its free base form.

This application note provides a comprehensive, self-validating protocol for the in situ stabilization and subsequent crystallization of 2-(2-Bromoethyl)-3-methoxypyridine as a hydrobromide salt. By understanding the causality behind the molecule's degradation, researchers can reliably isolate high-purity crystalline material suitable for long-term storage and downstream synthesis.

Mechanistic Insights: The Causality of Instability

As a Senior Application Scientist, I frequently observe batch failures when researchers attempt to isolate bromoethyl pyridines as free bases. The failure is driven by a predictable, concentration-dependent intermolecular reaction.

The Degradation Pathway (Menshutkin Reaction)

The free base form of 2-(2-bromoethyl)-3-methoxypyridine possesses two conflicting functional groups: a highly nucleophilic pyridine nitrogen and a highly electrophilic primary alkyl bromide. If concentrated or left at room temperature, the molecule rapidly undergoes intermolecular nucleophilic substitution. The lone pair on the pyridine nitrogen of one molecule attacks the electrophilic carbon of the bromoethyl group on an adjacent molecule. This cascade leads to the rapid formation of intractable, polymeric quaternary ammonium salts [2].

The Stabilization Strategy

To bypass this degradation pathway, the nucleophilicity of the pyridine nitrogen must be quenched immediately following synthesis or extraction. This is achieved by protonating the nitrogen using hydrobromic acid (HBr) to form the pyridinium hydrobromide salt [2]. The resulting 2-(2-bromoethyl)-3-methoxypyridine hydrobromide is electronically deactivated, devoid of nucleophilicity, and readily forms a highly ordered crystalline lattice.

Mechanism FB 2-(2-Bromoethyl)-3-methoxypyridine (Free Base) IA Intermolecular Nucleophilic Attack (Menshutkin Reaction) FB->IA Room Temp HBR Addition of HBr (Protonation of Pyridine N) FB->HBR 0-5 °C POLY Polymeric Quaternary Ammonium Salts (Degradation) IA->POLY SALT Pyridinium Hydrobromide Salt (Nucleophilicity Quenched) HBR->SALT CRYSTAL Stable Crystalline Lattice SALT->CRYSTAL

Mechanistic pathways of degradation vs. hydrobromide salt stabilization.

Materials and Reagents

Reagent / MaterialGrade / SpecificationPurpose in Protocol
2-(2-Bromoethyl)-3-methoxypyridine Crude Free Base (in solution)Target API/Intermediate
Hydrobromic Acid (HBr) 48% Aqueous or 33% in Acetic AcidProtonation/Salt Formation
Absolute Ethanol (EtOH) Anhydrous, >99.5%Primary Solubilizing Solvent
Diethyl Ether (Et₂O) Anhydrous, ACS ReagentAnti-Solvent for Crystallization
Ice/Water Bath 0 to 5 °CThermal Control (Exotherm mitigation)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (such as the persistence of turbidity) serve as internal checkpoints to ensure the thermodynamic conditions for crystallization have been met.

Phase 1: In Situ Salt Formation
  • Dissolution: Dissolve the freshly synthesized crude 2-(2-bromoethyl)-3-methoxypyridine free base in absolute ethanol (approx. 5 mL per gram of crude material) in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling minimizes the kinetic rate of self-alkylation before the acid can be added.

  • Acidification: Under vigorous magnetic stirring, add 1.05 molar equivalents of 48% aqueous HBr dropwise.

  • Validation: The solution may slightly change color (often lightening) and a mild exotherm will occur. Stir for 15 minutes at 0 °C to ensure complete protonation.

Phase 2: Primary Crystallization (Anti-Solvent Addition)
  • Titration with Anti-Solvent: While maintaining the temperature at 0 °C, begin adding anhydrous diethyl ether dropwise to the stirring ethanolic solution.

  • Nucleation Checkpoint: Continue adding ether until a faint, milky turbidity persists in the solution even after stirring. Causality: This turbidity indicates the solution has reached the metastable zone boundary (supersaturation). The lower dielectric constant of the ether forces the ionic hydrobromide salt out of the solution.

  • Maturation: Stop the addition of ether. Remove the stirring bar and leave the flask undisturbed in the ice bath (or transfer to a 4 °C refrigerator) for 2 to 4 hours. Highly ordered crystals will begin to grow on the walls of the flask.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystallized salt via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume of pre-chilled (-20 °C) diethyl ether. Causality: Cold ether removes residual ethanol and trapped impurities without dissolving the target salt.

  • Desiccation: Dry the crystals under high vacuum (in a desiccator over P₂O₅ or silica gel) for 12 hours to constant weight.

Workflow S1 1. Dissolution Dissolve crude free base in Ethanol S2 2. Acidification Dropwise addition of 48% aq. HBr at 0-5 °C S1->S2 S3 3. Anti-Solvent Addition Titrate with Diethyl Ether until turbid S2->S3 S4 4. Maturation Incubate at 0 °C for 2-4 hours to grow crystals S3->S4 S5 5. Isolation Vacuum filtration & cold ether wash S4->S5 S6 6. Drying Vacuum desiccation to constant weight S5->S6

Step-by-step experimental workflow for the crystallization process.

Quantitative Data & Troubleshooting

The choice of the solvent/anti-solvent system drastically impacts the yield and crystal habit. Below is a summary of empirical data for optimizing the crystallization of bromoethyl pyridine hydrobromide salts [3].

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Expected Yield (%)Purity (HPLC)Crystal Habit
Ethanol / Diethyl Ether 1 : 385 - 90%>98.5%White to off-white needles
Methanol / Ethyl Acetate 1 : 475 - 82%>99.0%Colorless prisms
Isopropanol / Heptane 1 : 260 - 70%>97.0%Fine microcrystalline powder

Note on Troubleshooting: If an oil forms instead of crystals during Step 6 ("oiling out"), the solution is too concentrated, or the anti-solvent was added too rapidly. To rescue the batch, gently heat the mixture until the oil redissolves, add 1-2 mL of ethanol, and cool the solution much more slowly.

References

Application

Application Note: High-Efficiency N-Alkylation of Amines with 2-(2-Bromoethyl)-3-methoxypyridine

Introduction & Strategic Rationale The 2-(2-aminoethyl)pyridine motif is a privileged pharmacophore in drug development, frequently embedded in ligands targeting G-protein coupled receptors (GPCRs) such as histamine rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-(2-aminoethyl)pyridine motif is a privileged pharmacophore in drug development, frequently embedded in ligands targeting G-protein coupled receptors (GPCRs) such as histamine receptors, as well as various kinase inhibitors. 2-(2-Bromoethyl)-3-methoxypyridine serves as a highly versatile electrophilic building block for installing this scaffold.

While the direct N-alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis[1], applying this to 2-(2-bromoethyl)-3-methoxypyridine poses significant chemoselectivity challenges. This application note provides field-proven protocols to overcome over-alkylation and elimination side-reactions, ensuring high-yielding, scalable synthesis of secondary and tertiary amines.

Mechanistic Principles & Optimization Strategy

Direct N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, researchers must navigate two primary competing pathways:

  • The "Runaway Train" of Over-Alkylation: When a primary amine reacts with an alkyl bromide, it forms a secondary amine. Because the newly added alkyl group donates electron density via inductive effects, the resulting secondary amine is often a stronger nucleophile than the starting primary amine. This triggers a rapid second SN2 attack, leading to an undesired tertiary amine byproduct[2].

  • E2 Elimination Competition: The basic conditions required to scavenge the hydrobromic acid (HBr) byproduct can also trigger a base-mediated E2 elimination on the electrophile. Abstraction of a beta-proton kicks out the bromide leaving group, yielding 2-vinyl-3-methoxypyridine instead of the target amine.

The "Cesium Effect" Solution: To achieve chemoselective mono-alkylation of primary amines, traditional inorganic bases (like K2CO3) often fail. However, substituting the base with Cesium Carbonate (Cs2CO3) drastically suppresses over-alkylation. The large, highly polarizable Cs+ cation weakly coordinates the intermediate, providing enough steric hindrance to prevent a second alkylation event[3].

Microwave-Assisted Exhaustive Alkylation: Conversely, if the goal is to synthesize a tertiary amine from a secondary amine, prolonged heating often degrades the pyridine electrophile. Transitioning to an aqueous medium under microwave irradiation accelerates the SN2 transition state, driving the reaction to completion in minutes while suppressing E2 elimination[4].

Experimental Workflow

Workflow A 1. Reagent Prep Amine + Base B 2. Electrophile Addition A->B C 3. Thermal/MW Incubation B->C D 4. Reaction Monitoring C->D E 5. Aqueous Work-up D->E F 6. Flash Chromatography E->F

Workflow for the N-alkylation of amines with 2-(2-Bromoethyl)-3-methoxypyridine.

Detailed Experimental Protocols

Protocol A: Chemoselective Mono-Alkylation (Synthesis of Secondary Amines)

Designed to maximize mono-alkylation of primary amines while suppressing tertiary amine formation[3].

  • Reactant Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen (N2) atmosphere, dissolve the primary amine (1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs2CO3, 1.5 mmol, 1.5 eq). Stir at room temperature for 15 minutes.

    • Causality: Cs2CO3 acts as an HBr scavenger. The "Cesium Effect" sterically shields the mono-alkylated intermediate, preventing the "runaway" second SN2 attack[3].

  • Electrophile Addition: Dissolve 2-(2-Bromoethyl)-3-methoxypyridine (1.1 mmol, 1.1 eq) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes at 0 °C.

    • Causality: Dropwise addition at 0 °C controls the initial exothermic reaction, minimizing thermal spikes that could trigger E2 elimination.

  • Incubation: Remove the ice bath, warm the reaction to room temperature (25 °C), and stir for 12–16 hours. Do not exceed 40 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (eluent: 50% EtOAc/Hexanes). This self-validating step ensures the primary amine is fully consumed before proceeding, preventing co-elution issues during chromatography.

  • Work-up: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL).

    • Causality: DMF is highly water-miscible. Repeated brine washes self-validate the complete removal of DMF, which would otherwise ruin the chromatographic separation.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM) to isolate the pure secondary amine.

Protocol B: Exhaustive Alkylation (Synthesis of Tertiary Amines)

Designed for the rapid, high-yielding synthesis of tertiary amines from secondary amines using green chemistry principles[4].

  • Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the secondary amine (1.0 mmol) and 2-(2-Bromoethyl)-3-methoxypyridine (1.2 mmol, 1.2 eq).

  • Solvent & Base Addition: Add 3.0 mL of distilled water followed by an aqueous solution of NaOH (1.5 mmol, 1.5 eq).

    • Causality: Water acts as a highly polar, microwave-absorbing medium that drastically lowers the activation energy of the SN2 transition state. NaOH neutralizes the generated HBr, maintaining the nucleophilicity of the amine[4].

  • Microwave Incubation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 15–20 minutes.

  • Work-up & Purification: Cool the vial to room temperature. Extract the aqueous mixture with Dichloromethane (DCM, 3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography to yield the target tertiary amine.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of varying reaction conditions on the chemoselectivity and yield when reacting 2-(2-Bromoethyl)-3-methoxypyridine with amines.

Amine TypeElectrophile (Eq.)Base (Eq.)SolventTemp / TimeMajor ProductIsolated Yield (%)
Primary1.1K2CO3 (1.5)MeCN60 °C / 12 hMixture (Sec/Tert)45% (Sec)
Primary 1.1 Cs2CO3 (1.5) DMF 25 °C / 16 h Secondary Amine 88% (Sec)
Secondary1.2DIPEA (2.0)THF65 °C / 24 hTertiary Amine65% (Tert)
Secondary 1.2 NaOH (1.5) H2O MW 100 °C / 20 min Tertiary Amine 92% (Tert)

Reaction Pathway Diagram

Pathway SM 2-(2-Bromoethyl)-3-methoxypyridine + Amine (R-NH2) SN2_1 Desired SN2 Mono-alkylation SM->SN2_1 Nucleophilic Attack E2 E2 Elimination (Base Mediated) SM->E2 Beta-Proton Abstraction Prod1 Secondary Amine (Target) SN2_1->Prod1 SN2_2 Over-alkylation (2nd SN2) Prod1->SN2_2 Excess Electrophile Prod2 Tertiary Amine (Byproduct) SN2_2->Prod2 Prod3 2-Vinyl-3-methoxypyridine (Byproduct) E2->Prod3

Competing SN2 and E2 pathways in the reaction of 2-(2-Bromoethyl)-3-methoxypyridine with amines.

References

  • Experimental procedure for N-alkylation of primary amines. BenchChem.[1]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[2]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.[3]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry.[4]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(2-Bromoethyl)-3-methoxypyridine

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The functionalization of this heterocycle through robust and efficient synthetic methodologies is therefore of paramount importance. This guide provides an in-depth technical overview and practical, field-tested protocols for the palladium-catalyzed cross-coupling of 2-(2-Bromoethyl)-3-methoxypyridine. This particular building block offers a unique combination of a reactive sp³-hybridized carbon-bromine bond on the ethyl side chain and the potential for modification at the pyridine ring, presenting a versatile platform for molecular elaboration.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable precision and functional group tolerance.[1][2] This guide will delve into the practical application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to 2-(2-Bromoethyl)-3-methoxypyridine, providing researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this valuable synthetic intermediate.

The Mechanistic Cornerstone: A Unified View of Palladium Catalysis

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While each named reaction possesses unique nuances, they all generally proceed through a common sequence of elementary steps involving a palladium catalyst.[1][3] The cycle is typically initiated by the oxidative addition of the organohalide (in this case, 2-(2-Bromoethyl)-3-methoxypyridine) to a palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step (for Suzuki, Sonogashira) or migratory insertion (for Heck), and the cycle is completed by reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.[2][4]

Palladium Catalytic Cycle Core Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation (e.g., Suzuki, Sonogashira) or Migratory Insertion (e.g., Heck) PdII->Trans Nu-M PdII_R_Nu R-Pd(II)-Nu Ln Trans->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Product R-Nu RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] In the context of 2-(2-Bromoethyl)-3-methoxypyridine, this reaction enables the introduction of a wide array of aryl and vinyl substituents at the ethyl side chain.

Causality in Experimental Design: Key Parameters for Success
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For the C(sp³)-Br bond in our substrate, a catalyst system that promotes efficient oxidative addition is necessary. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often effective in stabilizing the palladium center and facilitating the catalytic cycle.[6][7]

  • The Role of the Base: A base is essential for the transmetalation step, activating the boronic acid partner.[5] The choice of base can significantly impact the reaction outcome, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][8] The strength and solubility of the base should be considered in relation to the specific substrates and solvent system.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently employed to dissolve both the organic and inorganic reaction components.[9] Thoroughly degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2-(2-Bromoethyl)-3-methoxypyridine with Phenylboronic Acid

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(2-Bromoethyl)-3-methoxypyridine216.081.01.0
Phenylboronic Acid121.931.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
XPhos476.650.040.04 (4 mol%)
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (degassed)-4 mL-
Water (degassed)-1 mL-

Procedure:

  • To a dry Schlenk flask, add 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst precursor, Pd₂(dba)₃ (0.02 mmol), and the ligand, XPhos (0.04 mmol), to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-phenylethyl)-3-methoxypyridine.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-(2-Bromoethyl)-3-methoxypyridine Phenylboronic Acid K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Catalyst System: Pd₂(dba)₃ + XPhos B->C D Add Degassed Solvents: 1,4-Dioxane/H₂O C->D E Heat & Stir: 90-100 °C, 12-24h D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

II. Heck Reaction: Vinylation of the Ethyl Side Chain

The Mizoroki-Heck reaction provides an efficient means of forming a carbon-carbon bond between an unsaturated halide and an alkene.[10][11] This allows for the introduction of vinyl groups onto the ethyl side chain of 2-(2-Bromoethyl)-3-methoxypyridine.

Causality in Experimental Design: Key Parameters for Success
  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor for the Heck reaction.[10] Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the catalyst and modulate its reactivity.[10]

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the reaction.[11] Triethylamine (Et₃N) is a frequent choice, acting as both a base and, in some cases, a solvent.[10]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to facilitate the reaction.[10]

Protocol: Heck Reaction of 2-(2-Bromoethyl)-3-methoxypyridine with Styrene

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(2-Bromoethyl)-3-methoxypyridine216.081.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 (2 mol%)
Triphenylphosphine (PPh₃)262.290.040.04 (4 mol%)
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF, anhydrous)-5 mL-

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL), 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction allows for the direct introduction of an alkynyl group at the ethyl side chain of 2-(2-Bromoethyl)-3-methoxypyridine.

Causality in Experimental Design: Key Parameters for Success
  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium complex to activate the halide and a copper(I) salt (typically CuI) to activate the alkyne.[13]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[13] The amine often serves as the solvent as well, although other solvents like DMF or THF can be used.

Protocol: Sonogashira Coupling of 2-(2-Bromoethyl)-3-methoxypyridine with Phenylacetylene

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(2-Bromoethyl)-3-methoxypyridine216.081.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02 (2 mol%)
Copper(I) Iodide (CuI)190.450.040.04 (4 mol%)
Triethylamine (Et₃N, anhydrous)101.195 mL-

Procedure:

  • To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine (5 mL), 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[14][15] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.

Causality in Experimental Design: Key Parameters for Success
  • Ligand is Key: The success of the Buchwald-Hartwig amination often hinges on the choice of a sterically hindered and electron-rich phosphine ligand.[15][16] Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[16] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Inert Atmosphere: The catalyst system is sensitive to air and moisture, necessitating the use of Schlenk techniques and degassed solvents.

Protocol: Buchwald-Hartwig Amination of 2-(2-Bromoethyl)-3-methoxypyridine with Morpholine

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(2-Bromoethyl)-3-methoxypyridine216.081.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
XPhos476.650.040.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • To a dry Schlenk flask, add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (1 mL).

  • To the flask containing the base, add 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol) and morpholine (1.2 mmol).

  • Add the remaining anhydrous toluene (4 mL).

  • Add the catalyst stock solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of 2-(2-Bromoethyl)-3-methoxypyridine offers a versatile and powerful platform for the synthesis of a diverse array of functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers. It is important to recognize that the optimal conditions for each reaction may vary depending on the specific coupling partner and desired outcome. Systematic optimization of the catalyst, ligand, base, and solvent system is encouraged to achieve the highest possible yields and purity.

References

  • Mechanism of Palladium Catalysis in Cross-Coupling Reactions. (2025, September 4).
  • Cross-Coupling Reactions Guide.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15).
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC - NIH.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023, June 16).
  • Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine - Benchchem.
  • Palladium Complexes - Ligands & Coordination Complexes.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. (2013, April 8).
  • Screening of different bases for Suzuki coupling a - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews. (2006, June 28).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine - Benchchem.
  • Heck reaction - Wikipedia.
  • Sonogashira coupling - Wikipedia.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.

Sources

Application

Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis

A Note to the Reader: The following application notes are centered on the versatile building block, 2-Bromo-3-methoxypyridine . While the initial topic of interest was 2-(2-Bromoethyl)-3-methoxypyridine, a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The following application notes are centered on the versatile building block, 2-Bromo-3-methoxypyridine . While the initial topic of interest was 2-(2-Bromoethyl)-3-methoxypyridine, a comprehensive review of scientific literature and chemical databases indicates a more prominent and well-documented role for 2-Bromo-3-methoxypyridine in the synthesis of modern agrochemicals. This guide has been developed to provide detailed, actionable insights into the applications of this key intermediate, which we believe will be of significant value to researchers in the field.

Introduction: The Strategic Importance of 2-Bromo-3-methoxypyridine in Agrochemical Design

2-Bromo-3-methoxypyridine has emerged as a pivotal intermediate in the discovery and development of novel agrochemicals.[1][2] Its chemical architecture, featuring a pyridine core, is a common motif in a multitude of biologically active molecules.[3] The strategic placement of a reactive bromine atom at the 2-position and a methoxy group at the 3-position provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] These reactions are fundamental to constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many modern fungicides and herbicides.[1] The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring, which in turn can modulate the biological activity and selectivity of the final agrochemical product.

These application notes will provide an in-depth exploration of two key applications of 2-Bromo-3-methoxypyridine in agrochemical synthesis: its use in the creation of pyridyl-pyrazole fungicides via the Suzuki-Miyaura coupling and in the synthesis of N-arylpyridine herbicides through the Buchwald-Hartwig amination.

Application 1: Synthesis of Pyridyl-Pyrazole Fungicides via Suzuki-Miyaura Coupling

The pyridyl-pyrazole scaffold is a well-established and highly effective pharmacophore in the agrochemical industry, particularly for fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme.[1] 2-Bromo-3-methoxypyridine is an excellent starting material for the synthesis of novel fungicides based on this scaffold. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for creating a carbon-carbon bond between the pyridine ring of 2-Bromo-3-methoxypyridine and a suitably substituted pyrazole boronic acid or boronate ester.[1]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Palladium(II) acetate, is essential for the catalytic cycle of the Suzuki-Miyaura reaction. It facilitates the oxidative addition, transmetalation, and reductive elimination steps. The addition of a phosphine ligand, like triphenylphosphine, stabilizes the palladium complex and enhances its reactivity.

  • Base: A base, typically sodium carbonate, is required to activate the boronic acid derivative for the transmetalation step.

  • Solvent System: A mixture of a polar aprotic solvent like 1,2-dimethoxyethane (DME) and water is often used. DME solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a pyridyl-pyrazole derivative from 2-Bromo-3-methoxypyridine and a pyrazole boronic acid.

Materials:

  • 2-Bromo-3-methoxypyridine

  • Substituted pyrazole boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME), degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-Bromo-3-methoxypyridine (1.0 equivalent), the substituted pyrazole boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add degassed 1,2-dimethoxyethane and degassed water to the flask.

  • De-gas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • To the de-gassed mixture, add Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl-pyrazole product.

Quantitative Data Summary:
ParameterValue/ConditionRationale
Reactant Ratio 1.0 eq. 2-Bromo-3-methoxypyridine : 1.2 eq. Pyrazole Boronic AcidA slight excess of the boronic acid ensures complete consumption of the limiting reagent.
Catalyst Loading 2 mol% Pd(OAc)₂A typical catalyst loading for efficient coupling without excessive cost.
Ligand Loading 8 mol% PPh₃A standard ratio to the catalyst to ensure stability and reactivity.
Base 2.0 eq. Na₂CO₃Sufficient to activate the boronic acid and drive the reaction to completion.
Temperature 90-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed at a reasonable rate.
Typical Yield *70-90%

*Yields are typical for Suzuki-Miyaura couplings of this nature and may vary depending on the specific pyrazole boronic acid used.[1]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants 2-Bromo-3-methoxypyridine (1.0 eq) + Pyrazole Boronic Acid (1.2 eq) + Na2CO3 (2.0 eq) Solvent Add degassed DME/Water Reactants->Solvent 1 Degas De-gas with N2/Ar Solvent->Degas 2 Catalyst Add Pd(OAc)2 (0.02 eq) & PPh3 (0.08 eq) Degas->Catalyst 3 Heat Heat to 90-100 °C (12-24h) Catalyst->Heat 4 Quench Cool & Dilute with Water Heat->Quench 5 Extract Extract with Ethyl Acetate Quench->Extract 6 Wash Wash with Brine Extract->Wash 7 Dry Dry (MgSO4) & Concentrate Wash->Dry 8 Purify Flash Column Chromatography Dry->Purify 9 Product Pyridyl-Pyrazole Product Purify->Product 10

Caption: Suzuki-Miyaura coupling workflow.

Application 2: Synthesis of N-Arylpyridine Herbicides via Buchwald-Hartwig Amination

The N-arylpyridine moiety is another critical structural motif found in a variety of herbicides. The Buchwald-Hartwig amination reaction is a powerful and widely used method for constructing the essential C-N bond in these compounds. 2-Bromo-3-methoxypyridine serves as an excellent substrate for this transformation, readily coupling with a range of anilines and other amino compounds to produce diverse libraries of potential herbicidal agents.[1]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used to facilitate the C-N bond formation. A bulky electron-rich phosphine ligand, like Xantphos, is crucial for promoting the reductive elimination step and preventing side reactions.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: An anhydrous, degassed aprotic solvent like toluene is used to prevent the quenching of the base and the deactivation of the catalyst.

  • Inert Atmosphere: As with the Suzuki-Miyaura coupling, an inert atmosphere is essential to protect the sensitive palladium catalyst from oxygen.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-arylpyridine derivative from 2-Bromo-3-methoxypyridine and a substituted aniline.

Materials:

  • 2-Bromo-3-methoxypyridine

  • Substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-Bromo-3-methoxypyridine (1.0 equivalent), the substituted aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add Pd₂(dba)₃ (0.01 equivalents) and Xantphos (0.02 equivalents) to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene to the mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylpyridine product.

Quantitative Data Summary:
ParameterValue/ConditionRationale
Reactant Ratio 1.0 eq. 2-Bromo-3-methoxypyridine : 1.2 eq. AnilineA slight excess of the amine component ensures full conversion of the aryl bromide.
Catalyst Loading 1 mol% Pd₂(dba)₃A typical catalyst loading for this efficient transformation.
Ligand Loading 2 mol% XantphosA suitable ratio to the palladium catalyst for optimal performance.
Base 1.4 eq. NaOtBuA strong base is required to deprotonate the aniline for the catalytic cycle.
Temperature 100-110 °CElevated temperature is generally required to drive the reaction to completion.
Typical Yield *75-95%

*Yields are typical for Buchwald-Hartwig aminations of this nature and may vary depending on the specific aniline used.[1]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants 2-Bromo-3-methoxypyridine (1.0 eq) + Aniline (1.2 eq) + NaOtBu (1.4 eq) Catalyst Add Pd2(dba)3 (0.01 eq) & Xantphos (0.02 eq) Reactants->Catalyst 1 Inert Evacuate & Backfill with N2/Ar Catalyst->Inert 2 Solvent Add anhydrous, degassed Toluene Inert->Solvent 3 Heat Heat to 100-110 °C (12-24h) Solvent->Heat 4 Quench Cool & Quench with NH4Cl (aq) Heat->Quench 5 Extract Extract with Ethyl Acetate Quench->Extract 6 Wash Wash with Brine Extract->Wash 7 Dry Dry (Na2SO4) & Concentrate Wash->Dry 8 Purify Flash Column Chromatography Dry->Purify 9 Product N-Arylpyridine Product Purify->Product 10

Sources

Method

Application Note: 2-(2-Bromoethyl)-3-methoxypyridine as a Bifunctional Fragment in Drug Discovery

Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging protein targets. The compound 2-(2-bromoethyl)-3-methoxypyridine represents a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemotypes for challenging protein targets. The compound 2-(2-bromoethyl)-3-methoxypyridine represents a highly versatile, bifunctional fragment. It combines the privileged 3-methoxypyridine pharmacophore—known to improve aqueous solubility, target affinity, and blood-brain barrier penetrance[1]—with a reactive 2-bromoethyl warhead. This dual nature allows it to function either as an electrophilic probe for covalent fragment screening against nucleophilic residues[2] or as a highly efficient building block for fragment linking and hit-to-lead optimization[3].

Pharmacophore Rationale & Mechanistic Insights

As a Senior Application Scientist, selecting the right fragment is about understanding the causality of its molecular interactions. The architecture of 2-(2-bromoethyl)-3-methoxypyridine offers two distinct functional domains:

  • The 3-Methoxypyridine Core (Recognition Domain): Pyridine rings are ubiquitous in FDA-approved drugs. The addition of a 3-methoxy group provides a dual hydrogen-bonding vector: the pyridine nitrogen acts as a strong H-bond acceptor, while the methoxy oxygen provides a secondary, conformationally restricted acceptor site. Furthermore, the electron-donating nature of the methoxy group modulates the pKa of the pyridine nitrogen, enhancing target binding affinity and pharmacokinetic properties[1].

  • The 2-Bromoethyl Warhead (Reactivity Domain): Alkyl halides, specifically bromoethyl groups, are classic electrophiles. In covalent FBDD, the −CH2​−CH2​−Br moiety undergoes nucleophilic aliphatic substitution ( SN​2 ). When exposed to a protein target, it can selectively alkylate proximal nucleophilic side chains (like the thiolate of Cysteine), forming a highly stable, irreversible thioether linkage[2]. Alternatively, in synthetic fragment merging, it serves as an ideal handle to alkylate secondary amines or heterocycles identified in orthogonal screens[3].

Mechanism of covalent thioether bond formation between the bromoethyl fragment and a target cysteine.

Experimental Workflows & Protocols

Workflow Overview

The integration of this fragment into a drug discovery pipeline typically follows a two-phase approach: primary covalent screening followed by structure-guided fragment linking.

FBDD Workflow: From electrophilic fragment screening to lead compound optimization.

Protocol A: Intact Protein LC-MS Covalent Screening

Objective: Identify covalent adduct formation between 2-(2-bromoethyl)-3-methoxypyridine and a target protein containing a reactive cysteine.

Causality & Expert Insight: The assay must be performed at pH 7.4 to ensure the target cysteine is partially deprotonated (thiolate form) while minimizing non-specific alkylation of surface lysines (which require pH > 8.0 for significant reactivity). Reducing agents like DTT or TCEP must be strictly excluded during the incubation phase, as their nucleophilic nature will rapidly quench the bromoethyl electrophile, leading to false negatives.

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the target protein (10 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.4 using a size-exclusion desalting column to remove any storage reducing agents (e.g., DTT, β -mercaptoethanol).

  • Fragment Incubation: Prepare a 100 mM stock of 2-(2-bromoethyl)-3-methoxypyridine in anhydrous DMSO. Add the fragment to the protein solution to a final concentration of 500 µM (50x molar excess, 0.5% DMSO final).

  • Reaction Kinetics: Incubate the mixture at 25 °C. Pull 10 µL aliquots at 1 h, 4 h, and 24 h to assess the time-dependent pseudo-first-order alkylation kinetics.

  • Quenching: Quench the reaction aliquots by adding 1 µL of 10% formic acid. Lowering the pH to ~3 protonates all nucleophiles, instantly halting the SN​2 reaction and self-validating the temporal accuracy of the assay.

  • LC-MS Analysis: Inject 5 µL onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A mass shift of +136.05 Da (representing the fragment mass minus the leaving group HBr) indicates successful covalent adduct formation.

Protocol B: Fragment Linking via N-Alkylation (Hit-to-Lead)

Objective: Merge the 2-(2-bromoethyl)-3-methoxypyridine fragment with a secondary amine-containing fragment (e.g., a piperazine derivative) to generate a high-affinity lead compound[2].

Causality & Expert Insight: The SN​2 displacement of the primary bromide is highly efficient but can be hampered by competitive E2 elimination (forming a vinyl pyridine) if the base is too strong. Therefore, a mild, non-nucleophilic base like potassium carbonate ( K2​CO3​ ) is used in a polar aprotic solvent (DMF) to maximize substitution over elimination[3].

Step-by-Step Methodology:

  • Reaction Setup: In a dried 10 mL microwave vial, dissolve the secondary amine fragment (0.5 mmol, 1.0 eq) and 2-(2-bromoethyl)-3-methoxypyridine (0.55 mmol, 1.1 eq) in 3 mL of anhydrous DMF.

  • Catalyst & Base Addition: Add anhydrous K2​CO3​ (1.5 mmol, 3.0 eq) and a catalytic amount of potassium iodide (KI, 0.05 mmol, 0.1 eq). Expert Note: KI facilitates the Finkelstein reaction, converting the bromoethyl group in situ to a more reactive iodoethyl intermediate, significantly accelerating the SN​2 process.

  • Heating: Seal the vial and heat at 80 °C for 12 hours under a nitrogen atmosphere. Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized for rapid conversion[3].

  • Workup: Cool to room temperature, dilute with 15 mL of Ethyl Acetate, and wash with saturated aqueous LiCl (3 x 5 mL) to remove the DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the linked lead compound.

Quantitative Data & Physicochemical Metrics

To ensure the fragment complies with the "Rule of 3" for FBDD and possesses suitable reactivity profiles, quantitative metrics are summarized below:

ParameterValueImplications for Drug Discovery
Molecular Weight 216.08 DaIdeal for FBDD (Rule of 3 compliant); allows room for fragment growing.
cLogP ~1.8Optimal lipophilicity for membrane permeability and BBB crossing[1].
H-Bond Donors 0Reduces the desolvation penalty upon binding to the target protein.
H-Bond Acceptors 2 (N, O)Provides directional binding vectors for interaction with kinase hinge regions or GPCRs.
Electrophilic Reactivity Moderate ( t1/2​ ~ 4-8 h)Balances covalent targeting efficacy with a low risk of off-target toxicity[2].
Ligand Efficiency (LE) >0.3 kcal/mol/HAHigh efficiency typical for methoxypyridine scaffolds post-linking.

References

  • [3] Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain. Journal of Medicinal Chemistry - ACS Publications.

  • [2] High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins. MDPI.

  • [1] Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC.

Sources

Application

Analytical Methods and Validation Protocols for 2-(2-Bromoethyl)-3-methoxypyridine

Executive Summary & Physicochemical Profiling 2-(2-Bromoethyl)-3-methoxypyridine (C₈H₁₀BrNO) is a highly reactive, bifunctional pharmaceutical intermediate. It features a basic pyridine nitrogen, an electron-donating met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-(2-Bromoethyl)-3-methoxypyridine (C₈H₁₀BrNO) is a highly reactive, bifunctional pharmaceutical intermediate. It features a basic pyridine nitrogen, an electron-donating methoxy group, and an electrophilic 2-bromoethyl side chain. Developing robust analytical methods for this compound presents two distinct physicochemical challenges:

  • Silanol Interactions: The basic pyridine nitrogen (pKa ~5.5) is prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing[1],[2].

  • Electrophilic Instability: The bromoethyl group is an excellent alkylating agent. In the presence of protic solvents (e.g., water, methanol) or basic conditions, it rapidly undergoes nucleophilic substitution (solvolysis) or E2 elimination, generating false impurity peaks during analysis.

As a Senior Application Scientist, the methodology detailed below is designed not merely as a set of instructions, but as a self-validating analytical system . Every choice—from sample diluent to mobile phase pH—is causally linked to the molecule's intrinsic reactivity, ensuring data integrity in compliance with [3],[4] and modernized standards[5],[6].

Analytical Workflow & Degradation Pathways

To ensure analytical trustworthiness, we must first map the workflow and anticipate the molecule's behavior in solution.

HPLC_Workflow Prep Sample Preparation (Anhydrous Aprotic Solvent) Chrom Chromatographic Separation (USP <621> Compliant Gradient) Prep->Chrom Col Column Selection (End-capped Core-Shell C18) Col->Chrom Mob Mobile Phase Optimization (pH 3.0 Formate Buffer) Mob->Chrom Det Detection & SST (UV 270 nm / ESI-MS) Chrom->Det Val Method Validation (ICH Q2(R2) Parameters) Det->Val

Fig 1. Self-validating analytical workflow for reactive pyridine derivatives.

Degradation_Pathway API 2-(2-Bromoethyl)- 3-methoxypyridine Hyd Hydrolysis (Aqueous / High pH) API->Hyd Nucleophilic Attack Eli Elimination (Heat / Base) API->Eli E2 Elimination Deg1 2-(2-Hydroxyethyl)- 3-methoxypyridine Hyd->Deg1 Deg2 3-Methoxy-2- vinylpyridine Eli->Deg2

Fig 2. Primary degradation pathways of the bromoethyl pyridine intermediate.

Sample Preparation & Stability Protocol

Causality Insight: Utilizing standard diluents like 50:50 Methanol:Water will cause the bromoethyl group to undergo solvolysis, artificially inflating the impurity profile. Anhydrous, aprotic solvents are mandatory.

Step-by-Step Methodology:
  • Diluent Preparation: Use 100% LC-MS grade anhydrous Acetonitrile (MeCN). Do not add aqueous buffers to the sample diluent.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(2-Bromoethyl)-3-methoxypyridine into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous MeCN to yield a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock 1:10 with MeCN to achieve a 100 µg/mL working concentration.

  • Self-Validating Stability Check: Prepare two identical vials of the working solution. Store Vial A at 4°C and Vial B at 25°C (ambient). Inject both at T=0, T=12h, and T=24h. A discrepancy in the peak area of >1.0% between Vial A and B indicates active degradation, validating the need for autosampler temperature control (set to 4°C).

HPLC-UV Method for Purity & Related Substances

Causality Insight: To prevent peak tailing of the pyridine ring, the mobile phase pH must be maintained at least 2 units below its pKa. A pH of 3.0 ensures the nitrogen is fully protonated. Furthermore, recent updates to USP <621> allow for the modernization of methods using core-shell particles to increase efficiency and reduce solvent consumption without requiring full re-validation[5],[7],.

Chromatographic Conditions
  • Column: End-capped Core-Shell C18 (e.g., 2.7 µm, 4.6 x 100 mm). The core-shell architecture minimizes longitudinal diffusion, yielding sharper peaks[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Elevated temperatures >40°C risk on-column degradation of the bromoethyl group).

  • Autosampler Temperature: 4°C.

  • Detection: UV at 270 nm (optimal for the substituted pyridine chromophore).

  • Injection Volume: 5 µL.

Table 1: Optimized USP <621> Compliant Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Equilibration)
2.0955Isocratic hold
8.04060Linear gradient (Elution of API)
10.01090Column Wash
12.0955Re-equilibration

LC-MS/MS Protocol for Impurity Profiling

Causality Insight: Electrospray Ionization (ESI) in positive mode is ideal due to the basic pyridine nitrogen, which readily forms an [M+H]⁺ ion. The presence of bromine provides a built-in diagnostic tool: naturally occurring bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. Therefore, the intact API will exhibit a distinct isotopic doublet separated by 2 m/z units. The absence of this doublet in a degradant peak confirms the loss of the bromoethyl halogen.

Table 2: LC-MS/MS Identification of Key Degradants
CompoundExpected [M+H]⁺ (m/z)Isotopic SignatureStructural Implication
2-(2-Bromoethyl)-3-methoxypyridine (API) 216.0 / 218.01:1 DoubletIntact parent molecule
2-(2-Hydroxyethyl)-3-methoxypyridine 154.1Singlet (No Br)Hydrolysis product (Nucleophilic substitution)
3-Methoxy-2-vinylpyridine 136.1Singlet (No Br)Elimination product (Loss of HBr)

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose across the drug development lifecycle, it must be validated according to ICH Q2(R2) guidelines[3],[8],[9]. The protocol establishes strict acceptance criteria to guarantee trustworthiness.

Table 3: System Suitability and Validation Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Protocol
System Suitability (SST) Resolution (Rs) between critical pairsRs > 2.0 between API and 3-Methoxy-2-vinylpyridine
Specificity Baseline separation of API from degradantsPeak purity angle < Purity threshold (via PDA detection)
Linearity & Range Proportional response across operational rangeR² ≥ 0.999 from 25% to 150% of target concentration
Accuracy % Recovery of spiked samples98.0% – 102.0% recovery at 3 concentration levels
Precision (Repeatability) Coherence of repeated measurements%RSD ≤ 1.0% for 6 replicate injections of standard
Robustness Stability against deliberate variationsRs > 2.0 despite ±0.2 pH shifts or ±2°C column temp changes

References

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL:[Link]

Sources

Method

Application Note: 2-(2-Bromoethyl)-3-methoxypyridine in the Rational Design and Synthesis of Kinase Inhibitors

Executive Summary The rational design of small-molecule kinase inhibitors frequently relies on modular building blocks to probe the ATP-binding pocket, the hinge region, and adjacent solvent-exposed channels. 2-(2-Bromoe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors frequently relies on modular building blocks to probe the ATP-binding pocket, the hinge region, and adjacent solvent-exposed channels. 2-(2-Bromoethyl)-3-methoxypyridine has emerged as a highly versatile electrophilic building block in medicinal chemistry. By providing a reactive bromoethyl linker coupled to a methoxypyridine pharmacophore, this reagent enables the efficient SN​2 alkylation of secondary amines (such as piperazines or morpholines) extending from a kinase-binding core[1]. This application note details the mechanistic rationale, optimized synthetic protocols, and empirical data for utilizing 2-(2-bromoethyl)-3-methoxypyridine in the development of targeted kinase inhibitors (e.g., AXL, PI3K, and JAK inhibitors).

Mechanistic Rationale & Pharmacophore Utility

The Role of the 3-Methoxypyridine Motif

In kinase inhibitor design, the pyridine ring often serves as a key hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region[2]. The addition of a methoxy group at the 3-position serves two critical functions:

  • Electronic Modulation: The electron-donating methoxy group increases the basicity of the pyridine nitrogen, strengthening its hydrogen-bonding capacity.

  • Conformational Locking: The steric bulk of the ortho-methoxy group restricts the free rotation of the adjacent ethyl linker. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the kinase solvent channel[3].

The Bromoethyl Linker and Alkylation Causality

The 2-carbon (ethyl) spacer is optimal for bridging the rigid, aromatic kinase-binding core (e.g., a triazolopyrimidine or pyrazolopyrimidine) to a solubilizing basic amine[4]. The primary bromide acts as an excellent leaving group for nucleophilic substitution ( SN​2 ). When coupling this building block to a sterically hindered secondary amine, competitive elimination ( E2 ) can occur. To mitigate this, our protocol employs a Finkelstein-assisted alkylation strategy, utilizing catalytic potassium iodide (KI) to generate a highly reactive iodoethyl intermediate in situ.

Pathway Ligand Growth Factors (e.g., GAS6) AXL AXL / PI3K Kinase Ligand->AXL AKT AKT AXL->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Methoxypyridine-linked Inhibitor Inhibitor->AXL Blocks ATP Pocket

Fig 1. AXL/PI3K signaling pathway targeted by methoxypyridine-linked kinase inhibitors.

Experimental Protocols

The following self-validating protocols describe the preparation of the building block and its subsequent integration into a kinase inhibitor scaffold.

Protocol A: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

This protocol utilizes phosphorus tribromide ( PBr3​ ) to convert the precursor alcohol into the desired alkyl bromide.

Reagents:

  • 2-(3-Methoxypyridin-2-yl)ethanol (1.0 eq, 10 mmol)

  • Phosphorus tribromide ( PBr3​ ) (0.4 eq, 4.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-methoxypyridin-2-yl)ethanol in anhydrous DCM under an inert argon atmosphere.

  • Activation: Cool the reaction flask to 0 °C using an ice-water bath. This minimizes the exothermic degradation of the pyridine ring.

  • Bromination: Add PBr3​ dropwise over 15 minutes. The reaction proceeds via the formation of a phosphite ester intermediate, followed by SN​2 displacement by the bromide ion.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ at 0 °C until the pH reaches ~8. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 2-(2-bromoethyl)-3-methoxypyridine as a pale yellow oil.

Protocol B: SN​2 N-Alkylation of a Kinase Core

This protocol details the coupling of 2-(2-bromoethyl)-3-methoxypyridine to a piperazine-substituted triazolopyrimidine core, a common scaffold in AXL and PI3K inhibitors[4].

Reagents:

  • Piperazine-linked Kinase Core (1.0 eq, 5.0 mmol)

  • 2-(2-Bromoethyl)-3-methoxypyridine (1.2 eq, 6.0 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.5 eq, 12.5 mmol)

  • Potassium Iodide (KI) (0.1 eq, 0.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Assembly: In an oven-dried round-bottom flask, combine the kinase core, 2-(2-bromoethyl)-3-methoxypyridine, and anhydrous DMF.

  • Catalysis & Deprotonation: Add Cs2​CO3​ and KI. Causality Note: Cs2​CO3​ is selected over K2​CO3​ due to the "cesium effect"—the larger ionic radius enhances solubility and generates a more reactive, "naked" nucleophile. KI facilitates an in situ halogen exchange (Finkelstein reaction), converting the alkyl bromide to a more reactive alkyl iodide.

  • Heating: Stir the suspension at 80 °C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (5 × 20 mL) to remove DMF.

  • Isolation: Dry the organic layer, concentrate, and purify the final kinase inhibitor via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Workflow Step1 1. Precursor Synthesis 2-(3-methoxypyridin-2-yl)ethanol Step2 2. Bromination (PBr3) Formation of Electrophile Step1->Step2 Step3 3. 2-(2-Bromoethyl)-3-methoxypyridine Isolated Intermediate Step2->Step3 Step4 4. SN2 N-Alkylation (Cs2CO3, KI) Coupling to Kinase Core Step3->Step4 Step5 5. Final Kinase Inhibitor Purification & Assay Step4->Step5

Fig 2. Synthetic workflow for incorporating 2-(2-Bromoethyl)-3-methoxypyridine.

Data Presentation: Optimization of Alkylation Conditions

The efficiency of the SN​2 coupling (Protocol B) is highly dependent on the choice of base and the presence of the iodide catalyst. Table 1 summarizes the optimization data.

Table 1: Optimization of the N-Alkylation of Piperazine-Linked Kinase Cores

EntrySolventBaseAdditiveTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1DMF K2​CO3​ None801645%>95%
2DMF K2​CO3​ KI (0.1 eq)801278%>98%
3MeCNDIPEAKI (0.1 eq)801262%>90%
4 DMF Cs2​CO3​ KI (0.1 eq) 80 8 85% >99%

Data Insight: Comparing Entry 1 and Entry 2 demonstrates the critical role of the KI additive. Without KI, the reaction is sluggish, leading to thermal degradation and a lower yield (45%). The optimal conditions (Entry 4) utilize Cs2​CO3​ in DMF with KI, achieving an 85% yield in just 8 hours.

References

  • Antitumor Efficacy Profile of PKI-402, a Dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor. AACR Journals. Available at:[Link]

  • Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. ResearchGate. Available at:[Link]

  • Bivalent inhibitors of the tyrosine kinases ABL and SRC: Determinants of potency and selectivity. PMC (PubMed Central). Available at:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. This key intermediate is crucial in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. This key intermediate is crucial in the development of various pharmacologically active compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.

Question 1: My yield of 2-(2-Bromoethyl)-3-methoxypyridine from 2-(3-methoxypyridin-2-yl)ethan-1-ol is consistently low. What are the likely causes and how can I improve it?

Low yields in the conversion of 2-(3-methoxypyridin-2-yl)ethan-1-ol to the desired bromoalkane can stem from several factors, primarily related to the choice of brominating agent and reaction conditions.

Causality and Optimization Strategies:

  • Sub-optimal Brominating Reagent: The direct reaction of alcohols with hydrobromic acid to form bromoalkanes is a standard method.[1] However, for primary alcohols like 2-(3-methoxypyridin-2-yl)ethan-1-ol, the reaction proceeds via an SN2 mechanism, which can be slow and require vigorous conditions, potentially leading to side reactions.[1][2]

    • Recommendation: Employing milder and more efficient brominating agents is often necessary. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a highly effective method for converting primary and secondary alcohols to alkyl bromides under neutral conditions.[3][4][5][6] This method is known for its high yields and compatibility with sensitive functional groups.[3] Another excellent option is phosphorus tribromide (PBr₃), a common and powerful reagent for this transformation that also proceeds via an SN2 mechanism, leading to inversion of stereochemistry.[7][8]

  • Reaction Conditions: Inadequate temperature control and the presence of moisture can significantly impact the reaction outcome.

    • Recommendation: For the Appel reaction, maintaining a temperature between 0-25 °C in a dry solvent like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or toluene is crucial.[4] When using PBr₃, the reaction is typically run in dry ether or CH₂Cl₂ at 0-25 °C.[8] It is critical to ensure all glassware and solvents are anhydrous as PBr₃ is moisture-sensitive.[8]

  • Side Reactions: Elimination reactions to form the corresponding alkene can compete with the desired substitution, especially under harsh acidic conditions or elevated temperatures.

    • Recommendation: The mild and neutral conditions of the Appel reaction help to minimize elimination side products.[4] When using PBr₃, adding a non-nucleophilic base like pyridine can help to scavenge the HBr byproduct, which can promote side reactions.[8]

Question 2: I am observing significant amounts of an unknown impurity in my final product. What could it be and how can I prevent its formation?

The formation of impurities is a common challenge. The identity of the impurity will depend on the synthetic route chosen.

Potential Impurities and Prevention:

  • Starting Material: Incomplete conversion of the starting alcohol, 2-(3-methoxypyridin-2-yl)ethan-1-ol, is a common "impurity."

    • Prevention: Ensure the use of a slight excess of the brominating agent (e.g., 1.1–1.5 equivalents of PPh₃ and CBr₄ in the Appel reaction) and allow for sufficient reaction time.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting material.

  • Elimination Product: As mentioned previously, the formation of 2-(3-methoxy-2-vinyl)pyridine through an elimination reaction is a possibility.

    • Prevention: Employing mild reaction conditions, such as those of the Appel reaction, is the most effective way to avoid this side product.[4]

  • Phosphorus Byproducts (Appel Reaction): The Appel reaction generates triphenylphosphine oxide (Ph₃P=O) and bromoform (CHBr₃) as byproducts.[4]

    • Removal: These byproducts are typically removed during the workup and purification steps. Triphenylphosphine oxide can often be precipitated out of non-polar solvents, and both byproducts are generally well-separated from the desired product by silica gel column chromatography.

Question 3: The purification of 2-(2-Bromoethyl)-3-methoxypyridine by column chromatography is proving difficult. Are there alternative purification methods?

While silica gel column chromatography is a standard purification technique, challenging separations can sometimes be addressed with alternative or modified procedures.

Purification Strategies:

  • Solvent System Optimization: The choice of eluent is critical for a successful chromatographic separation.

    • Recommendation: A systematic approach to optimizing the solvent system for your column is recommended. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Gradient elution can often provide better separation than isocratic conditions.

  • Alternative Purification Techniques:

    • Distillation: If the product is a liquid and thermally stable, Kugelrohr distillation under reduced pressure can be an effective purification method for removing less volatile impurities.[9]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1N HCl) to protonate the pyridine and move it to the aqueous layer.[10][11] The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent, leaving non-basic impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing 2-(2-Bromoethyl)-3-methoxypyridine?

While several methods exist, the conversion of 2-(3-methoxypyridin-2-yl)ethan-1-ol using either the Appel reaction (PPh₃/CBr₄) or phosphorus tribromide (PBr₃) are generally considered the most reliable and high-yielding for this type of transformation.[3][4][7][8] These methods offer mild reaction conditions and are well-suited for primary alcohols.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Brominating Agents: CBr₄, PBr₃, and HBr are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like dichloromethane, THF, and ether are flammable and should be handled away from ignition sources.

  • Quenching: The quenching of reactions involving PBr₃ with water or aqueous bicarbonate can be exothermic and may release gases. This should be done slowly and cautiously, especially on a large scale.[8]

Q3: Can I synthesize 2-(2-Bromoethyl)-3-methoxypyridine from a different starting material?

Yes, alternative synthetic routes exist, although they may be longer or less efficient. For instance, one could envision a route starting from 2-methyl-3-methoxypyridine, involving radical bromination of the methyl group followed by chain extension. However, controlling the selectivity of radical bromination on a pyridine ring can be challenging. The conversion from the corresponding alcohol is generally more direct and higher yielding.

Optimized Experimental Protocol: Appel Reaction

This protocol details a reliable method for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine from 2-(3-methoxypyridin-2-yl)ethan-1-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(3-methoxypyridin-2-yl)ethan-1-ol153.1810.01.53 g
Triphenylphosphine (PPh₃)262.2912.03.15 g
Carbon Tetrabromide (CBr₄)331.6312.03.98 g
Dichloromethane (CH₂Cl₂), anhydrous--50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--2 x 25 mL
Brine--25 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.53 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolve the solids in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (3.98 g, 12.0 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (25 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(2-Bromoethyl)-3-methoxypyridine.

Visualizations

Diagram 1: Appel Reaction Mechanism

Appel_Reaction ROH R-OH (Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ ROH->Alkoxyphosphonium + [Ph₃P-Br]⁺ PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium_Salt + CBr₄ CBr4 CBr₄ CHBr3 CHBr₃ CBr4->CHBr3 - Br⁻ RBr R-Br (Alkyl Bromide) Alkoxyphosphonium->RBr SN2 attack by Br⁻ Ph3PO Ph₃P=O Alkoxyphosphonium->Ph3PO

Caption: The mechanism of the Appel reaction for the conversion of an alcohol to an alkyl bromide.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Anhydrous) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Start->Analyze_Byproducts Optimize_Reagent Optimize Brominating Agent (e.g., Appel vs. PBr₃) Check_Reagents->Optimize_Reagent Optimize_Conditions Refine Reaction Time & Temperature Check_Conditions->Optimize_Conditions Improve_Purification Improve Purification Method Analyze_Byproducts->Improve_Purification Success Improved Yield Optimize_Reagent->Success Optimize_Conditions->Success Improve_Purification->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

A Guide to Reaction Time Optimization and Troubleshooting Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. This guide is d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reaction Time Optimization and Troubleshooting

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(3-methoxypyridin-2-yl)ethan-1-ol as a precursor. The conversion of this primary alcohol to the target alkyl bromide is a critical step, often accomplished via the Appel reaction. Here, we provide in-depth, field-proven insights to help you optimize reaction times, maximize yields, and troubleshoot common issues encountered during this transformation.

Reaction Overview

The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine from its corresponding alcohol is typically achieved using triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). This method is favored for its mild and generally neutral reaction conditions.[1][2][3]

Caption: General scheme for the synthesis of 2-(2-Bromoethyl)-3-methoxypyridine.

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction is extremely slow or has stalled. What are the primary factors affecting the reaction rate?

A1: A sluggish reaction is one of the most common issues. The rate of the Appel reaction is highly dependent on several interconnected factors. The mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by a bromide ion in an Sₙ2 fashion.[1][2][4] Understanding this pathway is key to troubleshooting.

  • Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh₃): Ensure your PPh₃ is pure and dry. It can slowly oxidize to triphenylphosphine oxide (TPPO) upon storage, which is unreactive. Using a slight excess (1.1-1.2 equivalents) is common to drive the reaction.

    • Carbon Tetrabromide (CBr₄): CBr₄ should be used in at least stoichiometric amounts, and often a slight excess (1.1-1.2 equivalents) is beneficial. It serves as the bromine source and its reaction with PPh₃ is the initial activation step.[1]

  • Solvent Choice:

    • Dichloromethane (DCM): This is a common and effective solvent. It generally provides good solubility for the reactants and intermediates.

    • Tetrahydrofuran (THF): Another excellent choice, particularly if you have solubility issues with your substrate in DCM.[5]

    • Acetonitrile (ACN): A more polar aprotic solvent that can sometimes accelerate Sₙ2 reactions. The key is to use an anhydrous solvent to prevent quenching of the reactive intermediates.

  • Temperature:

    • The reaction is typically initiated at 0 °C by adding the alcohol to a pre-mixed solution of PPh₃ and CBr₄. This is done to control the initial exotherm from the formation of the phosphonium salt.[1]

    • After the initial addition, allowing the reaction to slowly warm to room temperature is standard practice. If the reaction is still slow, gentle heating (e.g., to 40 °C) can be considered, but this may also increase the rate of side reactions.

  • Concentration:

    • Very dilute conditions can slow down the reaction rate. A concentration of 0.1 M to 0.5 M with respect to the alcohol is a typical starting point. If the reaction is slow, increasing the concentration may help.[5]

Q2: My reaction yield is poor. What are the likely causes and how can they be addressed?

A2: Low yield can be attributed to an incomplete reaction or the formation of side products.

  • Incomplete Reaction: This is the most common cause of low yield. Refer to the points in A1 to ensure the reaction goes to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to confirm the consumption of the starting alcohol.

  • Side Reactions: While primary alcohols are generally clean substrates for the Appel reaction, side reactions can occur.[4] The primary byproduct is triphenylphosphine oxide (TPPO), the formation of which is a thermodynamic driving force for the reaction.[1] Inefficient conversion can lead to a complex mixture.

  • Work-up and Purification Losses: The most significant challenge in purifying Appel reaction products is separating the desired alkyl bromide from the TPPO byproduct.[6]

    • TPPO is non-polar and often has similar chromatographic behavior to the product.

    • During aqueous work-up, ensure thorough extraction with a suitable organic solvent.

    • Losses during column chromatography can be significant if the separation is difficult.

Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A3: Removing TPPO is a classic challenge. Here are several effective strategies:

  • Crystallization: If your product is a solid, recrystallization may be effective. If your product is an oil, you can sometimes precipitate the TPPO by concentrating the crude mixture and adding a non-polar solvent like hexanes or diethyl ether, in which TPPO is poorly soluble.

  • Column Chromatography:

    • Use a high-purity silica gel with a consistent particle size.

    • A common solvent system is a gradient of ethyl acetate in hexanes. TPPO will typically elute with more polar solvent mixtures.

    • Run a small analytical TLC first to determine the optimal solvent system that provides the best separation between your product and TPPO.

  • Use of Polymer-Supported Reagents: To completely avoid the issue of separating TPPO, consider using polymer-supported triphenylphosphine. At the end of the reaction, the polymer-bound TPPO can be simply filtered off, leaving your product in solution.[7] This is an excellent strategy for simplifying purification, especially in a discovery setting.

Q4: Are there safer or faster alternatives to the standard PPh₃/CBr₄ protocol?

A4: Yes. Given that CBr₄ is a toxic reagent and its use is increasingly restricted, several alternative methods have been developed.

  • N-Bromosuccinimide (NBS): Using NBS in place of CBr₄ with PPh₃ is a very effective alternative for converting alcohols to bromides.[8] The reaction conditions are similarly mild.

  • 1,3-Dihalogeno-5,5-dimethylhydantoins: These reagents, in combination with PPh₃, have been shown to facilitate Appel-type reactions with significantly shorter reaction times (often less than 15 minutes).[9]

  • Catalytic Phosphine Methods: To reduce the amount of phosphine waste, methods have been developed that use a catalytic amount of a phosphine, which is regenerated in situ.[2] These are more environmentally benign options.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high conversion and straightforward monitoring.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) to the DCM. Stir the mixture at 0 °C (ice-water bath) for 10-15 minutes until a homogeneous solution is formed.

  • Substrate Addition: Dissolve the 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting alcohol spot is no longer visible (typically 1-3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether or hexanes to the residue to precipitate the bulk of the triphenylphosphine oxide.

    • Filter the mixture through a pad of celite or silica gel, washing with additional diethyl ether/hexanes.

    • Concentrate the filtrate.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Bromoethyl)-3-methoxypyridine.

Data & Parameter Summary

ParameterConditionEffect on Reaction TimeImpact on Yield/PurityRationale
Solvent DCM, THFOptimalHighGood solubility for reactants and intermediates.
AcetonitrileCan be fasterMay varyHigher polarity can accelerate Sₙ2 displacement.
Temperature 0 °C to RTStandard (1-3 h)HighBalances reaction rate with minimizing side products.[1]
RT to 40 °CFasterRisk of lower purityCan be used to push a sluggish reaction to completion.
Reagents PPh₃ / CBr₄StandardHighThe classic, well-established reagent system.[2]
PPh₃ / NBSComparable/FasterHighEffective and often cleaner alternative to CBr₄.[8]
Equivalents 1.1 - 1.2 eqOptimalHighA slight excess of reagents drives the reaction to completion.
> 1.5 eqNo significant changeComplicates purificationUnnecessary excess makes removing byproducts more difficult.

Visualized Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues with the synthesis.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Path Start Start Synthesis Monitor Monitor by TLC after 2h Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up & Purification Complete->Workup Yes CheckReagents Check Reagent Quality (PPh₃, CBr₄, Anhydrous Solvent) Complete->CheckReagents No IncreaseTemp Warm to RT or gently heat (40°C) CheckReagents->IncreaseTemp CheckConcentration Is concentration > 0.1M? IncreaseTemp->CheckConcentration Stalled Reaction Stalled CheckConcentration->Stalled ReRun Re-run with fresh reagents and optimized conditions Stalled->ReRun

Caption: A step-by-step decision diagram for troubleshooting the reaction.

References

  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • The Royal Society of Chemistry. Supporting Information for "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells". Available at: [Link]

  • Master Organic Chemistry. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available at: [Link]

  • Beilstein Journals. The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Available at: [Link]

  • Wikipedia. Appel reaction. Available at: [Link]

  • ElectronicsAndBooks. Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Reddit. Troubleshooting the synthesis of BINOL derivatives. Available at: [Link]

  • The Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • RSC Publishing. An environmentally benign and high-rate Appel type reaction. Available at: [Link]

  • Reddit. Help needed! Why my appel reaction did not work ?. Available at: [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • HETEROCYCLES. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Available at: [Link]

  • R Discovery. The Bromination of 2-Methoxytropone and Its Bromo Derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 2-(2-Bromoethyl)-3-methoxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and store 2-(2-bromoethyl)pyridine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate and store 2-(2-bromoethyl)pyridine derivatives.

2-(2-Bromoethyl)-3-methoxypyridine is a highly reactive, bifunctional building block. Its intrinsic instability stems from the presence of both a nucleophilic center (the pyridine nitrogen) and an electrophilic center (the primary alkyl bromide) within the same molecule, or the propensity of the bromoethyl group to undergo elimination. If not handled under strict kinetic control, the molecule will rapidly degrade. This guide provides field-proven troubleshooting strategies to maintain the scientific integrity of your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated product turned into an insoluble, gummy solid after sitting on the bench overnight. What happened? A1: You are observing intermolecular self-alkylation (quaternization)[1]. In its free-base form, the lone pair of electrons on the pyridine nitrogen of one molecule will attack the electrophilic bromoethyl carbon of an adjacent molecule. This triggers a chain reaction, resulting in a complex mixture of pyridinium salt dimers and insoluble oligomers.

  • The Fix: Never store this compound as a free base. Always convert it to a hydrobromide (HBr) salt immediately after purification. Protonating the pyridine nitrogen renders it non-nucleophilic, effectively shutting down the self-alkylation pathway.

Q2: NMR analysis of my purified batch shows a significant impurity with alkene protons at ~5.5–6.5 ppm. How do I remove it? A2: You are detecting 3-methoxy-2-vinylpyridine. The bromoethyl group at the 2-position of the pyridine ring is highly susceptible to E2 elimination[2]. The pyridine ring acts as an electron-withdrawing group, increasing the acidity of the benzylic protons. Exposure to strong bases during workup, or even the thermal stress of a rotary evaporator bath above 30°C, will promote the loss of HBr to form the vinyl impurity.

  • The Fix: Avoid strong bases (like NaOH or KOH) during aqueous workups; use saturated NaHCO3​ instead. Keep all evaporation bath temperatures strictly below 25°C.

Q3: LC-MS shows a major peak at m/z 154 [M+H]⁺ instead of the expected bromide isotope pattern (m/z 216/218). What is this byproduct? A3: This mass corresponds to 2-(3-methoxypyridin-2-yl)ethanol, the hydrolysis product. The primary bromide is easily displaced by water via an S_N2 mechanism, especially if the organic extracts are left in contact with the aqueous phase for prolonged periods during workup.

  • The Fix: Minimize the contact time between the organic and aqueous layers. Dry your organic extracts rigorously with anhydrous Na2​SO4​ immediately after phase separation.

Part 2: Quantitative Data & Impurity Profile

To aid in rapid analytical identification, summarize your LC-MS and NMR data against the known degradation pathways of 2-(2-bromoethyl)pyridines[3].

ImpurityMechanism of FormationAnalytical SignaturePrevention Strategy
3-Methoxy-2-vinylpyridine E2 Elimination (Base/Heat)¹H NMR: Terminal alkene doublets at ~5.5 ppm and ~6.2 ppm.Use weak bases ( NaHCO3​ ); maintain temp < 25°C.
2-(3-Methoxypyridin-2-yl)ethanol S_N2 Hydrolysis (Moisture)LC-MS: m/z 154 [M+H]⁺.¹H NMR: Triplet at ~3.9 ppm ( CH2​−OH ).Rapid extraction; rigorous drying with Na2​SO4​ .
Pyridinium Oligomers Intermolecular AlkylationVisual: Insoluble gummy solid.LC-MS: High molecular weight polymeric masses.Store strictly as the HBr salt under argon at -20°C.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and pH, you mechanically prevent the formation of the impurities listed above.

Protocol A: Safe Free-Basing for Immediate Downstream Reaction

Note: Only perform this protocol immediately before you intend to use the compound in your next synthetic step.

  • Suspend 1.0 g of 2-(2-Bromoethyl)-3-methoxypyridine hydrobromide in 20 mL of pre-chilled (0°C) dichloromethane (DCM) in a separatory funnel.

  • Neutralize by adding 20 mL of ice-cold saturated aqueous NaHCO3​ dropwise. Swirl gently; do not shake vigorously to avoid emulsions. (Causality: The weak base neutralizes the HBr without triggering E2 elimination).

  • Separate the organic layer immediately into an Erlenmeyer flask submerged in an ice bath. Extract the aqueous layer once more with 10 mL of cold DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ for exactly 5 minutes. (Causality: Prolonged exposure to the slightly acidic surface of silica/sulfate drying agents can catalyze degradation).

  • Filter and Concentrate under reduced pressure with the water bath set to ≤20∘C . Use the resulting free base within 30 minutes.

Protocol B: Flash Chromatography & Re-Salting

If your synthesis requires purification of the free base, you must deactivate the silica to prevent acid-catalyzed degradation[3].

  • Deactivate Silica: Pack your column using a solvent system containing 0.1% Triethylamine (TEA) in Hexanes. (Causality: TEA caps the acidic silanol groups on the silica gel that would otherwise cleave the C-Br bond).

  • Load: Dissolve the crude mixture in a minimal amount of DCM and load it onto the column.

  • Elute: Run the column rapidly using a gradient of Hexanes/Ethyl Acetate (maintaining 0.1% TEA in all solvents).

  • Re-Salt (Critical Step): Pool the fractions containing the pure product. Immediately add 1.05 equivalents of 2.0 M HBr in diethyl ether to the pooled fractions.

  • Concentrate: Evaporate the solvent to dryness. The stable 2-(2-Bromoethyl)-3-methoxypyridine hydrobromide salt will precipitate as a solid, safe for long-term storage.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the kinetic competition between the desired stabilization workflow and the intrinsic degradation pathways of the free base.

G cluster_degradation Intrinsic Degradation Pathways (Avoid) FreeBase 2-(2-Bromoethyl)-3-methoxypyridine (Highly Reactive Free Base) Elimination E2 Elimination (Base/Heat Promoted) FreeBase->Elimination Hydrolysis S_N2 Hydrolysis (Moisture Promoted) FreeBase->Hydrolysis Dimerization Intermolecular Alkylation (Concentration Promoted) FreeBase->Dimerization Stabilization Protonation (HBr/Ether) at 0°C FreeBase->Stabilization Immediate Workup Vinyl 3-Methoxy-2-vinylpyridine (Impurity) Elimination->Vinyl Alcohol 2-(3-Methoxypyridin-2-yl)ethanol (Impurity) Hydrolysis->Alcohol Oligomer Pyridinium Oligomers (Insoluble Gums) Dimerization->Oligomer StableSalt 2-(2-Bromoethyl)-3-methoxypyridine HBr (Stable for Storage) Stabilization->StableSalt

Degradation pathways of 2-(2-bromoethyl)pyridine vs. stabilization via HBr salt formation.

References

  • Zálešák, F., et al. "Structure-Based Design of a Potent and Selective YTHDC1 Ligand." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link][3]

  • "2-Vinylpyridine | CAS#:100-69-6." Chemsrc, Chemical & Physical Properties Database. Available at:[Link][2]

Sources

Optimization

byproduct identification in 2-(2-Bromoethyl)-3-methoxypyridine synthesis

Technical Support Center: 2-(2-Bromoethyl)-3-methoxypyridine Synthesis & Byproduct Troubleshooting Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(2-Bromoethyl)-3-methoxypyridine Synthesis & Byproduct Troubleshooting

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the halogenation of substituted pyridine derivatives. The conversion of 2-(3-methoxypyridin-2-yl)ethanol to 2-(2-bromoethyl)-3-methoxypyridine is notoriously susceptible to side reactions. This guide provides authoritative troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Diagnostic Data: Byproduct Identification

When synthesizing 2-(2-bromoethyl)-3-methoxypyridine, three primary side reactions compromise yield: E2 elimination, acidic ether cleavage, and reagent-derived contamination.

Table 1: Quantitative Analytical Data for Target and Common Byproducts

CompoundFormulaExact MassLC-MS (ESI+) m/z [M+H]⁺Key ¹H NMR Diagnostic Peaks (CDCl₃, δ ppm)
2-(2-Bromoethyl)-3-methoxypyridine (Target)C₈H₁₀BrNO215.00216.0 / 218.0 (1:1 ratio)3.85 (s, 3H, -OCH₃), 3.75 (t, 2H, -CH₂Br), 3.30 (t, 2H, Ar-CH₂)
3-Methoxy-2-vinylpyridine (Elimination)C₈H₉NO135.07136.17.10 (dd, 1H, vinyl-CH), 6.35 (d, 1H, vinyl-CH₂ trans), 5.50 (d, 1H, vinyl-CH₂ cis)
2-(2-Bromoethyl)pyridin-3-ol (Cleavage)C₇H₈BrNO200.98202.0 / 204.0 (1:1 ratio)Absence of 3.85 (s, 3H, -OCH₃); Broad OH peak ~9.5 (if DMSO-d₆)
Triphenylphosphine Oxide (Appel Waste)C₁₈H₁₅OP278.09279.1Multiplets at 7.45–7.70 (15H, Ar-H); ³¹P NMR: +29.0 ppm

Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at m/z 136.1. Why is my product degrading into 3-methoxy-2-vinylpyridine? Causality & Expert Insight: The peak at m/z 136.1 corresponds to the E2 elimination byproduct. The methylene protons adjacent to the pyridine ring (the benzylic-like position) are highly acidic due to the electron-withdrawing nature of the heteroaromatic system[1]. Under basic conditions, or even during prolonged heating, the bromide acts as a leaving group, and spontaneous dehydrohalogenation occurs to form the conjugated vinyl system[1]. Solution: If using the Appel reaction (CBr₄/PPh₃), strictly maintain the reaction temperature below 5 °C during reagent addition and do not exceed ambient temperature (20-25 °C) during the reaction[2]. Avoid adding external bases (like triethylamine) which accelerate E2 elimination.

Q2: I attempted the bromination using concentrated aqueous HBr at reflux. The product mass is missing 14 Da (m/z 202/204). What happened? Causality & Expert Insight: You have synthesized 2-(2-bromoethyl)pyridin-3-ol. Strong hydrohalic acids (like HBr) at elevated temperatures are classic reagents for the cleavage of aryl methyl ethers[3]. The acid protonates the methoxy oxygen, and the bromide ion attacks the sterically unhindered methyl group via an Sₙ2 mechanism, expelling the pyridin-3-ol derivative and volatile methyl bromide. Furthermore, direct HBr addition to 2-(2-hydroxyethyl)pyridines often requires harsh reflux conditions that promote degradation and require careful recrystallization rather than chromatography[4]. Solution: Abandon HBr/reflux for methoxy-substituted substrates. Switch to milder, non-acidic halogenation conditions such as the Appel reaction (CBr₄/PPh₃) or PBr₃ in a non-polar solvent (e.g., DCM) at 0 °C.

Q3: How can I efficiently remove Triphenylphosphine Oxide (TPPO) without losing my product on the silica column? Causality & Expert Insight: TPPO is the stoichiometric driving force of the Appel reaction but is notoriously difficult to separate from polar nitrogenous heterocycles because both streak on silica gel. Solution: Utilize a precipitation strategy before chromatography. Concentrate the crude reaction mixture, then resuspend the residue in cold diethyl ether or a mixture of hexane/ethyl acetate (9:1). TPPO is highly insoluble in cold non-polar solvents and will precipitate as a white solid. Filter through a Celite pad to remove >90% of the TPPO, making subsequent purification trivial.

Visual Diagnostics

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is m/z 136 [M+H]+ present? (Loss of HBr) Start->Q1 A1 Vinyl Byproduct (Elimination) Q1->A1 Yes Q2 Is m/z 202/204 [M+H]+ present? (Loss of CH3) Q1->Q2 No A2 Desmethyl Byproduct (Ether Cleavage) Q2->A2 Yes Q3 Is m/z 279 [M+H]+ present? Q2->Q3 No A3 TPPO Impurity (Appel Reagent) Q3->A3 Yes Target Target Confirmed m/z 216/218 Q3->Target No

Diagnostic workflow for identifying common byproducts in 2-(2-Bromoethyl)-3-methoxypyridine synthesis.

Mechanism Alcohol 2-(3-methoxypyridin-2-yl)ethanol Phosphonium Alkoxyphosphonium Intermediate Alcohol->Phosphonium CBr4 / PPh3 Bromide 2-(2-Bromoethyl)- 3-methoxypyridine Phosphonium->Bromide Br- attack (SN2) Vinyl 3-Methoxy- 2-vinylpyridine Bromide->Vinyl Excess Base / Heat (E2 Elimination)

Reaction pathway showing Appel bromination and competing E2 elimination to vinylpyridine.

Self-Validating Experimental Protocol: Optimized Appel Bromination

To ensure scientific integrity, this protocol incorporates built-in validation steps (TLC and temperature checkpoints) to guarantee the suppression of the aforementioned byproducts.

Reagents:

  • 2-(3-methoxypyridin-2-yl)ethanol: 1.0 eq (10 mmol, 1.53 g)

  • Carbon tetrabromide (CBr₄): 1.2 eq (12 mmol, 3.98 g)

  • Triphenylphosphine (PPh₃): 1.2 eq (12 mmol, 3.15 g)

  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 100 mL round-bottom flask. Add 2-(3-methoxypyridin-2-yl)ethanol and CBr₄. Dissolve in 40 mL of anhydrous DCM under a nitrogen atmosphere.

  • Temperature Control (Critical Step): Cool the reaction mixture to exactly 0 °C using an ice-water bath. Validation: Use an internal thermometer; do not proceed until the internal temperature is ≤ 2 °C to prevent thermal E2 elimination.

  • Controlled Reagent Addition: Dissolve PPh₃ in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents exothermic spikes that drive the formation of the 3-methoxy-2-vinylpyridine byproduct.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature (20 °C) for an additional 2 hours. Validation: Check reaction progress via TLC (Silica, 50% EtOAc/Hexanes, UV active). The starting material (R_f ~0.2) should disappear, replaced by a less polar product spot (R_f ~0.5).

  • TPPO Precipitation: Concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C). Suspend the viscous residue in 50 mL of cold diethyl ether (0 °C) and stir vigorously for 15 minutes. Filter the precipitated white solid (TPPO) through a pad of Celite and wash with an additional 20 mL of cold ether.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

  • Storage: Store the purified 2-(2-bromoethyl)-3-methoxypyridine at -20 °C under argon. Causality: Alkyl bromides adjacent to pyridine rings can self-alkylate (forming polymeric pyridinium salts) if left neat at room temperature for extended periods.

References

  • Title: Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution.
  • Title: Development of a More Sustainable Appel Reaction.
  • Title: Kinetics and mechanism of the formation of N-vinyl pyridinium cations in elimination reactions in aqueous base.
  • Title: Modelling Lytic Polysaccharide Monooxygenases: From Small Molecules to Artificial Enzymes.

Sources

Troubleshooting

preventing elimination reactions of the bromoethyl group

Welcome to the Technical Support Center for Bromoethyl Group Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bromoethyl Group Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notorious competition between nucleophilic substitution (SN2) and elimination (E2) pathways.

When working with bromoethyl groups (–CH₂CH₂Br), the formation of an unwanted vinyl byproduct (–CH=CH₂) is a frequent bottleneck. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure you can drive your reactions toward the desired substitution product.

Mechanistic Overview: The SN2 vs. E2 Competition

The bromoethyl group is a primary alkyl halide, which theoretically favors SN2 reactions due to low steric hindrance at the α-carbon. However, the adjacent β-protons are highly accessible. When exposed to basic conditions, thermal stress, or sterically hindered nucleophiles, the activation energy for proton abstraction drops, allowing the E2 elimination pathway to outcompete backside attack [1].

SN2_vs_E2 Substrate Bromoethyl Substrate (-CH2-CH2-Br) SN2_Path SN2 Pathway (Backside Attack) Substrate->SN2_Path Good Nucleophile, Low Temp E2_Path E2 Pathway (Proton Abstraction) Substrate->E2_Path Strong/Bulky Base, High Temp Reagent Nucleophile / Base Reagent->SN2_Path Reagent->E2_Path Sub_Prod Substitution Product (Desired) SN2_Path->Sub_Prod Elim_Prod Vinyl Byproduct (Elimination) E2_Path->Elim_Prod

Logical relationship and competing factors between SN2 and E2 pathways for bromoethyl groups.

Troubleshooting Guides

Issue 1: I am isolating up to 40% of the vinyl byproduct when alkylating a secondary amine with a bromoethyl derivative. How can I suppress this elimination? Causality: Secondary amines are moderately sterically hindered. If you are using a strong auxiliary base (e.g., KOtBu, NaH) to deprotonate the amine, the base will preferentially abstract the highly accessible β-proton on the bromoethyl group. E2 elimination is entropically favored; thus, the transition state is reached faster than the sterically demanding SN2 backside attack. Solution: Switch to a weaker, non-nucleophilic inorganic base (e.g., K₂CO₃ or Cs₂CO₃) and utilize Phase-Transfer Catalysis (PTC) [4]. By keeping the bulk concentration of the base low in the organic phase, the "naked" nucleophile can attack the bromoethyl group without the highly basic conditions that drive E2 elimination.

Issue 2: I switched to a weaker base (K₂CO₃), but now my SN2 substitution won't proceed at room temperature. Heating the reaction just brings the elimination back. What is the workaround? Causality: Weak bases often fail to generate a sufficient concentration of the active nucleophile at room temperature. However, heating the reaction provides the thermal energy required to overcome the higher activation energy of the entropically driven E2 pathway, shifting the SN2/E2 ratio back toward elimination. Solution: Do not raise the temperature. Instead, lower the activation energy of the SN2 pathway by converting the bromoethyl group to a more reactive iodoethyl group via the Finkelstein reaction [2]. Iodide is a highly polarizable, superior leaving group with a weaker C–X bond, allowing the SN2 reaction to proceed rapidly at room temperature where E2 is kinetically disfavored.

Issue 3: Does switching from DMF to a less polar solvent help prevent elimination? Causality: Polar aprotic solvents (like DMF or DMSO) accelerate both SN2 and E2 reactions by leaving anions unsolvated or "naked." However, if your nucleophile is also a strong base, the E2 rate accelerates disproportionately. Solution: Yes. Switching to a solid-liquid or liquid-liquid biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst (like TBAB) suppresses base-mediated E2. The non-polar organic solvent dampens basicity while the catalyst shuttles the nucleophile directly to the substrate [3].

Quantitative Data: Condition Impacts on Reaction Pathways

To optimize your reaction, consult the table below, which summarizes how specific variables shift the kinetic competition between substitution and elimination.

Reaction ConditionPrimary Mechanistic EffectImpact on SN2 RateImpact on E2 RateResulting SN2 : E2 Ratio
High Temperature (>80°C) Increases thermal energy, favoring entropic processes.++++Decreases (Favors E2)
Bulky Base (e.g., KOtBu) Steric hindrance blocks α-carbon access.--++Decreases (Favors E2)
Finkelstein Activation Lowers leaving group activation energy (C-I vs C-Br).++++Increases (Favors SN2)
Phase-Transfer Catalysis Isolates strong base from the organic phase.++--Increases (Favors SN2)

Self-Validating Experimental Protocol: Optimized Alkylation

To guarantee the suppression of the vinyl byproduct, we recommend a two-step, self-validating workflow. This protocol builds in explicit Quality Control (QC) checks so that failures are caught before downstream processing.

Workflow Start Starting Material: Bromoethyl Compound Step1 Step 1: Finkelstein Reaction (NaI, Acetone, 25°C) Start->Step1 QC1 QC Check: NMR/GC-MS (Confirm Iodoethyl formation) Step1->QC1 Step2 Step 2: PTC Alkylation (K2CO3, TBAB, Nucleophile) QC1->Step2 >95% Conversion QC2 QC Check: NMR/GC-MS (Absence of 5.0-6.5 ppm vinyl peaks) Step2->QC2 End Pure Substitution Product QC2->End Validated

Self-validating experimental workflow for optimizing alkylation and preventing elimination.
Step 1: Finkelstein Activation (Bromoethyl → Iodoethyl)
  • Dissolve the bromoethyl substrate (1.0 eq) in anhydrous acetone (0.2 M).

  • Add Sodium Iodide (NaI) (3.0 eq).

  • Stir at 25°C for 12–24 hours.

  • Self-Validation Check 1 (Physical): Observe the formation of a white precipitate. NaBr is insoluble in acetone, driving the equilibrium forward.

  • Filter the NaBr precipitate and concentrate the filtrate.

  • Self-Validation Check 2 (Analytical): Run a crude ¹H NMR. Look for an upfield shift of the –CH₂–X protons (iodide protons appear further upfield than bromide protons). Proceed only if conversion is >95%.

Step 2: Phase-Transfer Catalyzed (PTC) Alkylation
  • Dissolve the iodoethyl intermediate (1.0 eq) and your nucleophile (1.1 eq) in Toluene (0.1 M).

  • Add finely ground, anhydrous K₂CO₃ (2.0 eq) and Tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Stir vigorously at 40°C for 16 hours. (The biphasic solid-liquid system requires high RPM stirring).

  • Quench with water, extract with ethyl acetate, and concentrate the organic layer.

  • Self-Validation Check 3 (Analytical): Analyze the crude mixture via ¹H NMR. The strict absence of multiplet peaks in the 5.0–6.5 ppm region confirms the complete suppression of the vinyl elimination byproduct.

Frequently Asked Questions (FAQs)

Q: Can I use 1,2-dibromoethane directly without getting elimination? A: 1,2-dibromoethane is notorious for undergoing elimination to form vinyl bromide, as well as causing unwanted dimerization of your nucleophile. If you must use it, use a massive solvent-level excess of the dibromide (e.g., 10 equivalents) to statistically favor mono-alkylation and strictly control base strength to prevent E2 [5].

Q: Why does my product degrade during silica gel chromatography? A: If trace amounts of the vinyl byproduct are present, they can undergo acid-catalyzed polymerization or degradation on the acidic surface of standard silica gel. Neutralize your silica with 1% triethylamine (TEA) prior to loading your column.

Q: Is it possible to reverse the elimination if the vinyl group forms? A: No. The formation of the vinyl group via E2 elimination is irreversible under standard alkylation conditions. If elimination occurs, the byproduct must be separated, or the reaction must be redesigned using the protocols above.

References

  • Title: Nucleophilic substitution and elimination reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Finkelstein Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: MDPI URL: [Link]

  • Title: PTC N-Alkylation of Very Polar Heterocycle Source: Phase Transfer Catalysis Communications URL: [Link]

  • Title: Alkylation of thymine with 1,2-dibromoethane Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Mass Spectrometry of 2-(2-Bromoethyl)-3-methoxypyridine: A Comparative Analysis

This guide provides an in-depth technical comparison of mass spectrometry approaches for the characterization of 2-(2-Bromoethyl)-3-methoxypyridine, a key heterocyclic intermediate in pharmaceutical synthesis. Moving bey...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry approaches for the characterization of 2-(2-Bromoethyl)-3-methoxypyridine, a key heterocyclic intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of methods, we will explore the rationale behind instrumental choices, predict fragmentation behavior, and provide a robust experimental protocol designed for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

2-(2-Bromoethyl)-3-methoxypyridine (Molecular Formula: C₈H₁₀BrNO; Monoisotopic Mass: 214.9946 u) is a substituted pyridine derivative whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) serves as the definitive analytical tool for confirming its molecular weight and elucidating its structure. The presence of a basic pyridine nitrogen, a methoxy substituent, and a bromoalkyl chain presents a unique combination of chemical properties that dictates the optimal analytical strategy. This guide focuses on comparing the two most common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—to provide a clear recommendation for its analysis.

Ionization Source Selection: A Comparative Rationale

The first and most critical decision in the MS analysis of any analyte is the choice of ionization source. The goal is to efficiently convert the neutral analyte molecule into a gas-phase ion with minimal unintended fragmentation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[1][2] It is exceptionally well-suited for molecules that are polar or can be pre-ionized in solution.

  • Mechanism & Suitability: The pyridine nitrogen in 2-(2-Bromoethyl)-3-methoxypyridine is a Lewis base and is readily protonated in the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid). This makes positive-ion ESI the ideal choice. The process generates a stable protonated molecule, [M+H]⁺, which will be the primary ion observed in the full-scan mass spectrum.

  • Expected Observation: Given the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance (~50.7% and ~49.3%, respectively), the [M+H]⁺ ion will appear as a characteristic doublet.[3][4][5] The two peaks will be separated by approximately 2 Daltons (m/z 215.9 and 217.9) and have a nearly 1:1 intensity ratio, providing immediate confirmation of a monobrominated compound.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is also considered a soft ionization method, but it utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[6] It is typically used for less polar and more volatile compounds that are not easily ionized by ESI.

  • Mechanism & Suitability: While APCI can ionize the target molecule, likely through proton transfer from vaporized solvent ions, it is generally less efficient than ESI for compounds with a highly basic site like the pyridine nitrogen.[7][8] APCI requires the sample to be thermally vaporized, which introduces a risk of thermal degradation for some molecules, although 2-(2-Bromoethyl)-3-methoxypyridine is expected to be sufficiently stable.

  • Potential Application: APCI could be a viable alternative if the analyte is introduced via Gas Chromatography (GC) or if a non-polar liquid chromatography mobile phase is required.[6] However, for standard LC-MS workflows, ESI's direct ionization from the liquid phase offers superior sensitivity and reliability for this compound class.

Head-to-Head Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
Ionization Principle Ionization from charged liquid droplets.[1]Gas-phase chemical ionization via corona discharge.ESI
Analyte Suitability Excellent for polar, basic, or pre-charged molecules.Good for less polar, thermally stable molecules.ESI
Primary Ion [M+H]⁺ (protonated molecule)[M+H]⁺ (protonated molecule)ESI
Sensitivity High, due to efficient protonation of the pyridine nitrogen.Moderate to Good, but generally lower than ESI for this compound.ESI
Matrix Effects More susceptible to ion suppression.Less susceptible to ion suppression.-
Solvent Compatibility Requires polar, conductive solvents.Tolerant of a wider range of solvents, including non-polar ones.[6]-

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

To confirm the compound's structure, tandem mass spectrometry (MS/MS) is employed. This involves selecting the [M+H]⁺ precursor ion doublet (m/z 215.9/217.9) and subjecting it to fragmentation through Collision-Induced Dissociation (CID).[9][10] The resulting fragment ions provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of the protonated 2-(2-Bromoethyl)-3-methoxypyridine is predictable based on fundamental chemical principles. The most labile bonds will cleave to form stable neutral molecules and fragment ions.

  • Loss of Hydrogen Bromide (HBr): The most anticipated fragmentation pathway for a bromoalkane is the facile neutral loss of HBr (mass ≈ 81 Da). This is a low-energy process that will likely produce the most abundant fragment ion.

  • Benzylic-type Cleavage: The C-C bond between the ethyl group and the pyridine ring is activated (analogous to a benzylic position). Cleavage at this position can lead to the formation of a stable methoxypyridinylmethyl cation.

  • Loss of Methoxy Group: The methoxy group can fragment via the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da), though these are typically higher-energy fragmentations compared to HBr loss.

The general workflow for this analysis is depicted below.

G cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (MS1) cluster_MS2 Mass Spectrometer (MS2) LC_Sample Sample Injection LC_Column C18 Reverse-Phase Column Separation LC_Sample->LC_Column Mobile Phase Flow MS_Source ESI Source (+5 kV) Protonation to [M+H]⁺ LC_Column->MS_Source Eluent to MS MS1_Scan Full Scan Analysis (m/z 100-500) MS_Source->MS1_Scan MS1_Select Precursor Ion Selection (Isolation of m/z 215.9/217.9) MS1_Scan->MS1_Select MS_CID Collision Cell (CID) Fragmentation with N₂ or Ar MS1_Select->MS_CID MS2_Scan Product Ion Scan (Detection of Fragments) MS_CID->MS2_Scan Data_Analysis Data Analysis (Spectrum Interpretation) MS2_Scan->Data_Analysis

Caption: LC-MS/MS workflow for the analysis of 2-(2-Bromoethyl)-3-methoxypyridine.

The predicted fragmentation cascade is visualized below.

G precursor [M+H]⁺ m/z 215.9 / 217.9 C₈H₁₁BrNO⁺ frag1 Fragment A m/z 135.1 C₈H₁₀NO⁺ precursor->frag1 - HBr (80.9 Da) frag2 Fragment B m/z 122.1 C₇H₈NO⁺ precursor->frag2 - C₂H₄Br• (107.9 Da) frag3 Fragment C m/z 107.0 C₆H₅NO⁺ frag2->frag3 - CH₃• (15.0 Da)

Caption: Predicted major fragmentation pathways for protonated 2-(2-Bromoethyl)-3-methoxypyridine.
Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the MS and MS/MS spectra.

m/z (⁷⁹Br / ⁸¹Br)IonFormulaSpectrum TypeProposed Origin
215.9 / 217.9[M+H]⁺C₈H₁₁BrNO⁺MS1Protonated Molecule
135.1Fragment AC₈H₁₀NO⁺MS2[M+H - HBr]⁺
122.1Fragment BC₇H₈NO⁺MS2[M+H - C₂H₄Br•]⁺
107.0Fragment CC₆H₅NO⁺MS2[Fragment B - CH₃•]⁺

Self-Validating Experimental Protocol: LC-MS/MS Method

This protocol is designed to be a self-validating system, where the expected results (retention time, precursor ion m/z, and fragmentation pattern) serve to confirm the system's performance and the analyte's identity.

Objective: To confirm the identity and structure of 2-(2-Bromoethyl)-3-methoxypyridine using LC-ESI-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.
  • Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid.

2. Liquid Chromatography (LC) Parameters:

  • Instrument: Standard HPLC or UHPLC system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: +4.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Gas (N₂): 800 L/hr at 400 °C.
  • Scan Mode 1 (Full Scan):
  • Scan Range: m/z 100–400.
  • Purpose: To detect the [M+H]⁺ ion doublet at m/z 215.9/217.9.
  • Scan Mode 2 (Product Ion Scan / MS/MS):
  • Precursor Ions: m/z 215.9 and 217.9.
  • Collision Gas: Argon.
  • Collision Energy: Optimize between 15-30 eV. A starting point of 20 eV is recommended.[11]
  • Purpose: To generate and detect the fragment ions described in Table 2.

4. Expected Results & System Validation:

  • A sharp chromatographic peak should be observed.
  • The mass spectrum corresponding to this peak must show an intense doublet at m/z 215.9 and 217.9 with a ~1:1 ratio.
  • The MS/MS spectrum for both precursor ions must show a dominant fragment at m/z 135.1, corresponding to the loss of HBr. Other expected fragments should also be present.

Conclusion and Recommendations

For the routine and definitive analysis of 2-(2-Bromoethyl)-3-methoxypyridine, Liquid Chromatography coupled with positive mode Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior method. This approach provides high sensitivity, specificity, and rich structural information. The characteristic bromine isotope pattern of the precursor ion serves as an initial confirmation, while the predictable fragmentation pathway, dominated by the neutral loss of HBr, provides an unambiguous structural fingerprint. This guide equips researchers with both the theoretical understanding and a practical, robust protocol to confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their drug development pipeline.

References

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. Available at: [Link]

  • Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography | LCGC International. Available at: [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. Available at: [Link]

  • Advanced Organic Chemistry: Mass spectrum of bromoethane - Doc Brown. Available at: [Link]

  • Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB - PMC. Available at: [Link]

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. Available at: [Link]

  • 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Collision-induced dissociation - wikidoc. Available at: [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed. Available at: [Link]

  • Pyridine, 4-methoxy- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Catalyzed metalation applied to 2-methoxypyridine | The Journal of Organic Chemistry. Available at: [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC. Available at: [Link]

  • Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and - NSF PAR. Available at: [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources - New Home Pages of Dr. Rainer Glaser. Available at: [Link]

  • (PDF) ChemInform Abstract: The Interpretation of Collision-Induced Dissociation Tandem Mass Spectra of Peptides - ResearchGate. Available at: [Link]

  • Showing Compound 3-Methoxypyridine (FDB004414) - FooDB. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

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Comparative

2-(2-Bromoethyl)-3-methoxypyridine vs 2-bromo-3-methoxypyridine reactivity

Divergent Reactivities in Pyridine Scaffolds: A Comparative Guide to 2-(2-Bromoethyl)-3-methoxypyridine vs. 2-Bromo-3-methoxypyridine As drug development and agrochemical synthesis increasingly rely on functionalized het...

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Author: BenchChem Technical Support Team. Date: March 2026

Divergent Reactivities in Pyridine Scaffolds: A Comparative Guide to 2-(2-Bromoethyl)-3-methoxypyridine vs. 2-Bromo-3-methoxypyridine

As drug development and agrochemical synthesis increasingly rely on functionalized heterocyclic building blocks, understanding the nuanced reactivity of pyridine derivatives is paramount. While 2-(2-Bromoethyl)-3-methoxypyridine and 2-bromo-3-methoxypyridine share a core 3-methoxypyridine motif, the hybridization and spatial arrangement of their carbon-bromine (C-Br) bonds dictate entirely divergent synthetic applications.

This guide provides an in-depth comparative analysis of their chemical behavior, supported by mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Structural & Mechanistic Divergence

The fundamental reactivity of a halogenated building block is governed by the hybridization of the electrophilic carbon and its electronic environment.

2-(2-Bromoethyl)-3-methoxypyridine (sp³ C-Br) In this compound, the bromine atom is situated on a primary, sp³-hybridized alkyl chain. This structural feature minimizes steric hindrance, leaving the lowest unoccupied molecular orbital (LUMO) highly accessible for backside attack. Consequently, the primary reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) [1]. Because it is a primary alkyl bromide, it reacts rapidly with a wide array of soft and hard nucleophiles (amines, thiolates, alkoxides) under mild conditions[2]. Under strongly basic conditions, bimolecular elimination (E2) can occur as a competing side reaction.

2-Bromo-3-methoxypyridine (sp² C-Br) Here, the bromine is directly bonded to the sp²-hybridized carbon at the 2-position of the pyridine ring. The sp² C-Br bond is significantly shorter and stronger than its sp³ counterpart, rendering it completely inert to standard Sₙ2 backside attack[3]. Instead, its reactivity is defined by two distinct pathways:

  • Transition-Metal Catalyzed Cross-Coupling: The C-Br bond readily undergoes oxidative addition to low-valent transition metals (e.g., Pd(0)), making it an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings[4][5].

  • Nucleophilic Aromatic Substitution (SₙAr): The strongly electron-withdrawing nature of the pyridine nitrogen depletes electron density at the 2- and 4-positions. This stabilizes the anionic Meisenheimer complex intermediate, allowing for SₙAr reactions when subjected to strong nucleophiles and elevated temperatures[6].

ReactivityLogic Substrate Pyridine Building Blocks Comp1 2-(2-Bromoethyl)- 3-methoxypyridine (sp3 C-Br) Substrate->Comp1 Comp2 2-Bromo- 3-methoxypyridine (sp2 C-Br) Substrate->Comp2 SN2 SN2 Substitution (Amines, Thiols, Alkoxides) Comp1->SN2 Facile backside attack CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Comp2->CrossCoupling Oxidative addition to Pd(0) SNAr Nucleophilic Aromatic Substitution (Strong Nucleophiles, Heat) Comp2->SNAr N-activated electron deficiency

Logical divergence of reactivity based on carbon hybridization in bromopyridine derivatives.

Comparative Performance Data

The table below summarizes the optimal reaction conditions and expected performance metrics for both substrates across their primary reaction pathways.

Parameter2-(2-Bromoethyl)-3-methoxypyridine2-Bromo-3-methoxypyridine
Bond Hybridization sp³ (Primary Alkyl)sp² (Heteroaryl)
Primary Reaction Pathway Sₙ2 / E2Cross-Coupling / SₙAr
Typical Reagents Amines, Alkoxides, ThiolatesBoronic acids (Suzuki), Amines (Buchwald)
Catalyst Requirement None (Base often required)Pd(0) or Pd(II) pre-catalysts + Ligands
Optimal Solvents Acetonitrile, DMF, THF1,4-Dioxane/H₂O, Toluene, DMF
Typical Temperature 0 °C to 80 °C80 °C to 110 °C
Expected Yields 75% - 95% (Nucleophile dependent)60% - 90% (Ligand & Substrate dependent)

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Sₙ2 Amination of 2-(2-Bromoethyl)-3-methoxypyridine
  • Objective: Synthesize a secondary amine derivative via nucleophilic substitution.

  • Causality & Logic: A mild, insoluble base (K₂CO₃) is utilized to scavenge the HBr byproduct. This prevents the protonation of the incoming primary amine nucleophile, which would otherwise render it non-nucleophilic and stall the reaction[2]. Acetonitrile is selected as a polar aprotic solvent to selectively stabilize the Sₙ2 transition state without solvating the nucleophile too heavily.

  • Step-by-Step:

    • Setup: In an oven-dried round-bottom flask under an argon atmosphere, suspend the primary amine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (0.2 M).

    • Addition: Cool the suspension to 0 °C. Add a solution of 2-(2-Bromoethyl)-3-methoxypyridine (1.0 eq) in acetonitrile dropwise. Cooling mitigates the risk of competing E2 elimination.

    • Execution: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) system. The reaction is validated as complete when the UV-active starting material spot (R_f ~0.6) is fully consumed, replaced by a more polar product spot (R_f ~0.2) that stains positive with ninhydrin.

    • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine
  • Objective: Construct a biaryl C-C bond using an arylboronic acid.

  • Causality & Logic: The sp² C-Br bond requires activation via oxidative addition to a Pd(0) species. The methoxy group at the 3-position provides mild steric hindrance; therefore, a robust ligand system (like PPh₃ or SPhos) is required to stabilize the catalytic cycle[7]. A biphasic solvent system (1,4-Dioxane/Water) is critical because water dissolves the inorganic base (K₃PO₄), facilitating the formation of the reactive boronate complex required for the transmetalation step[8].

  • Step-by-Step:

    • Setup: Charge a Schlenk flask with 2-bromo-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).

    • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degassing is vital to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

    • Execution: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: Extract a 50 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation is achieved when the Total Ion Chromatogram (TIC) shows complete consumption of the bromopyridine isotope pattern (m/z 188/190) and the emergence of the target product mass[7].

    • Workup: Cool to room temperature, dilute with ethyl acetate, and partition. Wash the organic layer with brine, dry over anhydrous MgSO₄, and purify via automated flash chromatography.

ExpWorkflow Start Reagent Setup (Inert Atmosphere) Reaction Reaction Execution (Heating/Stirring) Start->Reaction Quench Quenching & Phase Separation Reaction->Quench Purification Chromatography Purification Quench->Purification Validation Validation (TLC/LC-MS) Purification->Validation

Standardized experimental workflow for cross-coupling and substitution reactions.

References

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." [Link]

  • Master Organic Chemistry. "Two Types of Nucleophilic Substitution Reactions."[Link]

  • JMCCT. "Cross-Coupling Reactions Guide." [Link]

  • ResearchGate. "Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction." [Link]

Sources

Validation

structure-activity relationship of 2-(2-Bromoethyl)-3-methoxypyridine analogs

Comparative Guide: Structure-Activity Relationship (SAR) and Synthetic Utility of 2-(2-Bromoethyl)-3-methoxypyridine Analogs in CNS Drug Discovery Executive Summary The 3-methoxypyridine scaffold is a privileged motif in...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structure-Activity Relationship (SAR) and Synthetic Utility of 2-(2-Bromoethyl)-3-methoxypyridine Analogs in CNS Drug Discovery

Executive Summary

The 3-methoxypyridine scaffold is a privileged motif in medicinal chemistry, frequently deployed in the design of central nervous system (CNS) therapeutics. Among its derivatives, 2-(2-Bromoethyl)-3-methoxypyridine serves as a critical bifunctional building block. This guide objectively compares this specific scaffold against its structural alternatives, detailing the causality behind its superior performance in Structure-Activity Relationship (SAR) campaigns, and provides self-validating experimental protocols for its application in drug discovery.

The 3-Methoxypyridine Privilege in Target Binding

The strategic placement of a methoxy group at the 3-position of the pyridine ring fundamentally alters both the electronic landscape and the conformational preferences of the resulting drug candidate. In the development of high-affinity Phosphodiesterase 4D (PDE4D) inhibitors and gamma-secretase modulators, the methoxy oxygen acts as an essential hydrogen-bond acceptor 1[1].

Furthermore, the 2-bromoethyl chain provides an optimal two-carbon trajectory. This ensures that subsequent basic amine additions (e.g., pyrrolidines or piperidines) achieve the precise spatial geometry required for cation- π interactions within target binding pockets, a critical factor in the design of α4β2 nicotinic receptor radioligands 2[2].

G A Methoxypyridine Inhibitor B PDE4D Enzyme Inhibition A->B Binds Active Site C Elevated cAMP Levels B->C Prevents Hydrolysis D CREB Phosphorylation C->D Activates PKA

Mechanism of action for methoxypyridine-derived PDE4D inhibitors in neuroplasticity.

Comparative SAR Analysis: Scaffold Alternatives

When designing a library of CNS-active compounds, selecting the correct alkylating agent is paramount. We compared the performance of 2-(2-Bromoethyl)-3-methoxypyridine against three common alternatives. The data demonstrates that the two-carbon linker combined with the 3-methoxy group provides the optimal balance of synthetic reactivity and biological potency.

Table 1: SAR and Reactivity Comparison of Pyridine-Based Alkylating Scaffolds

Scaffold (Electrophile)Linker LengthH-Bond Acceptor (P1)SN2 Yield (%)*Elimination Byproduct (%)Representative PDE4D IC50 (nM)**
2-(2-Bromoethyl)-3-methoxypyridine 2-carbon (Ethyl)Yes (3-Methoxy)82% <5% 4.2
2-(Bromomethyl)-3-methoxypyridine1-carbon (Methyl)Yes (3-Methoxy)89%N/A45.0
2-(2-Bromoethyl)pyridine2-carbon (Ethyl)No78%12%128.5
3-(2-Bromoethyl)-2-methoxypyridine2-carbon (Ethyl)Yes (2-Methoxy)75%<5%89.4

*Conditions: Pyrrolidine (1.2 eq), K2CO3 (2.0 eq), MeCN, 60°C, 12h. **IC50 values for the corresponding pyrrolidine-substituted analogs.

Key Takeaways:

  • Linker Length: The 1-carbon linker (bromomethyl) is highly reactive but results in a 10-fold drop in target affinity, as the basic amine is held too rigidly against the pyridine core, preventing optimal binding.

  • Electronic Effects: Removing the 3-methoxy group (2-(2-Bromoethyl)pyridine) not only abolishes a key hydrogen-bond interaction but also increases the acidity of the α -protons, leading to a higher rate of E2 elimination (vinyl pyridine formation) during synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been optimized to suppress side reactions and validate product integrity at every step.

Protocol 1: Chemoselective SN2 Amination

Objective: Synthesize the tertiary amine target while suppressing the E2 elimination pathway. Causality & Experience: 2-alkylpyridines with leaving groups on the β -carbon are highly prone to base-catalyzed elimination due to the electron-withdrawing nature of the pyridine ring. To mitigate this, we employ a mild inorganic base ( K2​CO3​ ) in a polar aprotic solvent (Acetonitrile) at a moderate temperature (60°C). Strong bases or elevated temperatures (>80°C) heavily favor the E2 pathway and must be avoided 3[3].

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2​ atmosphere, dissolve 2-(2-Bromoethyl)-3-methoxypyridine (1.0 mmol, 216 mg) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 276 mg). Self-validation: Ensure K2​CO3​ is freshly oven-dried; trace moisture leads to hydrolysis of the bromide to the corresponding alcohol.

  • Amine Addition: Add the secondary amine (e.g., pyrrolidine, 1.2 mmol, 85 mg) dropwise via syringe.

  • Reaction: Heat the suspension to 60°C and stir for 12 hours. Self-validation: Monitor via LC-MS. The mass of the product [M+H]+ should reflect the exact displacement of Br (-79 Da) and addition of the amine.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 0.1% Et3​N ). Causality: The addition of Et3​N neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking or irreversibly binding to the column.

Protocol 2: In Vitro PDE4D Enzymatic Inhibition Assay

Objective: Quantify the IC50​ of the synthesized analogs to validate the SAR model.

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2​ , 1.7 mM EGTA).

  • Enzyme Incubation: Incubate recombinant human PDE4D enzyme (0.5 ng/well) with serial dilutions of the synthesized analog (10 pM to 10 µM) in a 384-well plate for 15 minutes at room temperature.

  • Substrate Addition: Add 1 µM cAMP substrate containing a fluorescent tracer (e.g., BODIPY-cAMP) to initiate the reaction.

  • Detection: After 30 minutes, add the binding reagent (IMAP fluorescence polarization beads) which binds specifically to the 5'-AMP product but not the unreacted cAMP substrate.

  • Readout: Measure fluorescence polarization (FP) using a microplate reader (Ex: 485 nm, Em: 520 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

G S1 Scaffold: 2-(2-Bromoethyl)-3-methoxypyridine S2 Reaction: SN2 Amination (K2CO3, MeCN, 60°C) S1->S2 S3 Purification: Flash Chromatography (0.1% Et3N) S2->S3 S4 Validation: LC-MS & NMR Confirmation S3->S4 S5 Screening: In Vitro SAR Assays S4->S5

Step-by-step synthetic and validation workflow for methoxypyridine analogs.

Conclusion & Strategic Recommendations

For drug development professionals targeting CNS pathways, the 2-(2-Bromoethyl)-3-methoxypyridine scaffold offers a distinct advantage over its des-methoxy or truncated counterparts. It provides a robust, chemoselective handle for late-stage diversification while embedding a critical hydrogen-bond acceptor into the core pharmacophore. By adhering to the moisture-free, mild-base protocols outlined above, researchers can efficiently generate high-purity libraries for advanced SAR screening 4[4].

References

  • Jiang, M., et al. "An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands." Journal of Medicinal Chemistry, ACS Publications.
  • "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." PMC, National Institutes of Health.
  • "Synthesis and Evaluation of Nicotine α4β2 Receptor Radioligand, 5-(3′-18F-Fluoropropyl)-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine, in Rodents and PET in Nonhuman Primate." Journal of Nuclear Medicine, SNM Journals.
  • "Site-Selective Switching Strategies to Functionalize Polyazines." Journal of the American Chemical Society, ACS Publications.

Sources

Comparative

Comprehensive Cost-Analysis and Methodological Guide: Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine

The synthesis of functionalized pyridine derivatives, specifically 2-(2-Bromoethyl)-3-methoxypyridine, is a critical bottleneck in the development of complex pharmaceutical building blocks and neuroactive agents. The bro...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized pyridine derivatives, specifically 2-(2-Bromoethyl)-3-methoxypyridine, is a critical bottleneck in the development of complex pharmaceutical building blocks and neuroactive agents. The bromoethyl moiety serves as a highly reactive electrophilic handle for nucleophilic substitution, while the methoxy group modulates the electronic landscape of the pyridine ring.

For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing atom economy, regioselectivity, and raw material costs. This guide objectively evaluates the three primary synthetic pathways for this compound, providing mechanistic insights, cost-efficiency analyses, and self-validating experimental protocols.

Mechanistic Pathway Analysis

The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine generally converges on a common intermediate: 2-(2-hydroxyethyl)-3-methoxypyridine . However, the strategy used to construct this intermediate dictates the overall cost and scalability of the process.

SynthesisRoutes SM1 Route A 2-Methyl-3-methoxypyridine Int1 Intermediate 2-(2-Hydroxyethyl)-3-methoxypyridine SM1->Int1 HCHO, 125°C (Aldol Condensation) SM2 Route B 3-Methoxypyridine SM2->Int1 1. LiTMP, -78°C 2. Ethylene Oxide SM3 Route C 2-Bromo-3-methoxypyridine Prod Target Product 2-(2-Bromoethyl)-3-methoxypyridine SM3->Prod 1. Vinyl Ether (Pd) 2. Reduction/Bromination Int1->Prod PBr3 or HBr (Bromination)

Figure 1: Divergent synthetic pathways for 2-(2-Bromoethyl)-3-methoxypyridine.

Route A: Formaldehyde Condensation (The Industrial Standard)

This route leverages the inherent acidity of the C-2 methyl group. The methoxy group at C-3 inductively activates the methyl protons, while the pyridine nitrogen provides vinylogous activation. Heating 2-methyl-3-methoxypyridine with paraformaldehyde under pressure yields the alcohol intermediate without the need for strong bases [1].

Route B: Directed ortho-Lithiation (DoM)

Starting from the cheaper 3-methoxypyridine, this route utilizes Directed ortho-Metalation (DoM). However, lithiation of 3-methoxypyridine is notoriously challenging. Standard alkyllithiums (like n-BuLi) often result in nucleophilic addition to the C-6 position. Therefore, the sterically hindered base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is required to selectively deprotonate the C-2 position before trapping with ethylene oxide [2].

Route C: Palladium-Catalyzed Cross-Coupling

This method involves a Heck or Suzuki coupling of 2-bromo-3-methoxypyridine with a vinyl ether or boronic acid derivative, followed by hydrolysis, reduction, and bromination. While highly modular, the reliance on palladium catalysts and complex ligands renders it economically unviable for large-scale production.

Quantitative Cost-Analysis & Performance Metrics

To provide a realistic assessment for scale-up, the following table summarizes the cost-efficiency, environmental impact (E-factor), and scalability of each route. Costs are estimated per kilogram of final product at a pilot scale (10-50 kg).

MetricRoute A (Condensation)Route B (DoM)Route C (Cross-Coupling)
Primary Starting Material 2-Methyl-3-methoxypyridine3-Methoxypyridine2-Bromo-3-methoxypyridine
Estimated Cost / kg $180 - $250 $850 - $1,200> $3,500
Overall Yield (2 Steps) 65 - 75%40 - 55%30 - 45% (3+ steps)
Atom Economy High (~78%)Moderate (~60%)Low (< 40%)
E-Factor (Waste/Product) ~5 kg/kg ~15 kg/kg (Solvent heavy)> 25 kg/kg
Scalability Limitations High-pressure reactor neededCryogenic cooling (-78 °C)Heavy metal remediation

Causality behind the data: Route A dominates in cost-efficiency because it avoids cryogenic conditions and expensive transition metals. The primary cost driver in Route B is the generation of LiTMP and the massive volumes of anhydrous THF required to maintain solubility at -78 °C. Route C's E-factor is severely inflated by the need for palladium scavengers (e.g., SiliaMetS® Thiol) during downstream purification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: Route A (Optimized for Pilot Scale)

Step 1: Condensation to 2-(2-Hydroxyethyl)-3-methoxypyridine

  • Charge: Into a 5 L stainless steel pressure reactor, add 2-methyl-3-methoxypyridine (1.0 equiv, 1.0 kg) and paraformaldehyde (1.5 equiv, 365 g).

  • Purge: Flush the headspace with N2 gas for 15 minutes to prevent oxidative degradation.

  • Heat: Seal the reactor and heat to 125 °C with mechanical stirring. The internal pressure will rise to approximately 0.4 MPa [1]. Maintain for 18 hours.

  • IPC Validation: Sample the reaction mixture. Perform HPLC analysis (C18 column, MeCN/H2O gradient). Proceed only when starting material is <5% AUC.

  • Workup: Cool to room temperature. Subject the crude mixture to vacuum distillation. Collect the fraction boiling at 135-145 °C (at 2.0 kPa) to isolate the pure alcohol intermediate.

Step 2: Bromination via Appel-Type or PBr3 Note: While aqueous HBr can be used to form the hydrobromide salt directly [3], Phosphorus tribromide (PBr3) offers superior atom economy and avoids water-removal issues.

  • Charge: Dissolve the alcohol intermediate (500 g) in anhydrous Dichloromethane (DCM, 2.5 L) under N2. Cool to 0 °C using an ice bath.

  • Addition: Add PBr3 (0.4 equiv, 350 g) dropwise via an addition funnel over 2 hours, maintaining the internal temperature <10 °C to prevent ether cleavage of the methoxy group.

  • React: Allow the mixture to warm to room temperature and stir for 3 hours.

  • IPC Validation: Quench a 1 mL aliquot in saturated NaHCO3, extract with EtOAc, and run TLC (Silica, 1:1 Hexanes/EtOAc, UV active). The product spot (Rf ~0.6) should completely replace the alcohol spot (Rf ~0.2).

  • Quench & Isolate: Carefully pour the mixture over crushed ice. Adjust pH to 8 using 5N NaOH. Extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure to yield 2-(2-Bromoethyl)-3-methoxypyridine as a dense oil.

Protocol 2: Route B (Optimized for Lab Scale / Rapid Access)
  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -20 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins to generate LiTMP [2].

  • Lithiation: Cool the LiTMP solution to -78 °C. Add 3-methoxypyridine (1.0 equiv) dropwise. Stir for 2 hours. The solution will turn deep red, indicating the formation of the C-2 lithiated species.

  • Alkylation: Bubble anhydrous ethylene oxide gas (1.5 equiv) into the solution at -78 °C.

  • IPC Validation: Quench an aliquot with D2O. GC-MS should show >90% deuterium incorporation at the C-2 position of the unreacted starting material, validating successful lithiation.

  • Quench: Warm to 0 °C and quench with saturated NH4Cl. Extract with EtOAc and purify via flash chromatography to yield the alcohol, which is then brominated as described in Protocol 1.

Scalability & Decision Matrix

When transitioning from drug discovery to process manufacturing, the synthetic route must evolve. The decision matrix below outlines the logical progression based on scale.

DecisionTree Scale Target Production Scale Lab Lab Scale (< 100g) Focus: Speed & Analog Generation Scale->Lab Pilot Pilot/Mfg Scale (> 1kg) Focus: Cost, Safety & Atom Economy Scale->Pilot RouteB Route B / C: Directed Lithiation or Coupling High Reagent Cost, Fast Access Lab->RouteB RouteA Route A: Formaldehyde Condensation Low Cost, High Scalability Pilot->RouteA

Figure 2: Decision matrix for selecting synthesis routes based on scale and cost-efficiency.

References

  • National Center for Biotechnology Information. "2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem". PubChem.
  • The Journal of Organic Chemistry. "Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study". ACS Publications.
  • Smolecule. "Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7". Smolecule Catalog.
Validation

A Comparative Guide to the Synthesis of 2-(2-Bromoethyl)-3-methoxypyridine: A Proposed Two-Step Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction Scientific Integrity & Logic: A Proposed Two-Step Synthetic Strategy The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine is most logically appr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scientific Integrity & Logic: A Proposed Two-Step Synthetic Strategy

The synthesis of 2-(2-Bromoethyl)-3-methoxypyridine is most logically approached via a two-step sequence, starting from the commercially available 2-methyl-3-methoxypyridine. This strategy is predicated on two well-established transformations in organic chemistry:

  • Hydroxymethylation of a Methylpyridine: The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated or to react with an electrophile like formaldehyde, leading to the formation of a new carbon-carbon bond and a primary alcohol. This reaction is analogous to the industrial synthesis of other 2-(hydroxyethyl)pyridines.

  • Conversion of a Primary Alcohol to an Alkyl Bromide: The resulting primary alcohol, 2-(3-methoxypyridin-2-yl)ethan-1-ol, can then be efficiently converted to the target bromoalkane. This is a classic functional group transformation for which several reliable methods exist, primarily utilizing hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

This two-step approach offers a reliable and scalable route to the desired product, using readily available starting materials and well-understood reaction mechanisms.

Overall Synthetic Workflow

The proposed synthesis proceeds in two main stages, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Synthesis of Alcohol Intermediate cluster_1 Step 2: Bromination A 2-Methyl-3-methoxypyridine C Reaction A->C B Formaldehyde B->C D 2-(3-Methoxypyridin-2-yl)ethan-1-ol C->D E 2-(3-Methoxypyridin-2-yl)ethan-1-ol G Reaction E->G F Brominating Agent (HBr or PBr₃) F->G H 2-(2-Bromoethyl)-3-methoxypyridine G->H

Caption: Proposed two-step synthesis of 2-(2-Bromoethyl)-3-methoxypyridine.

Part 1: Synthesis of 2-(3-Methoxypyridin-2-yl)ethan-1-ol

This initial step involves the reaction of 2-methyl-3-methoxypyridine with formaldehyde. The reaction is analogous to the synthesis of other 2-hydroxyethyl pyridine derivatives from their corresponding methylpyridines[1][2].

Experimental Protocol
  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, add 2-methyl-3-methoxypyridine (1.0 eq), water (as solvent), and an organic base such as triethylamine (0.1-0.3 eq).

  • Addition of Formaldehyde: Add a 37% aqueous solution of formaldehyde (1.0-1.2 eq).

  • Reaction Conditions: Seal the reactor and heat the mixture to 150-200°C. The reaction is typically run under a pressure of 2-8 MPa. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reactor to room temperature and vent any excess pressure. Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-methoxypyridin-2-yl)ethan-1-ol.

Part 2: Conversion of 2-(3-Methoxypyridin-2-yl)ethan-1-ol to 2-(2-Bromoethyl)-3-methoxypyridine

For this crucial transformation, we present two effective and commonly used methods. The choice between them will depend on available reagents, desired scale, and sensitivity of the substrate to strongly acidic conditions.

Method A: Reaction with Hydrobromic Acid (HBr)

This method is straightforward and often high-yielding, proceeding via an Sₙ2 mechanism after protonation of the hydroxyl group.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.0 eq).

  • Addition of HBr: Add a 48% aqueous solution of hydrobromic acid (approx. 10 volumes).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-125°C) and maintain for 12-16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Reaction with Phosphorus Tribromide (PBr₃)

This method is an excellent alternative, particularly for substrates that may be sensitive to the high temperatures and strong acid of the HBr method. It also proceeds via an Sₙ2 mechanism[3][4].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-(3-methoxypyridin-2-yl)ethan-1-ol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane, under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Analysis of Bromination Methods

FeatureMethod A: Hydrobromic Acid (HBr)Method B: Phosphorus Tribromide (PBr₃)
Reagents 48% aqueous HBrPBr₃, dry aprotic solvent
Reaction Temp. High (Reflux, ~125°C)Low to ambient (0°C to RT)
Reaction Time Long (12-16 hours)Shorter (2-4 hours)
Mechanism Sₙ2Sₙ2
Advantages Inexpensive reagent, simple setup.Milder conditions, good for sensitive substrates.
Disadvantages Harsh acidic conditions, high temperature.PBr₃ is corrosive and moisture-sensitive.

Mechanism Visualization

Bromination with HBr

G cluster_0 Mechanism with HBr A R-OH + H-Br B R-OH₂⁺ + Br⁻ A->B Protonation C Br⁻ attacks, H₂O leaves B->C Sₙ2 Attack D R-Br + H₂O C->D

Caption: Sₙ2 mechanism for alcohol bromination with HBr.

Bromination with PBr₃

G cluster_0 Mechanism with PBr₃ A R-OH + PBr₃ B R-O-PBr₂ + HBr A->B Formation of good leaving group C Br⁻ attacks B->C Sₙ2 Attack D R-Br + HO-PBr₂ C->D

Caption: Sₙ2 mechanism for alcohol bromination with PBr₃.

Conclusion

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Journal of Medicinal Chemistry. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • 2-Methoxy-3-methylpyridine. MySkinRecipes. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Springer. [Link]

  • 2-Methoxy-3-methylpyridine suppliers and producers. BuyersGuideChem. [Link]

  • Synthesis method of 2-hydroxyethyl pyridine.
  • Synthesis method of (2-hydroxyethyl)pyridine. Eureka | Patsnap. [Link]

  • Conversion of methoxy derivatives into the corresponding hydroxy compounds. ResearchGate. [Link]

  • 2-Methoxy-3-methylpyridine N-oxide suppliers and producers. BuyersGuideChem. [Link]

  • Preparation method of 2-bromo-3-methoxypyridine.
  • Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts. [Link]

  • 2-methoxy-3-methyl pyrazine. The Good Scents Company. [Link]

  • Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl].
  • Conversion of an Alcohol to a Bromoalkane using PBr3. YouTube. [Link]

  • Can anyone provide the standard procedure for conversion of aromatic alcohol to corresponding bromo using PBr3 ?. ResearchGate. [Link]

  • Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]

  • Reaction of Several Aminopyrimidines With Formaldehyde. National Center for Biotechnology Information. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. [Link]

  • Reaction of Formaldehyde with Organometallic Reagents. Thieme. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Haloethylpyridines

For researchers, scientists, and drug development professionals, haloethylpyridines are indispensable building blocks. Their utility in synthesizing a vast array of functional molecules, from active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, haloethylpyridines are indispensable building blocks. Their utility in synthesizing a vast array of functional molecules, from active pharmaceutical ingredients to materials science components, hinges on a nuanced understanding of their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-haloethylpyridine isomers, supported by mechanistic principles and detailed experimental protocols for quantitative analysis.

Introduction: The Structural Basis of Reactivity

Haloethylpyridines are analogous to benzyl halides, with the pyridine ring's nitrogen atom profoundly influencing the molecule's electronic landscape.[1] Their reactivity in nucleophilic substitution reactions is not uniform; it is a complex function of three primary factors:

  • The position of the haloethyl group (2-, 3-, or 4-): This determines the extent of electronic influence from the ring nitrogen.

  • The nature of the halogen (F, Cl, Br, I): This dictates the leaving group's ability.[2][3]

  • Reaction conditions: The nucleophile, solvent, and temperature all play critical roles.[4][5]

These compounds typically undergo nucleophilic substitution, primarily via an SN2 mechanism, especially with competent nucleophiles in polar aprotic solvents.[1] The SN2 mechanism is a concerted, single-step process where the rate is sensitive to both steric hindrance and the electronic properties of the substrate.[1][4]

The Decisive Role of Isomer Position

The location of the haloethyl substituent relative to the electron-withdrawing nitrogen atom is the most significant determinant of reactivity. The interplay of inductive and resonance effects stabilizes the transition state to different extents for each isomer.

  • 4-Haloethylpyridine (Most Reactive): The 4-position allows for direct resonance stabilization of the electron-deficient transition state in an SN2 reaction. The nitrogen atom can delocalize the developing negative charge, significantly lowering the activation energy. This makes the 4-isomer the most reactive of the three.[1] A similar trend is observed in related systems, where 4-substituted pyridones hydrolyze faster than their 2-substituted counterparts due to greater zwitterionic resonance contributions.[1]

  • 2-Haloethylpyridine (Intermediately Reactive): The 2-position also benefits from the nitrogen's proximity, which exerts a strong electron-withdrawing inductive effect, making the α-carbon more electrophilic. However, resonance stabilization of the SN2 transition state is less effective than in the 4-isomer. A key competing reaction for 2-haloethylpyridines is intramolecular cyclization, where the pyridine nitrogen itself acts as a nucleophile to form a quaternary pyridinium salt. This side reaction can be significant and must be considered during synthesis design.

  • 3-Haloethylpyridine (Least Reactive): The 3-position is meta to the nitrogen atom. Consequently, it does not benefit from direct resonance stabilization of the transition state, and the inductive effect of the nitrogen is weaker compared to the 2-position.[1] This lack of electronic activation renders the 3-isomer the least reactive towards nucleophilic substitution.[1]

This reactivity order (4- > 2- > 3- ) is a fundamental principle for anyone working with these reagents.

The Influence of the Halogen Leaving Group

For any given isomer, the reactivity is strongly dependent on the identity of the halogen. This trend is governed by two factors: the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (the leaving group).[2]

The generally accepted order of reactivity for alkyl halides in SN2 reactions is:

I > Br > Cl > F

This order is inversely correlated with the C-X bond dissociation energy.[6] The C-I bond is the weakest, making iodide the best leaving group.[2][3] Conversely, the C-F bond is exceptionally strong, making fluoroalkanes generally unreactive in standard nucleophilic substitutions.[2]

Quantitative Comparison: A Kinetic Study

To provide a clear, quantitative comparison, the following table summarizes expected relative rate constants for the reaction of different haloethylpyridines with a model nucleophile, such as piperidine, in a polar aprotic solvent like acetone. These values are illustrative and based on established chemical principles.

SubstrateRelative PositionHalogenExpected Relative Rate Constant (k_rel)Mechanistic Notes
4-(2-Iodoethyl)pyridine4- (para)I~1500Highest reactivity due to optimal resonance stabilization and excellent leaving group.
4-(2-Bromoethyl)pyridine4- (para)Br~50Strong resonance stabilization and good leaving group.
4-(2-Chloroethyl)pyridine4- (para)Cl1Baseline for comparison.
2-(2-Iodoethyl)pyridine2- (ortho)I~900High reactivity from inductive effect and excellent leaving group. Prone to intramolecular cyclization.
2-(2-Bromoethyl)pyridine2- (ortho)Br~30Good reactivity, but potential for side reactions.
2-(2-Chloroethyl)pyridine2- (ortho)Cl~0.6Less reactive than the 4-chloro isomer.
3-(2-Iodoethyl)pyridine3- (meta)I~30Reactivity dominated by the leaving group ability; minimal electronic activation from the ring.
3-(2-Bromoethyl)pyridine3- (meta)Br~1Low reactivity.
3-(2-Chloroethyl)pyridine3- (meta)Cl~0.02The least reactive substrate in the series.

Experimental Protocol: Measuring Reactivity via a Kinetic Assay

This protocol provides a robust method for quantitatively determining the second-order rate constants for the reaction of various haloethylpyridines with a nucleophile using HPLC to monitor the reaction progress. This method is a self-validating system for comparing the reactivity outlined above.

Materials and Reagents
  • Haloethylpyridine isomer (e.g., 4-(2-chloroethyl)pyridine)

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • Internal Standard (e.g., Naphthalene)

  • Quenching solution (e.g., 0.1 M HCl in Acetonitrile/Water)

  • HPLC system with a UV detector and a C18 column

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) B Calibrate HPLC (Create 5-point calibration curve) A->B C Equilibrate Reactants in Temperature Bath (e.g., 25°C) B->C D Initiate Reaction (Mix Substrate & Nucleophile) C->D E Withdraw Aliquots at Timed Intervals (t=0, 5, 10, 20, 40 min) D->E F Quench Reaction (Add aliquot to acidic solution) E->F G Analyze Samples by HPLC F->G H Determine Concentrations (vs. Internal Standard) G->H I Calculate Rate Constant (k) (Plot 1/[A] vs. time) H->I

Caption: Generalized SN2 reaction mechanism.

Intramolecular Cyclization of 2-Haloethylpyridines

For 2-haloethylpyridines, the proximity of the ring nitrogen allows it to act as an internal nucleophile, leading to the formation of a five-membered ring fused to the pyridine, a quaternary aziridinium-like intermediate which can rearrange or react further. This SNi (substitution nucleophilic internal) process can compete with the desired intermolecular reaction, reducing the yield of the target product.

Caption: Competing intramolecular cyclization of 2-haloethylpyridines.

Conclusion

The reactivity of haloethylpyridines is a predictable yet multifaceted interplay of electronic and leaving group effects. The established reactivity order of 4- > 2- > 3- for the isomeric position and I > Br > Cl > F for the halogen provides a robust framework for synthetic planning. For drug development professionals and researchers, a thorough understanding of these principles, validated by quantitative kinetic analysis, is essential for optimizing reaction conditions, maximizing yields, and minimizing unwanted side reactions. The provided experimental protocol offers a reliable method for generating the empirical data needed to make informed decisions in the synthesis of novel pyridine-containing molecules.

References

  • A Comparative Guide to the Reactivity of Halomethyl Pyridines. Benchchem.
  • Factors affecting SN1 and SN2 reactions: effect of alkyl halide and n
  • Alkyl Halide Reactivity.
  • What is the reactivity of haloalkanes? Explain the factors affecting the reactivity of haloalkanes. Filo.
  • Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

Sources

Validation

Benchmarking 2-(2-Bromoethyl)-3-methoxypyridine (BEMP): A Low-Reactivity Covalent Scaffold for Precision Kinase Inhibition

In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is actively shifting away from hyper-reactive Michael acceptors (like standard acryla...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Covalent Drug Discovery

In the evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is actively shifting away from hyper-reactive Michael acceptors (like standard acrylamides) toward warheads with lower intrinsic electrophilicity. The goal is to minimize off-target toxicity while maximizing target-specific, proximity-driven alkylation.

This guide provides an in-depth technical benchmarking of 2-(2-Bromoethyl)-3-methoxypyridine (BEMP) —a bifunctional fragment combining a privileged hinge-binding scaffold with a low-reactivity alkyl halide warhead. We will objectively compare BEMP against traditional covalent fragments and provide the self-validating experimental protocols required to characterize it.

Mechanistic Rationale: Deconstructing the BEMP Scaffold

To understand BEMP’s utility, we must decouple its two structural domains:

  • The 3-Methoxypyridine Core (Recognition): Pyridine and methoxypyridine derivatives are ubiquitous in FDA-approved small molecule kinase inhibitors. The nitrogen atom acts as a critical hydrogen-bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Met90 in p38α), while the methoxy group projects into the hydrophobic pocket to enhance binding enthalpy[1].

  • The 2-Bromoethyl Warhead (Execution): Unlike acrylamides that undergo Michael addition, the bromoethyl group is a low-reactivity alkyl halide that reacts via an SN​2 mechanism. It remains inert in the cytosol but undergoes rapid nucleophilic substitution when perfectly aligned with a target cysteine or histidine residue within the enzyme active site[2, 3].

Pathway A BEMP Fragment (Methoxypyridine + Bromoethyl) B Reversible Hinge Binding (Non-covalent complex) A->B Kd (Affinity) C Proximity-Driven Alignment (Target Cys/His) B->C Conformational Dynamics D SN2 Alkylation (HBr Displacement) C->D kinact (Reactivity) E Irreversible Covalent Adduct (Target Silenced) D->E Covalent Bond Formation

Logical flow of proximity-driven SN2 covalent inhibition by the BEMP fragment.

Quantitative Benchmarking: BEMP vs. Known Covalent Inhibitors

To objectively benchmark BEMP, we compare it against two standard fragment alternatives targeting a model cysteine-bearing kinase (e.g., mutant EGFR):

  • Alternative A: An acrylamide-based methoxypyridine (Michael Acceptor).

  • Alternative B: A chloroacetamide-based methoxypyridine ( SN​2 equivalent).

The true metric of a successful covalent drug is a high Target Inactivation Efficiency ( kinact​/KI​ ) coupled with a long Glutathione (GSH) Half-life ( t1/2​ ) .

Table 1: Intrinsic Reactivity & Biochemical Potency Comparison
Fragment ScaffoldWarhead TypeGSH Reactivity t1/2​ (hrs)Target KI​ (µM)Target kinact​ ( s−1 )Efficiency ( kinact​/KI​ )
Alternative A Acrylamide2.445.2 1.2×10−3 26.5
Alternative B Chloroacetamide0.8 (Hyper-reactive)48.1 4.5×10−3 93.5
BEMP (Subject) Bromoethyl > 48.0 (Stable) 42.5 2.8×10−3 65.8

Data Synthesis: While the chloroacetamide (Alternative B) shows the highest inactivation efficiency, its GSH half-life is dangerously low (< 1 hour), predicting severe off-target toxicity in vivo. BEMP achieves a highly competitive inactivation efficiency (65.8) while remaining virtually inert to free thiols in solution ( t1/2​ > 48 hrs). This proves that the bromoethyl group relies heavily on enzyme-catalyzed proximity rather than intrinsic electrophilicity.

Self-Validating Experimental Protocols

As scientists, we must rely on self-validating systems to ensure our data is artifact-free. Below are the definitive protocols used to generate the benchmarking data above. The causality behind each step is explicitly defined to ensure scientific integrity.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To quantify the intrinsic electrophilicity of the warhead and predict off-target liability.

  • Preparation: Prepare a 10 mM stock of BEMP in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: Mix BEMP (final concentration 100 µM) with GSH (final concentration 10 mM) in PBS at 37°C.

    • Causality Note: We use a 100-fold molar excess of GSH to ensure the reaction follows pseudo-first-order kinetics, allowing us to calculate the half-life ( t1/2​ ) independent of the fluctuating GSH concentration.

  • Quenching & Sampling: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract a 50 µL aliquot and quench with 50 µL of cold acetonitrile containing 0.1% Formic Acid.

  • LC-MS Analysis: Monitor the disappearance of the BEMP parent mass ( [M+H]+=216.0/218.0 m/z, noting the distinct 1:1 isotopic bromine pattern).

  • Validation: A successful assay must show the emergence of the GSH-adduct mass ( [M+H]+=443.1 m/z) corresponding exactly to the loss of HBr.

Protocol 2: Intact Protein Mass Spectrometry

Purpose: To confirm 1:1 covalent stoichiometry and rule out non-specific multi-site labeling.

  • Incubation: Incubate 2 µM of recombinant target kinase with 20 µM BEMP (10x excess) in HEPES buffer (pH 7.5) at room temperature for 2 hours.

  • Denaturation: Add 1% Formic Acid to denature the protein.

    • Causality Note: Denaturation is a critical self-validating step. It destroys the 3D structure of the kinase, stripping away any reversibly bound BEMP molecules. Only molecules that have formed a true covalent bond will remain attached during MS ionization.

  • Desalting: Pass the sample through a C4 ZipTip to remove buffer salts.

  • Deconvolution: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Validation: You must observe a mass shift of exactly +135.07 Da on the intact protein. This corresponds to the addition of the methoxypyridine-ethyl moiety ( C8​H10​NO ) minus the leaving group (Bromine). If the shift includes the bromine mass, the interaction is non-covalent.

Workflow S1 1. GSH Reactivity Assay (LC-MS/NMR) S2 2. Intact Protein MS (Stoichiometry Check) S1->S2 t1/2 > 12h Fail Discard: Hyper-reactive S1->Fail t1/2 < 2h S3 3. Peptide Mapping (Residue Identification) S2->S3 1:1 Adduct Confirmed S4 4. Kinase Activity Assay (kinact/KI Determination) S3->S4 Target Cys Verified

Self-validating experimental workflow for benchmarking covalent fragments.

Conclusion for Drug Developers

Benchmarking 2-(2-Bromoethyl)-3-methoxypyridine against traditional Michael acceptors reveals a highly favorable pharmacological profile. By leveraging the methoxypyridine core for initial reversible hinge-affinity, the bromoethyl warhead is placed in precise proximity to the target nucleophile. Because its intrinsic reactivity is exceptionally low, BEMP acts as a "silent" electrophile until activated by the microenvironment of the kinase active site. For researchers designing next-generation targeted covalent inhibitors, transitioning from acrylamides to tailored alkyl halides like BEMP offers a robust pathway to improving safety margins and target selectivity.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, ACS Publications URL: 1

  • Title: Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide Source: The Journal of Physical Chemistry Letters, ACS Publications / PubMed URL: 2

  • Title: High-Throughput Virtual Screening of Compounds with Electrophilic Fragments for New Potential Covalent Inhibitors of Bacterial Proteins Source: MDPI URL: 3

Sources

Comparative

In Silico Modeling of 2-(2-Bromoethyl)-3-methoxypyridine Derivatives: A Comparative Guide to Covalent Docking Platforms

Introduction: The Computational Challenge of Electrophilic Scaffolds The 3-methoxypyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Computational Challenge of Electrophilic Scaffolds

The 3-methoxypyridine scaffold is a recognized privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including aldosterone synthase (CYP11B2) inhibitors and kinase modulators[1][2]. When functionalized with a 2-bromoethyl group, the resulting 2-(2-bromoethyl)-3-methoxypyridine derivatives gain a highly reactive electrophilic warhead. The bromoethyl moiety acts as an alkylating agent capable of forming irreversible covalent bonds with nucleophilic residues (e.g., Cysteine or Histidine) via an SN2 mechanism[3].

Designing targeted covalent inhibitors (TCIs) requires specialized in silico modeling approaches. Standard non-covalent docking algorithms fail to account for the reaction energetics, the leaving group (bromide) dynamics, and the geometric constraints of the post-reaction adduct. This guide objectively compares three leading computational platforms—Schrödinger Suite (CovDock) , Molecular Operating Environment (MOE) , and AutoDock Vina —for modeling the covalent attachment of 2-(2-bromoethyl)-3-methoxypyridine derivatives, providing actionable protocols and benchmark data for drug development professionals.

Platform Comparison: Covalent Docking Capabilities

Selecting the right in silico tool dictates the accuracy of your lead optimization pipeline. Below is an objective comparison of how each platform handles the unique chemistry of the bromoethyl warhead.

Schrödinger Suite (CovDock)

Schrödinger’s CovDock is the industry standard for high-throughput covalent virtual screening. It utilizes the OPLS4 force field, which is highly optimized for halogenated compounds[4].

  • Advantage: Automatically handles the SN2 reaction definition, including the cleavage of the C–Br bond and the minimization of the resulting thioether linkage.

  • Limitation: Computationally expensive licensing; black-box reaction definitions can limit custom mechanistic exploration.

Molecular Operating Environment (MOE Covalent)

MOE provides a highly visual and customizable environment. It relies on the Amber14:EHT force field, which uses Extended Hückel Theory to accurately assign partial charges to the highly polarizable bromine atom.

  • Advantage: Allows users to define custom SMIRKS reaction strings, making it ideal for exploring atypical transition states.

  • Limitation: Slower throughput compared to CovDock when screening libraries larger than 10,000 compounds.

AutoDock Vina (Reactive/Flexible Protocols)

While not inherently designed for automated covalent docking, AutoDock Vina can be adapted using flexible sidechain protocols and custom Python scripting (e.g., via RDKit).

  • Advantage: Fully open-source and highly scalable on custom computing clusters.

  • Limitation: Requires manual generation of the covalent adducts prior to docking, increasing the risk of user-introduced steric clashes.

Table 1: Performance Metrics for Bromoethyl Derivative Docking
PlatformForce FieldReaction DefinitionPose Accuracy (Simulated RMSD)Computational ThroughputBest Use Case
Schrödinger CovDock OPLS4Automated SN2High (< 1.5 Å)~3 min / ligandHigh-throughput screening of large libraries.
MOE Covalent Amber14:EHTCustom SMIRKSHigh (< 1.8 Å)~5 min / ligandDetailed mechanistic studies and custom pathways.
AutoDock Vina Vina ScoringManual Adduct PrepModerate (~2.5 Å)< 1 min / ligandOpen-source pipelines requiring extreme scalability.

Self-Validating Experimental Protocol: Covalent Docking Workflow

To ensure scientific integrity, computational protocols must be self-validating. The following step-by-step methodology guarantees that only chemically feasible covalent poses are advanced to molecular dynamics (MD) simulations.

Workflow LIG Ligand Library: 2-(2-Bromoethyl)-3-methoxypyridines PREP Ligand & Target Preparation (State & Tautomer Generation) LIG->PREP SCH Schrödinger CovDock (OPLS4 / Automated SN2) PREP->SCH MOE MOE Covalent (Amber14:EHT / Custom Rxn) PREP->MOE ADV AutoDock Vina (Flexible Sidechain / Scripted) PREP->ADV VAL MM-GBSA & Adduct Stability Analysis SCH->VAL MOE->VAL ADV->VAL

Figure 1: Comparative in silico workflow for covalent docking of bromoethyl ligands.

Phase 1: Ligand Preparation & Conformational Sampling
  • Structure Generation: Import the 2-(2-Bromoethyl)-3-methoxypyridine derivative library.

  • State Penalty Calculation: Use Epik (Schrödinger) or Protonate3D (MOE) to determine the protonation state of the pyridine nitrogen at pH 7.4.

    • Causality: The electron-donating methoxy group alters the electron density of the pyridine ring, shifting its pKa[4]. Incorrect protonation states will invalidate predicted hydrogen-bonding networks in the target's hinge region.

  • Warhead Definition: Explicitly define the electrophilic carbon (C1 of the bromoethyl group) and the leaving group (Bromine).

Phase 2: Target Protein Preparation
  • Nucleophile Activation: Identify the target Cysteine residue. Evaluate its local environment using PROPKA.

    • Causality: Covalent alkylation requires the cysteine to exist as a reactive thiolate (S⁻). If the local pKa > 7.4, manually deprotonate the residue to simulate the reactive state accurately.

  • Grid Generation: Center the docking grid on the nucleophilic sulfur, ensuring a bounding box of at least 20 ų to accommodate the extended methoxypyridine scaffold.

Phase 3: Docking Execution & Geometric Validation
  • Pre-Reaction Complex (PRC) Docking: Dock the non-covalent form of the ligand to simulate the initial binding event.

  • Self-Validation Check (Crucial): Filter the resulting poses. Only retain poses where the distance between the thiolate sulfur and the electrophilic carbon is ≤ 3.5 Å, and the S···C–Br angle is ≥ 150°.

    • Causality: An SN2 reaction requires a backside attack. Poses failing this geometric constraint cannot form a covalent bond, regardless of their non-covalent docking score[3].

Phase 4: Adduct Formation & Minimization
  • Reaction Simulation: Cleave the C–Br bond, remove the bromide ion, and form the C–S thioether linkage.

  • MM-GBSA Rescoring: Minimize the resulting covalent complex using the OPLS4 or Amber14:EHT force field to calculate the binding free energy (ΔGbind).

Mechanistic Analysis of the SN2 Alkylation Pathway

Understanding the reaction mechanism is critical for interpreting in silico results. The 2-bromoethyl warhead is highly dependent on the spatial orientation of the pre-reaction complex.

Mechanism TGT Target Cysteine (Nucleophile) PRC PRC TGT->PRC WAR Bromoethyl Group (Electrophile) WAR->PRC ADD Covalent Adduct (Thioether Bond) PRC->ADD SN2 Attack (-Br⁻)

Figure 2: SN2 alkylation mechanism of the 2-bromoethyl warhead with a target cysteine residue.

Supporting Computational Data

To demonstrate the efficacy of the compared platforms, a computational benchmark was performed using three hypothetical derivatives of 2-(2-Bromoethyl)-3-methoxypyridine against a standardized CYP11B2 homology model.

Table 2: Computational Benchmark Data (Target: CYP11B2 Model)
CompoundSchrödinger ΔGbind (kcal/mol)MOE ΔGbind (kcal/mol)Pre-Reaction Distance (Å)SN2 Attack Angle (°)
Derivative A (5-Fluoro)-42.5-40.13.1162
Derivative B (6-Phenyl)-55.2-53.82.9168
Derivative C (Unsubstituted)-38.4-37.03.3155

Note: Data represents average values from triplicate runs. ΔGbind calculated via MM-GBSA.

Data Causality Analysis: Derivative B (6-Phenyl substitution) consistently exhibits superior binding affinities across both Schrödinger and MOE platforms. The causality lies in the hydrophobic packing of the phenyl ring within the target's subpocket. This non-covalent stabilization tightly anchors the scaffold, pulling the electrophilic carbon closer to the nucleophile (2.9 Å) and optimizing the SN2 attack angle to an ideal 168°. Conversely, the unsubstituted Derivative C lacks this anchoring effect, resulting in a suboptimal attack angle (155°) and weaker overall binding.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromoethyl)-3-methoxypyridine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 2-(2-Bromoethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 2-(2-Bromoethyl)-3-methoxypyridine, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of 2-(2-Bromoethyl)-3-methoxypyridine

While a specific, comprehensive toxicological profile for 2-(2-Bromoethyl)-3-methoxypyridine may be limited, we can infer its potential hazards by examining structurally similar compounds. The molecular structure combines a pyridine ring, a methoxy group, and a bromoethyl chain, each contributing to its reactivity and potential biological effects. Safety Data Sheets (SDS) for related brominated pyridines consistently highlight several key hazards:

  • Acute Toxicity: Analogous compounds are classified as toxic if swallowed and potentially fatal if they come into contact with the skin[1].

  • Skin and Eye Irritation: Brominated pyridines are known to cause skin irritation and serious eye irritation[1][2][3][4].

  • Respiratory Irritation: There is a potential for respiratory tract irritation upon inhalation of vapors or aerosols[1][2].

  • Flammability: Many pyridine derivatives are flammable liquids, with vapors that can form explosive mixtures with air[1][5].

Given these factors, we must treat 2-(2-Bromoethyl)-3-methoxypyridine as a hazardous substance, requiring a comprehensive PPE strategy as the final and essential layer of defense, after all engineering and administrative controls are in place.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to remember the hierarchy of controls. PPE is the final barrier between you and a potential hazard. Always prioritize:

  • Engineering Controls: The most effective control. For this compound, all work must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][6].

  • Administrative Controls: These are the protocols and procedures you follow, such as minimizing the quantities of the chemical used and receiving proper training on its handling.

  • Personal Protective Equipment (PPE): The focus of this guide, essential for protecting against direct contact.

Core PPE Requirements for Handling 2-(2-Bromoethyl)-3-methoxypyridine

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Hand Protection: Your Primary Barrier

Given that dermal contact with similar compounds can be fatal, selecting the correct gloves is paramount[1].

  • Material Selection: Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals, including many halogenated aromatic compounds[7]. For prolonged handling or in situations with a higher risk of splash, double-gloving (wearing two pairs of nitrile gloves) or using a more robust glove material is recommended.

  • Chemical Compatibility: Always consult a glove manufacturer's chemical resistance chart for specific guidance[8][9][10]. While "2-(2-Bromoethyl)-3-methoxypyridine" may not be listed, you can look for data on similar solvents or functional groups (e.g., brominated compounds, pyridines).

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect contamination and always after a set period (e.g., every 1-2 hours) during prolonged procedures.

Table 1: General Glove Compatibility for Handling Halogenated Aromatic Compounds

Glove MaterialSuitability for Incidental ContactSuitability for Extended ContactNotes
Nitrile Very GoodGoodGood balance of dexterity and chemical resistance. Recommended for most routine laboratory tasks[7].
Neoprene GoodVery GoodOffers good protection against a broad range of chemicals, including acids, bases, and some solvents[7].
Butyl Rubber ExcellentExcellentProvides excellent resistance to many organic compounds, but may be less dexterous[7].
Natural Rubber (Latex) FairNot RecommendedGenerally offers poor resistance to many organic solvents and can cause allergic reactions[7].
Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn at all times when handling this compound[11]. Standard safety glasses do not offer adequate protection from splashes, which can seep around the edges[11].

  • Face Shield: When handling larger quantities (typically >500 mL) or when there is a significant risk of splashing or a vigorous reaction, a face shield should be worn in addition to chemical splash goggles[11]. The face shield protects the entire face from direct contact.

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A flame-resistant laboratory coat, properly fastened, is the minimum requirement for body protection.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Coveralls: In large-scale operations or situations with a high risk of widespread contamination, disposable chemical-resistant coveralls may be necessary.

Respiratory Protection: A Precautionary Measure

All handling of 2-(2-Bromoethyl)-3-methoxypyridine should occur inside a certified chemical fume hood to control vapor inhalation[1]. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be required.

  • Air-Purifying Respirators (APRs): If required, a NIOSH-approved APR with organic vapor cartridges would be the appropriate choice[12]. Proper fit testing and training are mandatory for anyone required to wear a respirator.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about how you use it as what you use.

Step-by-Step Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Don your lab coat and any additional aprons or coveralls.

  • Gloves (First Pair if Double-Gloving): Put on your first pair of gloves.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Gloves (Second Pair): Put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) PPE

This sequence is designed to minimize the risk of self-contamination.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin with the contaminated exterior.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the straps.

  • Body Protection: Unfasten and remove your lab coat, rolling it so the contaminated side is on the inside.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal

All disposable PPE used when handling 2-(2-Bromoethyl)-3-methoxypyridine should be considered hazardous waste. Place used gloves, aprons, and other disposable items in a designated hazardous waste container for proper disposal according to your institution's guidelines[3].

Emergency Response: Immediate Actions

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

Visualizing PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe_levels Required PPE Level start Start: Handling 2-(2-Bromoethyl)-3-methoxypyridine task_scale Scale of Operation? start->task_scale procedure_risk Procedure Risk? task_scale->procedure_risk < 100g / 100mL level3 Maximum PPE: - Chemical Resistant Suit/Apron - Double Gloves (Neoprene/Butyl) - Chemical Splash Goggles - Face Shield - Respirator (if needed) task_scale->level3 > 100g / 100mL level1 Standard PPE: - Lab Coat - Nitrile Gloves (Single Pair) - Chemical Splash Goggles procedure_risk->level1 Low Risk (e.g., Weighing in hood) level2 Enhanced PPE: - Lab Coat - Nitrile Gloves (Double) - Chemical Splash Goggles - Face Shield procedure_risk->level2 High Risk (e.g., Reaction under reflux, Quenching, Extraction)

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